2-[4-(Cyanomethyl)phenyl]acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWFGMDHQLLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558997 | |
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99071-55-3 | |
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzeneacetamide, 4-(cyanomethyl)- synthesis starting materials
An In-Depth Technical Guide to the Synthesis of Benzeneacetamide, 4-(cyanomethyl)-
Introduction
Benzeneacetamide, 4-(cyanomethyl)-, also known as 4-(cyanomethyl)phenylacetamide, is a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals. Its structure, featuring both an acetamide and a cyanomethyl group on a benzene ring, provides multiple points for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This guide provides a detailed exploration of the primary synthetic pathways to Benzeneacetamide, 4-(cyanomethyl)-, with a focus on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategies and Methodologies
The synthesis of Benzeneacetamide, 4-(cyanomethyl)- can be approached through several strategic routes. The most common and practical methods commence from readily available starting materials and proceed through key intermediates. This guide will focus on two primary, field-proven synthetic pathways:
-
Route 1: Synthesis from p-Tolunitrile via Partial Nitrile Hydrolysis. This is a robust and widely applicable method that involves the functionalization of the methyl group of p-tolunitrile, followed by the introduction of the second nitrile group and subsequent selective hydrolysis.
-
Route 2: Synthesis from 4-(Cyanomethyl)phenylacetic Acid via Amidation. This approach is contingent on the availability of the corresponding carboxylic acid and offers a more direct final step to the target molecule.
Route 1: Synthesis from p-Tolunitrile
This synthetic route is a multi-step process that offers high yields and utilizes well-established chemical transformations. The overall workflow is depicted below.
Caption: Synthetic workflow for Benzeneacetamide, 4-(cyanomethyl)- starting from p-tolunitrile.
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
The initial step involves the free-radical bromination of p-tolunitrile. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical intermediate.
Expertise & Experience: The choice of N-bromosuccinimide (NBS) as the brominating agent is crucial for achieving high selectivity for benzylic bromination over aromatic ring bromination.[1][2] AIBN (2,2'-azobisisobutyronitrile) is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the reaction. Carbon tetrachloride (CCl4) is a suitable solvent for this reaction due to its inertness and ability to dissolve the reactants.
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzonitrile [1]
-
To a solution of 4-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry carbon tetrachloride (CCl4), add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.
-
Reflux the reaction mixture for 8 hours.
-
After completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Allow the concentrated solution to stand overnight for recrystallization.
-
Filter the crystallized product and dry to obtain 4-(bromomethyl)benzonitrile.
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Melting Point | 115-117 °C | [3] |
Step 2: Synthesis of 4-(Cyanomethyl)phenylacetonitrile
The second step is a nucleophilic substitution reaction where the bromide in 4-(bromomethyl)benzonitrile is displaced by a cyanide ion. This reaction is typically carried out using an alkali metal cyanide in a polar aprotic solvent.
Expertise & Experience: Sodium cyanide is a common and effective source of the cyanide nucleophile.[4][5] Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic. The reaction proceeds via an SN2 mechanism, and the use of a polar aprotic solvent favors this pathway.[4]
Experimental Protocol: Synthesis of 4-(Cyanomethyl)phenylacetonitrile [4]
-
Dissolve 4-(bromomethyl)benzonitrile (1 equiv) in DMSO.
-
Add a solution of sodium cyanide (1.8 equiv) in DMSO to the reaction mixture.
-
Heat the resulting solution to 90 °C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ether).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield 4-(cyanomethyl)phenylacetonitrile.
| Parameter | Value | Reference |
| Yield | 87% | [4] |
Step 3: Partial Hydrolysis of 4-(Cyanomethyl)phenylacetonitrile
The final step is the selective partial hydrolysis of the benzylic nitrile group in 4-(cyanomethyl)phenylacetonitrile to the corresponding primary amide. The nitrile group on the aromatic ring is less reactive under these conditions.
Expertise & Experience: The hydrolysis of nitriles to amides can be catalyzed by either acid or base. Controlled reaction conditions (temperature, reaction time, and concentration of the hydrolyzing agent) are essential to prevent over-hydrolysis to the carboxylic acid.[6][7][8] For instance, using a high-temperature aqueous medium with a controlled amount of ammonia can facilitate the formation of the amide while minimizing the formation of the carboxylic acid.[6][7]
Experimental Protocol: Synthesis of Benzeneacetamide, 4-(cyanomethyl)- (adapted from phenylacetamide synthesis)[6][8]
-
In a high-pressure reaction vessel, combine 4-(cyanomethyl)phenylacetonitrile and deionized water.
-
Add a specific concentration of aqueous ammonia.
-
Heat the mixture to a temperature between 180-250 °C for a defined period (e.g., 5-120 minutes) to facilitate hydrolysis.
-
Cool the reaction mixture and adjust the pH to 8-9 to promote crystallization of the amide.
-
Filter the crude product, which can be further purified by recrystallization.
| Parameter | Value | Reference |
| Yield | High (specific yield depends on conditions) | [6][7] |
Route 2: Synthesis from 4-(Cyanomethyl)phenylacetic Acid
This alternative synthetic route involves the direct amidation of a carboxylic acid. This method is highly efficient if the starting carboxylic acid is readily available.
Caption: Synthetic workflow for Benzeneacetamide, 4-(cyanomethyl)- starting from 4-(cyanomethyl)phenylacetic acid.
Step 1: Synthesis of 4-(Cyanomethyl)phenylacetic Acid
4-(Cyanomethyl)phenylacetic acid can be prepared by the complete hydrolysis of 4-(cyanomethyl)phenylacetonitrile, which is an intermediate in Route 1.
Expertise & Experience: Complete hydrolysis of both nitrile groups can be achieved under more forcing acidic or basic conditions than the partial hydrolysis described in Route 1.[9][10] For example, refluxing with a strong acid like sulfuric acid will convert the benzyl cyanide to the corresponding carboxylic acid.
Step 2: Amidation of 4-(Cyanomethyl)phenylacetic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through various methods. A common approach is to first convert the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with ammonia. Alternatively, direct amidation methods using catalysts are becoming more prevalent due to their efficiency and greener nature.
Expertise & Experience: The classical approach involves the use of thionyl chloride (SOCl2) or oxalyl chloride to form the acid chloride, which then readily reacts with ammonia to give the amide. More modern and sustainable methods employ catalysts such as boric acid or certain metal chlorides (e.g., NiCl2) to directly couple the carboxylic acid with an ammonia source like urea or aqueous ammonia.[11][12][13] Boric acid catalysis, for instance, is an environmentally benign and cost-effective method for direct amidation.[13]
Experimental Protocol: Amidation of 4-(Cyanomethyl)phenylacetic Acid (general procedure using a catalyst)[12]
-
To a solution of 4-(cyanomethyl)phenylacetic acid (1 equiv) in a suitable solvent (e.g., toluene), add the catalyst (e.g., 10 mol% NiCl2).
-
Stir the mixture at a moderate temperature (e.g., 80 °C) for a short period.
-
Add the amine source (e.g., aqueous ammonia, 1.2 equiv).
-
Seal the reaction vessel and heat to a higher temperature (e.g., 110 °C) for several hours (e.g., 20 hours).
-
After cooling, the reaction mixture is worked up by filtration and extraction to isolate the desired amide.
| Parameter | Value | Reference |
| Yield | Good to Excellent | [12][14] |
Discussion and Conclusion
Both synthetic routes presented offer viable pathways to Benzeneacetamide, 4-(cyanomethyl)-.
Route 1 is a well-established and versatile method, starting from the readily available p-tolunitrile. The individual steps of benzylic bromination, cyanation, and partial nitrile hydrolysis are high-yielding and have been extensively documented in the chemical literature. The main challenge in this route lies in controlling the final hydrolysis step to selectively produce the amide without significant formation of the carboxylic acid byproduct.
Route 2 provides a more convergent synthesis, particularly if 4-(cyanomethyl)phenylacetic acid is commercially available or can be efficiently prepared. The recent advancements in direct amidation reactions offer milder and more environmentally friendly alternatives to the classical acid chloride route. The choice between these two routes will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
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Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-[4-(Cyanomethyl)phenyl]acetamide
Abstract
The phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of pharmacologically active agents. This technical guide provides a comprehensive exploration of a specific derivative, 2-[4-(cyanomethyl)phenyl]acetamide (C₁₀H₁₀N₂O), a molecule of interest for its potential as a synthetic building block and for its own intrinsic chemical properties. We will detail the methodologies for elucidating its molecular structure and delve into a rigorous analysis of its conformational landscape. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of novel small molecules by integrating spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling.
Introduction and Significance
This compound belongs to the broad class of phenylacetamide derivatives. This class of compounds has demonstrated a wide range of biological activities, and its derivatives are actively investigated in drug discovery programs.[1][2] The molecule itself combines several key functional groups: a para-substituted benzene ring, a flexible ethylacetamide side chain, and a cyanomethyl group. The interplay between the rigid aromatic core and the flexible side chains dictates the molecule's three-dimensional shape, or conformation. Understanding this conformational preference is paramount, as it governs how the molecule interacts with biological targets, its crystal packing, and its physicochemical properties like solubility.
This guide will systematically outline the process for a full structural and conformational characterization, presenting both the theoretical underpinnings and practical, field-proven protocols.
Part I: Elucidation of Molecular Structure
Confirming the covalent framework of a molecule is the foundational step before any conformational analysis can be undertaken. A combination of mass spectrometry and spectroscopic techniques provides an unambiguous identification of this compound.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For the title compound, high-resolution mass spectrometry (HRMS) is the preferred method.
-
Expected Result: The monoisotopic mass is calculated to be 174.0793 Da.[3] An ESI-MS spectrum would be expected to show a prominent ion peak at m/z 175.0866, corresponding to the protonated molecule [M+H]⁺.[3] The observed mass should be within 5 ppm of the theoretical value to confirm the elemental formula C₁₀H₁₀N₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of specific bonds.
-
Expected Absorption Bands:
-
~3350-3180 cm⁻¹: N-H stretching vibrations of the primary amide (typically two bands).
-
~2250 cm⁻¹: C≡N stretching of the nitrile group. This is a sharp and characteristic peak.
-
~1660 cm⁻¹: C=O stretching (Amide I band), a strong absorption.
-
~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~820 cm⁻¹: C-H out-of-plane bending, characteristic of para-disubstitution on a benzene ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular connectivity and electronic environment of atoms.[4]
2.3.1. ¹H NMR Spectroscopy
The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, we can predict the following signals:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-amide (NH₂) | 7.5 - 8.5 | Broad singlet | 2H | Amide protons are often broad due to quadrupole broadening and exchange. |
| H-aromatic | ~7.2 - 7.4 | AA'BB' system (two doublets) | 4H | Protons on the para-substituted ring form a characteristic coupled system. |
| H-methylene (Ar-CH₂) | ~3.7 | Singlet | 2H | Methylene protons adjacent to the aromatic ring and nitrile. |
| H-methylene (CH₂-CO) | ~3.6 | Singlet | 2H | Methylene protons adjacent to the carbonyl group. |
2.3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | ~172 | Carbonyl carbon of a primary amide. |
| C-aromatic (quaternary, C-CH₂) | ~136 | Aromatic carbon attached to the acetamide side chain. |
| C-aromatic (quaternary, C-CH₂CN) | ~130 | Aromatic carbon attached to the cyanomethyl group. |
| C-aromatic (CH) | ~129 | Aromatic methine carbons. |
| C≡N (Nitrile) | ~118 | Nitrile carbon. |
| CH₂ (Ar-CH₂) | ~43 | Methylene carbon adjacent to the aromatic ring. |
| CH₂ (CH₂-CO) | ~29 | Methylene carbon adjacent to the carbonyl. |
Part II: Conformational Analysis
With the 2D structure confirmed, we now turn to the molecule's preferred 3D arrangement. The conformation of this compound is primarily defined by the rotation around three key single bonds, which give rise to different spatial arrangements (conformers).
-
τ1: C(ar)-C(ar)-C(α)-C(β)
-
τ2: C(ar)-C(α)-C(β)=O
-
τ3: C(ar)-C(ar)-C(γ)-N
A comprehensive understanding requires a synergistic approach, combining computational chemistry for a theoretical landscape with experimental methods for validation.[5][6]
Computational Modeling: A Predictive Approach
Computational chemistry allows for the exploration of the potential energy surface of the molecule to identify stable, low-energy conformers.[7] Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency for molecules of this size.[8]
-
Structure Preparation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational landscape of the key dihedral angles (τ1, τ2, τ3). This step identifies a pool of potential low-energy structures.[9]
-
Geometry Optimization: Subject each identified conformer to full geometry optimization.
-
Rationale: This process finds the nearest local energy minimum on the potential energy surface.
-
Method: DFT using the B3LYP functional and the 6-31G(d,p) basis set is a well-established starting point for organic molecules.
-
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure.
-
Rationale: This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, thermal corrections).
-
-
Energy Analysis: Calculate the relative electronic and Gibbs free energies of each stable conformer.
-
Population Analysis: Using the calculated free energies, determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This predicts the relative abundance of each conformer at equilibrium.[10]
Caption: Workflow for Computational Conformational Analysis.
The primary flexibility will arise from the rotation of the acetamide group relative to the phenyl ring. We can hypothesize two main classes of conformers: an "extended" form where the side chain points away from the ring, and a "folded" form where it may interact with the ring face.
| Conformer ID | Key Dihedral Angle (τ2) | Relative Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298K |
| Conf-1 (Extended) | ~175° | 0.00 | ~75% |
| Conf-2 (Folded) | ~85° | 0.80 | ~20% |
| Conf-3 (Other) | ~-90° | 1.50 | ~5% |
Note: These values are illustrative, based on general principles of steric and electronic interactions in similar molecules.
Experimental Validation
While computation provides a powerful predictive model, experimental validation is crucial for confirming the predicted structures.
X-ray crystallography provides the definitive, unambiguous structure of a molecule in its crystalline state.[11] This technique yields precise bond lengths, bond angles, and torsion angles.
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., ethanol, ethyl acetate, acetonitrile) and crystallization techniques (slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and build an initial model of the electron density. Refine this model to best fit the experimental data, yielding the final crystal structure.
-
Expected Data: The output would be a detailed crystallographic information file (CIF) containing atomic coordinates, from which all geometric parameters can be measured. This would provide a direct measurement of the dihedral angles in the solid state, which can be compared to the lowest energy computed conformer.
The conformation in solution can differ from the solid state. Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space proximities between protons (< 5 Å).
-
Methodology: A 2D NOESY or 1D selective NOE experiment can be performed. If, for instance, the "folded" conformer (Conf-2) is significantly populated in solution, one might observe an NOE correlation between the aromatic protons and the protons of the acetamide's methylene group (CH₂-CO). The absence of such a correlation would support the predominance of the "extended" conformer (Conf-1).
Part III: Plausible Synthetic Route
A reliable synthesis is necessary to produce material for analysis. A common strategy for preparing phenylacetamide derivatives involves the amidation of a corresponding phenylacetic acid.
-
Step 1: Synthesis of 2-(4-(cyanomethyl)phenyl)acetic acid. Start with 4-methylbenzonitrile. Brominate the methyl group using N-bromosuccinimide (NBS) and a radical initiator (AIBN) to form 4-(bromomethyl)benzonitrile. Convert the benzyl bromide to the corresponding phenylacetonitrile via reaction with sodium cyanide. Finally, hydrolyze the newly introduced nitrile group under acidic or basic conditions to yield 2-(4-(cyanomethyl)phenyl)acetic acid.
-
Step 2: Amidation. Activate the carboxylic acid from Step 1 using a coupling agent such as thionyl chloride (SOCl₂) to form the acyl chloride, or a peptide coupling reagent like HATU.
-
Step 3: Amine Reaction. React the activated acid derivative in situ with an excess of aqueous ammonia or ammonium hydroxide.
-
Purification: After reaction completion, perform an aqueous workup and purify the crude product by recrystallization or column chromatography to yield the final product, this compound. Characterize the final product using the spectroscopic methods outlined in Part I.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted approach that integrates theoretical predictions with rigorous experimental validation. This guide outlines a robust workflow, beginning with the unambiguous confirmation of the molecular structure using MS, IR, and NMR spectroscopy. Subsequently, a detailed conformational analysis is performed, leveraging the predictive power of DFT calculations to map the potential energy landscape and identify stable conformers. These computational models are then validated through experimental techniques: single-crystal X-ray diffraction for the solid-state structure and advanced NMR methods for the solution-state conformational preferences. By following this integrated strategy, researchers can gain a deep and reliable understanding of the structural and conformational properties of this, and other, novel small molecules, providing a solid foundation for applications in medicinal chemistry and materials science.
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A Theoretical Investigation into the Reactivity of 2-[4-(Cyanomethyl)phenyl]acetamide: A Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for assessing the chemical reactivity of 2-[4-(cyanomethyl)phenyl]acetamide, a molecule of significant interest in medicinal chemistry due to its structural motifs. By leveraging the predictive power of Density Functional Theory (DFT), we can elucidate the intricate electronic properties and reaction mechanisms that govern its behavior. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's stability, potential metabolic pathways, and sites of chemical modification. We will explore the causality behind our computational choices, ensuring a robust and self-validating theoretical protocol.
Introduction: The Chemical Landscape of this compound
This compound is a bifunctional molecule featuring a phenylacetamide core, a structure prevalent in a variety of pharmaceuticals and biologically active compounds[1][2]. The molecule's reactivity is dictated by the interplay of three key functional groups: the aromatic phenyl ring, the electrophilic nitrile moiety, and the resonance-stabilized acetamide group. A thorough understanding of how these groups influence each other and react with external agents is paramount for predicting the molecule's pharmacokinetic and pharmacodynamic profiles, including its metabolic fate and potential for covalent interactions with biological targets.
Theoretical and computational studies offer a powerful, cost-effective, and efficient means to probe these properties before extensive laboratory synthesis and testing are undertaken[3][4][5]. This guide outlines a systematic in silico approach to dissect the reactivity of this compound, providing a predictive foundation for its application in drug discovery.
The Cornerstone of Prediction: A Density Functional Theory (DFT) Approach
To accurately model the electronic structure and reactivity of this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT provides an excellent balance between computational cost and accuracy for molecules of this size, making it a workhorse in modern computational chemistry[6][7].
Our proposed theoretical protocol is grounded in the following selections:
-
DFT Functional: M06-2X. We select the M06-2X functional due to its superior performance in describing non-covalent interactions and reaction barrier heights, which are crucial for accurately modeling reaction pathways in solution[8].
-
Basis Set: 6-311+G(d,p). This basis set provides a flexible description of the electron density, including polarization and diffuse functions, which are essential for accurately modeling systems with lone pairs and potential for charge separation, as is the case here.
-
Solvent Model: Polarizable Continuum Model (PCM). To simulate a biologically relevant aqueous environment, the PCM will be employed to account for the effects of solvation on the molecule's geometry and reactivity.
This combination of methods establishes a self-validating system; the chosen functional and basis set are well-benchmarked for the types of reactions we anticipate, lending a high degree of confidence to the predicted outcomes.
Mapping the Reactive Terrain: A Multi-faceted Analysis
Our theoretical investigation of this compound's reactivity will be conducted through a multi-pronged approach, each providing a unique layer of insight.
Frontier Molecular Orbital (FMO) Analysis: The Electronic Frontier
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions[9][10][11]. The HOMO represents the region from which electrons are most likely to be donated (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character)[12].
-
Expertise in Action: By analyzing the spatial distribution of the HOMO and LUMO, we can make initial predictions about the primary sites of reactivity. For instance, a HOMO localized on the phenyl ring would suggest susceptibility to electrophilic attack on the ring, while a LUMO centered on the nitrile or amide carbonyl carbon would indicate those sites as primary targets for nucleophiles.
Molecular Electrostatic Potential (MEP): A Visual Guide to Reactivity
The MEP map provides a color-coded, three-dimensional representation of the electrostatic potential on the molecule's surface. This allows for an intuitive identification of electron-rich (red/yellow) and electron-poor (blue) regions.
-
Causality Explained: Electron-rich areas are prone to attack by electrophiles, while electron-poor regions are targets for nucleophiles[13][14][15]. The MEP map will visually corroborate the predictions from FMO analysis and offer a more holistic view of the molecule's electrostatic landscape.
Fukui Functions: Quantifying Local Reactivity
For a more quantitative prediction of reactive sites, we will employ Fukui functions. These functions help to identify which atoms in the molecule are most susceptible to electrophilic (f⁻), nucleophilic (f⁺), and radical (f⁰) attack[1].
-
Trustworthiness Through Data: By calculating the Fukui indices for each atom, we can rank the potential reactive sites, providing a more refined prediction than qualitative methods alone. This quantitative data is crucial for designing targeted chemical modifications.
Deconstructing Reactivity: A Functional Group-centric Approach
The overall reactivity of this compound is a composite of the behaviors of its constituent functional groups. Our theoretical study will systematically investigate each.
The Aromatic Core: Susceptibility to Electrophilic Substitution
The phenyl ring is a common site for metabolic modification. The nature and position of its substituents dictate the regioselectivity of electrophilic aromatic substitution reactions. The cyanomethyl and acetamide groups are both expected to be deactivating and meta-directing to varying degrees.
-
Proposed Computational Experiment: We will model the reaction pathway for a representative electrophilic aromatic substitution reaction (e.g., nitration). By calculating the activation energies for the formation of the sigma-complex intermediates at the ortho, meta, and para positions, we can definitively predict the most favorable site of substitution[2][16].
The Nitrile Moiety: A Target for Hydrolysis
The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack, most notably hydrolysis[17][18][19].
-
Proposed Computational Experiment: We will model both the acid- and base-catalyzed hydrolysis of the nitrile group. This involves identifying the transition states for the stepwise addition of water and subsequent tautomerization to the amide. The calculated activation energy barriers will reveal the kinetic feasibility of this transformation under physiological conditions[20].
The Acetamide Linkage: Stability and Hydrolytic Cleavage
Amide bonds are the backbone of peptides and proteins and are generally stable. However, they can undergo enzymatic or chemical hydrolysis[21][22]. The stability of the acetamide in our target molecule is critical to its function as a potential therapeutic agent.
-
Proposed Computational Experiment: Similar to the nitrile, we will model the acid- and base-catalyzed hydrolysis of the acetamide group. By comparing the activation energies for amide and nitrile hydrolysis, we can predict which group is more labile. This has significant implications for the molecule's metabolic stability and potential prodrug applications[23][24].
Data Presentation and Visualization
To facilitate clear interpretation and comparison, all quantitative data will be presented in a structured format.
Table 1: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
A larger HOMO-LUMO gap generally correlates with higher kinetic stability.
Table 2: Calculated Activation Energies (ΔG‡) for Hydrolysis
| Functional Group | Catalyst | ΔG‡ (kcal/mol) |
| Nitrile | Acid | 25.8 |
| Nitrile | Base | 22.1 |
| Acetamide | Acid | 28.3 |
| Acetamide | Base | 24.5 |
These hypothetical values suggest that nitrile hydrolysis is kinetically more favorable than amide hydrolysis under both acidic and basic conditions.
Experimental Protocols and Workflows
Protocol 1: DFT Calculation of Molecular Properties
-
Structure Input: Build the 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization using the M06-2X functional and 6-311+G(d,p) basis set in the gas phase to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
-
Solvated Optimization: Re-optimize the geometry using the PCM for water.
-
Property Calculation: Using the solvated geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies and generate the MEP map.
-
Fukui Analysis: Perform a population analysis to calculate the Fukui indices for each atom.
Diagram 1: Computational Workflow
Caption: A generalized workflow for the theoretical analysis of molecular reactivity.
Diagram 2: Reactivity Decision Tree
Caption: Decision logic for identifying primary reactive sites.
Conclusion
The theoretical framework outlined in this guide provides a robust and scientifically grounded approach to understanding the reactivity of this compound. By employing DFT calculations, we can generate a detailed map of the molecule's electronic landscape, predict the most probable sites of chemical and metabolic transformation, and assess the relative stability of its key functional groups. These in silico insights are invaluable for guiding synthetic efforts, anticipating metabolic liabilities, and ultimately accelerating the drug development pipeline by enabling more informed decision-making at the earliest stages of research.
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A Senior Application Scientist's Guide to the Solubility of 2-[4-(Cyanomethyl)phenyl]acetamide in Common Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-[4-(cyanomethyl)phenyl]acetamide (CAS No: 99071-55-3) in common organic solvents. As a molecule of interest in pharmaceutical and chemical research, its solubility is a critical parameter influencing its synthesis, purification, formulation, and bioavailability. As of the date of this publication, specific, publicly available experimental solubility data for this compound is limited. Therefore, this guide emphasizes the foundational principles of solubility, predictive methodologies, and detailed experimental protocols to empower researchers in generating reliable solubility data. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a step-by-step guide to the industry-standard shake-flask method for solubility determination, and discuss the key factors that influence the dissolution process.
Introduction to this compound and its Physicochemical Properties
This compound is a bifunctional organic molecule featuring a phenylacetamide core with a cyanomethyl substituent in the para position. The presence of both a polar amide group, capable of acting as a hydrogen bond donor and acceptor, and a polar nitrile group, alongside a nonpolar aromatic ring, imparts an amphiphilic character to the molecule. This structural duality is the primary determinant of its solubility behavior across a spectrum of organic solvents.
A thorough understanding of its solubility is paramount for researchers. In drug development, for instance, solubility dictates the choice of solvents for reaction chemistry, crystallization, and formulation of the final dosage form. It is a key factor in achieving desired bioavailability for oral and parenteral drug products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99071-55-3 | TCI Chemicals[1] |
| Molecular Formula | C₁₀H₁₀N₂O | TCI Chemicals[1] |
| Molecular Weight | 174.20 g/mol | TCI Chemicals[1] |
| Melting Point | 163.0 - 167.0 °C | TCI Chemicals[1] |
| Appearance | White to Almost white powder to crystal | TCI Chemicals[1] |
It is critical to distinguish this compound from its isomer, N-[2-(cyanomethyl)phenyl]acetamide (CAS No: 36268-59-4), as their differing substitution patterns will lead to distinct physicochemical properties, including solubility.[2][3]
Theoretical Solubility Profile: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" provides a strong predictive foundation for the solubility of this compound.[4] The molecule's solubility in a given solvent will be dictated by the balance of intermolecular forces between the solute and solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. The amide group (-CONH₂) in the target molecule can both donate and accept hydrogen bonds, and the nitrile group (-C≡N) can act as a hydrogen bond acceptor. Therefore, strong solute-solvent interactions are anticipated, leading to high solubility . For comparison, the related compound 2-phenylacetamide exhibits good solubility in alcohols.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. They can, however, accept hydrogen bonds and engage in dipole-dipole interactions. The polar amide and nitrile functionalities of this compound will interact favorably with these solvents, suggesting moderate to high solubility . The nitrile group, being polar, generally enhances solubility in polar solvents.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The non-polar phenyl ring of the solute will have some affinity for aromatic solvents like toluene through π-π stacking interactions. However, the highly polar amide and nitrile groups will have weak interactions with non-polar solvents. Consequently, the energy required to break the strong solute-solute interactions in the crystal lattice will not be sufficiently compensated by solute-solvent interactions, leading to low solubility .
Predictive Frameworks for Solubility: Hansen Solubility Parameters
For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[7] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] The underlying principle is that substances with similar HSP values are likely to be miscible.[7][8]
The HSP for a solute can be experimentally determined or estimated using computational methods.[9][10] By comparing the HSP of this compound with those of various organic solvents, a researcher can pre-screen for suitable solvents, thereby optimizing the experimental workload.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant solute concentration in solution over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[13] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Visualizing the Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility and Data Interpretation
Several factors can influence the measured solubility of this compound. A systematic evaluation of these factors is crucial for obtaining reproducible and accurate data.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with increasing temperature.[14][15] This relationship can be described by the van't Hoff equation.[16] It is essential to control the temperature accurately during the experiment.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across solvents of varying polarities will provide a comprehensive solubility profile.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is good practice to characterize the solid form before and after the solubility experiment (e.g., using X-ray powder diffraction) to check for any phase transitions.
Caption: Key Factors Influencing the Solubility of an Organic Compound.
Data Presentation: A Template for Your Research
To facilitate a systematic investigation and comparison of the solubility of this compound, the following table is provided as a template for recording experimentally determined values at a specified temperature (e.g., 25 °C).
Table 2: Experimental Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Polar Aprotic | Acetone | |||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Non-Polar | Toluene | |||
| Hexane | ||||
| Dichloromethane |
Conclusion
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Alternative names and synonyms for 2-[4-(Cyanomethyl)phenyl]acetamide
An In-Depth Technical Guide to 2-[4-(Cyanomethyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic intermediate in the fields of chemical synthesis and pharmaceutical development. The document details the compound's nomenclature, including its primary identifiers and isomeric considerations, to ensure precise chemical communication. It consolidates critical physicochemical and safety data essential for laboratory handling and experimental design. Furthermore, this guide presents a detailed, field-proven protocol for its synthesis and a robust analytical methodology for quality control via High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the causality behind experimental choices, grounding the procedures in established chemical principles. The primary utility of this compound as a versatile synthetic building block is explored, highlighting its role in the construction of more complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals who require a thorough technical understanding of this compound.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical research and development. This section clarifies the nomenclature, registry information, and structural representation of this compound, distinguishing it from related isomers.
Primary Identifiers and Synonyms
The compound is most commonly and unambiguously identified by its IUPAC name, this compound, and its CAS Registry Number. Unlike many chemical entities, it has few widely recognized trivial names or synonyms in commercial or academic literature. Its identity is primarily established through systematic nomenclature and registry data.
Isomeric Distinctions
It is critical to distinguish the title compound, the para (1,4-substituted) isomer, from its structural isomer, N-[2-(cyanomethyl)phenyl]acetamide, which is the ortho (1,2-substituted) isomer. The ortho isomer possesses a different CAS number (36268-59-4) and exhibits distinct physical and chemical properties.[1][2] All data presented in this guide pertains exclusively to the para isomer, this compound (CAS: 99071-55-3).
Table of Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 99071-55-3 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |
| Molecular Weight | 174.20 g/mol | [5] |
| PubChem CID | 14326580 | [4][5] |
| IUPAC Name | This compound | [4] |
| InChI | InChI=1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) | [4] |
| InChIKey | QNLWFGMDHQLLHX-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC=C1CC#N)CC(=O)N | [4] |
Chemical Structure
The molecular structure consists of a central benzene ring substituted at the 1 and 4 positions with a cyanomethyl (-CH₂CN) group and an acetamide (-CH₂CONH₂) group, respectively.
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its use in any research or manufacturing setting.
Physicochemical Properties
This compound exists as a stable solid under standard laboratory conditions. The data below represents a consolidation of reported values from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 163 - 167 °C | [5] |
| Boiling Point | 422.2 ± 33.0 °C (Predicted) | |
| Density | 1.167 ± 0.06 g/cm³ (Predicted) |
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
Table of GHS Hazard and Precautionary Statements [5]
| Code | Statement |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P405 | Store locked up. |
Handling Recommendations: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generation of dust.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Synthesis and Manufacturing
This compound is not a naturally occurring compound and must be produced through chemical synthesis. Its structure lends itself to a straightforward retrosynthetic analysis, pointing to a reliable and scalable manufacturing process.
Retrosynthetic Approach
The most logical synthetic disconnection is at the amide C-N bond. This identifies 4-(cyanomethyl)phenylacetic acid as the key precursor, which can be amidated to form the target molecule. This approach is common for producing primary amides and leverages readily available starting materials.
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Navigating the Bioactive Landscape: A Technical Guide to Screening 2-[4-(Cyanomethyl)phenyl]acetamide Derivatives
Introduction: The Therapeutic Promise of the Acetamide Scaffold
The 2-[4-(cyanomethyl)phenyl]acetamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have garnered significant attention, particularly in oncology, due to their potential to modulate key cellular signaling pathways.[1] A primary mechanism of action for many bioactive acetamide derivatives is the inhibition of protein kinases, a superfamily of enzymes that play a critical role in cellular regulation.[1][2] Dysregulation of kinase activity is a known hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1][3] This guide provides an in-depth, experience-driven framework for the systematic biological activity screening of novel this compound derivatives, moving from broad phenotypic assessments to specific target engagement and mechanistic elucidation. Our focus is on establishing a robust, self-validating screening cascade to identify and characterize promising lead compounds for anticancer drug development.
Phase 1: Primary Screening - Assessing General Cytotoxicity
The initial and most fundamental question for any potential anticancer compound is whether it exhibits cytotoxic or cytostatic effects against cancer cells. The objective here is not to understand the mechanism, but to efficiently identify "hits"—compounds that demonstrate biological activity at relevant concentrations. A widely adopted, robust, and cost-effective method for this primary screen is the MTT assay.[4][5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] This conversion is exclusively mediated by living cells. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[6]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is optimized for screening in a 96-well plate format, suitable for medium- to high-throughput analysis.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[5]
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine)[7]
-
Phosphate-Buffered Saline (PBS)
-
Test Compounds (dissolved in DMSO to create a stock solution)
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, then prepare a suspension to seed approximately 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubation for Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume growth.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Self-Validating Controls:
-
Vehicle Control: Wells with cells treated only with the highest concentration of DMSO used for compound dilution (typically <0.5%). This control establishes the baseline for 100% cell viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation with Compound: Incubate the plate for a standard duration, typically 48 or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the treatment period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 4 hours under standard culture conditions.[7] During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[7] Gently pipette to mix and ensure all formazan crystals are dissolved. An overnight incubation may be required for complete solubilization.[7]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The primary output is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Hypothetical IC₅₀ Values Below is a sample table summarizing potential results from a primary screen of novel acetamide derivatives against various cancer cell lines.
| Compound ID | Derivative Substitution | IC₅₀ (µM) on MCF-7 (Breast) | IC₅₀ (µM) on HT-29 (Colon) | IC₅₀ (µM) on PC-3 (Prostate)[8] |
| ACET-001 | Unsubstituted | > 100 | > 100 | > 100 |
| ACET-002 | 4-Fluoro | 52.5 | 78.1 | 45.3 |
| ACET-003 | 3,4-Dichloro | 15.2 | 22.8 | 11.7 |
| ACET-004 | 4-Trifluoromethyl | 8.9 | 12.4 | 6.5 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 |
Compounds showing potent activity (e.g., IC₅₀ < 10 µM) are prioritized as "hits" for the next phase of screening.
Phase 2: Target Engagement - The Kinase Inhibition Assay
Given that many acetamide derivatives function as kinase inhibitors, the next logical step is to determine if the cytotoxic "hits" directly inhibit specific protein kinases.[][10][11] Kinase activity assays are essential for confirming the mechanism of action and assessing the potency and selectivity of the compounds.[3][12] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that can be adapted to virtually any kinase.[13]
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][13] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the inhibitor are incubated together. After the reaction, a reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion & Signal Generation: A second reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal, which is directly proportional to the initial kinase activity.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Specific kinase substrate peptide
-
ATP
-
Test Compound "Hits" from Phase 1
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In each well of a white plate, add the following:
-
Test compound or DMSO (vehicle control).
-
Recombinant kinase enzyme solution.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[12]
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes, or an optimized time for the specific kinase.[12]
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Visualization: Kinase Inhibition Screening Workflow
The following diagram illustrates the logical flow of the kinase inhibition assay.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Phase 3: Mechanistic Deep Dive - Cellular Assays
After confirming that a compound is cytotoxic and inhibits a specific kinase, the next step is to understand its effects within the cellular context. Key questions include: How does the compound kill the cells? Does it halt the cell cycle? Cellular assays provide these critical mechanistic insights.
A. Cell Cycle Analysis via Propidium Iodide Staining
This assay determines at which stage of the cell cycle (G0/G1, S, or G2/M) the compound arrests cell proliferation.[14]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[15][16] The amount of PI fluorescence in a cell is directly proportional to its DNA content.[15] By fixing cells to make them permeable to the dye and analyzing the fluorescence intensity via flow cytometry, we can distinguish between cell cycle phases.[14][17] RNase treatment is essential to prevent PI from binding to double-stranded RNA.[16]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells (e.g., 1x10⁶ cells) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Harvest Cells: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[16]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS, then add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][18] Fix on ice for at least 30 minutes.[18] Cells can be stored at 4°C for several weeks at this stage.[16]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS.[15][18]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15][18]
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.[17]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events.[15] Analyze PI fluorescence on a linear scale to resolve the DNA content peaks.[18]
B. Apoptosis Detection via Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these early apoptotic cells.[19] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity, which is characteristic of late apoptosis or necrosis.[21]
Interpretation of Results: [22]
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvest Cells: Collect all cells (adherent and floating) and centrifuge at ~500 x g for 5 minutes.[21]
-
Washing: Wash cells twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualization: Apoptosis Detection Principle
This diagram illustrates how Annexin V and PI staining differentiate cell populations.
Caption: Differentiating cell states using Annexin V/PI staining.
Conclusion
This guide outlines a logical and robust screening cascade for evaluating the biological activity of novel this compound derivatives. By progressing from broad cytotoxic screening to specific kinase target validation and detailed mechanistic cellular assays, researchers can efficiently identify and characterize promising drug candidates. The emphasis on self-validating protocols, including appropriate controls, ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery and development.
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Gnanaprakasam, J. N. R., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
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University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Gnanaprakasam, J. N. R., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Available at: [Link]
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Scribd. (n.d.). MTT Assay Protocol For Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
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Singh, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]
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Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed. Available at: [Link]
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Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]
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Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]
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Singh, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Available at: [Link]
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Akintelu, S. A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. PMC. Available at: [Link]
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El-Gaby, M. S. A., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Retrieved from [Link]
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Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
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ResearchGate. (2025). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Retrieved from [Link]
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Cavalloro, V., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. PubMed. Available at: [Link]
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Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed. Available at: [Link]
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The Emerging Potential of the 2-[4-(Cyanomethyl)phenyl]acetamide Scaffold in Medicinal Chemistry: A Technical Guide
Abstract
The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide explores the untapped potential of a specific derivative, 2-[4-(cyanomethyl)phenyl]acetamide, as a versatile building block for the development of novel therapeutics. By analyzing the structure-activity relationships of analogous compounds, we delineate promising avenues for its application in oncology, inflammation, and neuroscience. This document provides a comprehensive overview of synthetic strategies, proposed biological targets, and detailed protocols for the evaluation of novel compounds derived from this core structure, aiming to equip researchers and drug development professionals with the foundational knowledge to exploit this promising chemical entity.
Introduction: The Phenylacetamide Scaffold as a Cornerstone of Drug Discovery
The phenylacetamide moiety is a recurring motif in a wide array of biologically active molecules. Its structural simplicity, coupled with the ability to engage in various non-covalent interactions such as hydrogen bonding and pi-stacking, makes it an ideal anchor for molecular recognition by biological targets. Phenylacetate and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-proliferative effects on various cancer cell lines.[1] The versatility of the phenylacetamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has cemented its importance in the design of novel therapeutic agents.[2][3]
This guide focuses on the specific potential of this compound, a molecule that combines the established phenylacetamide core with a cyanomethyl substituent. The introduction of the cyanomethyl group is a strategic modification that can influence the molecule's polarity, metabolic stability, and potential to act as a hydrogen bond acceptor or participate in other specific interactions with target proteins.
Synthetic Strategy for this compound and its Derivatives
The synthesis of the core compound, this compound, can be achieved through a straightforward and scalable synthetic route. The proposed pathway begins with the commercially available 4-(cyanomethyl)phenylacetic acid.
Synthesis of the Core Scaffold
A common and efficient method for amide bond formation is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acid chloride.[2]
Experimental Protocol: Synthesis of this compound
-
Activation of Carboxylic Acid: To a solution of 4-(cyanomethyl)phenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amidation: Cool the reaction mixture to 0°C and add a solution of aqueous ammonia (excess) dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
Proposed Derivatization Strategy
The true potential of the this compound scaffold lies in its amenability to chemical diversification. The primary amide and the phenyl ring are key points for modification to explore structure-activity relationships (SAR).
-
N-Substitution of the Amide: The primary amide can be readily alkylated or arylated to introduce a variety of substituents. This can be achieved by reacting the core scaffold with different alkyl or aryl halides in the presence of a base.
-
Substitution on the Phenyl Ring: While the starting material dictates the substitution on the phenyl ring, derivatives with various substituents can be synthesized by starting with appropriately substituted phenylacetic acids.
The following diagram illustrates the general workflow for synthesizing a library of derivatives from the core scaffold.
Caption: Synthetic workflow for this compound and its derivatives.
Potential Therapeutic Applications and Biological Evaluation
Based on the known biological activities of structurally related phenylacetamide and cyanomethylphenyl compounds, we propose three primary areas for the therapeutic application of this compound derivatives: oncology, anti-inflammatory, and central nervous system (CNS) disorders.
Anticancer Applications
Rationale: Phenylacetamide derivatives have been reported to possess potent anticancer activities against various cancer cell lines, including prostate and breast cancer.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The cyanomethyl group can potentially enhance these activities by providing additional interaction points with biological targets.
Proposed Biological Targets:
-
Tubulin: Many small molecules that inhibit cancer cell proliferation target the protein tubulin, disrupting microtubule dynamics.[4]
-
Kinases: Small molecule kinase inhibitors are a major class of anticancer drugs.[5]
-
Carbonic Anhydrases: Certain carbonic anhydrase isoforms are overexpressed in tumors and represent validated anticancer targets.[3]
Experimental Protocol: In Vitro Anticancer Activity Assessment [6][7][8]
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) and a non-malignant cell line (e.g., MCF-10A) for cytotoxicity and selectivity evaluation.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound in each cell line. Determine the selectivity index (SI) by dividing the IC50 in the non-malignant cell line by the IC50 in the cancer cell line.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | A549 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-7) |
| Core Scaffold | TBD | TBD | TBD | TBD | TBD |
| Derivative 1 | TBD | TBD | TBD | TBD | TBD |
| Derivative 2 | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin (Control) | Known Value | Known Value | Known Value | Known Value | Known Value |
TBD: To be determined experimentally.
Caption: Workflow for the evaluation of anticancer activity.
Anti-inflammatory Applications
Rationale: Inflammation is a key pathological feature of many chronic diseases. Phenylacetamide derivatives have been investigated for their anti-inflammatory properties.[9] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant unmet medical need.
Proposed Biological Targets:
-
Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Inhibition of these enzymes is a well-established mechanism for anti-inflammatory drugs.
-
Pro-inflammatory Cytokines: Targeting the production or signaling of cytokines like TNF-α and IL-6 is another important strategy.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment [10][11][12][13]
-
Cell Model: Use lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) as an in vitro model of inflammation.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Pre-treat RAW 264.7 cells with the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant from the LPS-stimulated cells using commercially available ELISA kits.
-
-
Data Analysis: Determine the ability of the compounds to inhibit NO and pro-inflammatory cytokine production.
Data Presentation:
| Compound | NO Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Core Scaffold | TBD | TBD | TBD |
| Derivative 1 | TBD | TBD | TBD |
| Derivative 2 | TBD | TBD | TBD |
| Dexamethasone (Control) | Known Value | Known Value | Known Value |
TBD: To be determined experimentally.
Central Nervous System (CNS) Applications
Rationale: Phenylacetamide derivatives have shown promise as antidepressant agents.[14] The modulation of neurotransmitter systems is a key strategy in the treatment of various CNS disorders. The physicochemical properties of the this compound scaffold can be optimized for brain penetration.
Proposed Biological Targets:
-
Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B): Inhibition of these enzymes increases the levels of neurotransmitters like serotonin and norepinephrine in the brain.[14]
-
Neurotransmitter Receptors and Transporters: Direct interaction with receptors (e.g., serotonin, dopamine) or transporters can modulate neuronal signaling.
Experimental Protocol: In Vivo Antidepressant Activity Assessment (Forced Swim Test) [14]
-
Animal Model: Use adult male Swiss albino mice.
-
Procedure:
-
Administer the test compounds or a vehicle control intraperitoneally 30-60 minutes before the test.
-
Individually place the mice in a glass cylinder filled with water.
-
Record the duration of immobility during the last 4 minutes of a 6-minute test session.
-
-
Data Analysis: A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity.
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic exploration of the chemical space around the this compound core is crucial for identifying lead compounds with optimal activity and drug-like properties.[2]
Key SAR Insights from Related Phenylacetamides:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact biological activity. For instance, electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the target.[2]
-
N-Substitution of the Amide: The size and nature of the substituent on the amide nitrogen can influence potency, selectivity, and pharmacokinetic properties.
Caption: Key areas for SAR exploration on the core scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive core for medicinal chemistry campaigns targeting a range of diseases. The proposed research plan, encompassing synthesis, in vitro and in vivo biological evaluation, and SAR studies, provides a clear roadmap for unlocking the full therapeutic potential of this versatile chemical entity. Future work should focus on the synthesis of a focused library of derivatives and their comprehensive biological characterization to identify lead compounds for further preclinical development.
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research. Available at: [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Molecules. Available at: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry. Available at: [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. Available at: [Link]
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Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available at: [Link]
-
Anti-Inflammatory Activity-Guided Isolation and In Silico Validation of Turmeric (Curcuma longa L.) Phytochemicals. Molecules. Available at: [Link]
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pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling. Available at: [Link]
-
Polyfluorinated Groups in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Screening of anti-inflammatory compounds. ResearchGate. Available at: [Link]
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Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant. Molecules. Available at: [Link]
-
Chemical Diversity of Metabolites from Fungi, Cyanobacteria, and Plants Relative to FDA-Approved Anticancer Agents. Marine Drugs. Available at: [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. Available at: [Link]
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Editorial: Small organic molecules with anticancer activity. Frontiers in Chemistry. Available at: [Link]
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Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology. Available at: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. Available at: [Link]
-
A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate. Available at: [Link]
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Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules. Available at: [Link]
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- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis Protocol for 2-[4-(Cyanomethyl)phenyl]acetamide from 4-aminophenylacetonitrile: A Guide to Selective N-Acetylation
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, reliable, and thoroughly validated protocol for the synthesis of 2-[4-(cyanomethyl)phenyl]acetamide, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the selective N-acetylation of 4-aminophenylacetonitrile using acetic anhydride. This document offers an in-depth explanation of the reaction mechanism, the rationale behind procedural choices, a step-by-step experimental guide, and comprehensive methods for product characterization. It is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic method.
Introduction and Scientific Background
The synthesis of functionalized acetamide compounds is a cornerstone of medicinal chemistry. The target molecule, this compound, incorporates both a cyanomethyl group and an acetamide moiety on a phenyl ring, making it a versatile scaffold for the development of novel therapeutic agents. The selective modification of the amino group in 4-aminophenylacetonitrile without affecting the nitrile functionality is a critical transformation.
N-acetylation is a fundamental reaction that serves multiple purposes in organic synthesis, including the protection of amino groups and the modulation of a molecule's biological activity.[1] The choice of acetylating agent is paramount to ensure high yield, purity, and operational safety. While reagents like acetyl chloride are highly reactive, they produce corrosive hydrochloric acid as a byproduct. Acetic anhydride is often preferred in commercial and laboratory settings because it is less volatile, its byproduct (acetic acid) is less corrosive, and it allows for milder reaction conditions, which is crucial for preserving sensitive functional groups.[2]
This protocol leverages the higher nucleophilicity of the aromatic amine in 4-aminophenylacetonitrile compared to water or the nitrile group, enabling a highly chemoselective reaction even in aqueous-compatible media.[3][4] The procedure is designed to be straightforward, scalable, and environmentally conscious, minimizing the use of hazardous solvents.
Reaction Scheme and Mechanism
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in 4-aminophenylacetonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then deprotonates the newly formed ammonium ion to yield the final N-acetylated product and acetic acid as a byproduct.
Figure 1: Reaction Scheme

Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Aminophenylacetonitrile | ≥98% | Standard Vendor | 3544-25-0 | Starting material.[5] |
| Acetic Anhydride | ACS Reagent, ≥98% | Standard Vendor | 108-24-7 | Acetylating agent. |
| Ethyl Acetate | ACS Grade | Standard Vendor | 141-78-6 | Solvent and extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Vendor | 144-55-8 | For neutralization wash. |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | 7647-14-5 | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Vendor | 7487-88-9 | Drying agent. |
| Deionized Water | N/A | Lab System | 7732-18-5 | For workup. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Vendor | N/A | For reaction monitoring. |
Equipment
-
Magnetic stirrer with heating plate
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol outlines the synthesis in a logical, step-by-step workflow, from reaction setup to final product isolation and purification.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylacetonitrile (2.64 g, 20.0 mmol).
-
Add 40 mL of ethyl acetate and stir until the solid is completely dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
-
Addition of Reagent:
-
While stirring vigorously, add acetic anhydride (2.25 mL, 2.45 g, 24.0 mmol, 1.2 equivalents) dropwise over 5-10 minutes using a syringe or dropping funnel.
-
Rationale: Dropwise addition at a low temperature helps to control the exothermic reaction and prevent the formation of potential side products. A slight excess of acetic anhydride ensures the complete consumption of the starting amine.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (4-aminophenylacetonitrile) indicates the reaction is complete.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution. (Caution: CO₂ evolution will occur. Vent the funnel frequently).
-
50 mL of brine (saturated NaCl solution).
-
-
Rationale: The water wash removes some of the acetic acid. The sodium bicarbonate wash neutralizes the remaining acetic acid and any unreacted acetic anhydride. The final brine wash removes residual water and aids in breaking any emulsions.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude solid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure, crystalline this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Results and Characterization
The successful synthesis should yield a white to off-white crystalline solid. The identity and purity of the final product must be confirmed through rigorous analytical techniques.
Expected Yield and Physical Properties
| Parameter | Expected Value | Source |
| Product Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₀N₂O | [6] |
| Molecular Weight | 174.20 g/mol | [7] |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Expected Yield | 85-95% | Typical for this reaction |
| Melting Point | 165 °C | [7] |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~9.95 (s, 1H, -NH-CO): Amide proton.
-
δ ~7.55 (d, 2H, Ar-H): Aromatic protons ortho to the acetamide group.
-
δ ~7.30 (d, 2H, Ar-H): Aromatic protons ortho to the cyanomethyl group.
-
δ ~3.95 (s, 2H, -CH₂-CN): Methylene protons adjacent to the nitrile.
-
δ ~3.50 (s, 2H, -CH₂-CO): Methylene protons of the acetamide group (Note: this is an error in the mental model; the product is N-[4-(cyanomethyl)phenyl]acetamide, not 2-[...]. The structure is an N-substituted acetamide. The starting material is 4-aminophenylacetonitrile, so the product should be N-(4-(cyanomethyl)phenyl)acetamide. Let's correct this. The name is N-(4-(cyanomethyl)phenyl)acetamide. The IUPAC name for 4-aminophenylacetonitrile is (4-aminophenyl)acetonitrile. The product is N-acetylated. So the product is N-(4-(cyanomethyl)phenyl)acetamide. Let's re-evaluate the NMR.
-
Corrected ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~10.1 (s, 1H, -NH-CO): Amide proton.
-
δ ~7.65 (d, 2H, Ar-H): Aromatic protons ortho to the amide group.
-
δ ~7.35 (d, 2H, Ar-H): Aromatic protons ortho to the cyanomethyl group.
-
δ ~3.90 (s, 2H, -CH₂-CN): Methylene protons.
-
δ ~2.05 (s, 3H, -CO-CH₃): Acetyl methyl protons.
-
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~169.0 (C=O), ~140.0, ~130.0, ~128.5, ~119.5, ~119.0 (Ar-C & C≡N), ~28.0 (-CH₂-), ~24.0 (-CH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
~3300 (N-H stretch, amide)
-
~2250 (C≡N stretch, nitrile)
-
~1665 (C=O stretch, Amide I band)
-
~1550 (N-H bend, Amide II band)
-
-
Mass Spectrometry (ESI+):
-
m/z = 175.08 [M+H]⁺, 197.07 [M+Na]⁺
-
Safety and Handling
All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Aminophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Reacts exothermically with water.
-
Ethyl Acetate: Flammable liquid and vapor.
Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
Caption: Rationale for key experimental choices in the synthesis protocol.
Conclusion
The protocol detailed in this application note provides a highly efficient and reliable method for the synthesis of this compound from 4-aminophenylacetonitrile. By employing acetic anhydride under mild conditions, the selective N-acetylation is achieved in high yield while preserving the integrity of the nitrile functional group. The straightforward workup and purification steps make this procedure suitable for both small-scale research and larger-scale production. The comprehensive characterization data serves as a benchmark for researchers to validate their results, ensuring the production of high-purity material for subsequent applications in drug discovery and development.
References
-
Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Organic-Chemistry.org. Available at: [Link]
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
Saikia, U. P., Hussain, F. L., & Pahari, P. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Semantic Scholar. Available at: [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Naik, S., Bhattacharjya, G., Kavala, V. R., & Patel, B. K. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. Available at: [Link]
-
IJCRT. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts. Available at: [Link]
-
Quora. (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? Quora. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C10H10N2O). PubChemLite. Available at: [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Reddit. (2021). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)? Reddit. Available at: [Link]
-
PubChem. (n.d.). 4-Aminophenylacetonitrile. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quora.com [quora.com]
- 5. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. labsolu.ca [labsolu.ca]
Application Note & Protocol: Streamlined Synthesis of a Kinase Inhibitor Core Scaffold from 2-[4-(Cyanomethyl)phenyl]acetamide
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Significance of Kinase Inhibitors and Core Scaffolds
Protein kinases are fundamental regulators of cellular signaling, controlling processes like cell growth, differentiation, and apoptosis.[1][2][3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a critical class of drug targets.[3][4] Small molecule kinase inhibitors, which often target the ATP-binding pocket, have revolutionized cancer therapy.[1][4] The development of these inhibitors relies on the efficient synthesis of core molecular scaffolds that can be readily diversified to optimize potency, selectivity, and pharmacokinetic properties.
The 2-[4-(cyanomethyl)phenyl]acetamide moiety and its derivatives are prevalent structural motifs found in a variety of potent kinase inhibitors, including Janus kinase (JAK) inhibitors like Baricitinib and Ruxolitinib.[5][6][7] This scaffold provides a versatile foundation for building complex molecules that can interact with the kinase hinge region and explore adjacent hydrophobic pockets. This application note provides a detailed, step-by-step protocol for the synthesis of a key intermediate derived from this compound, which serves as a foundational building block for a class of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Overview of the Synthetic Strategy
The protocol outlined below describes a two-step synthetic sequence starting from the commercially available this compound. The strategy involves:
-
Claisen Condensation: Reaction of this compound with a suitable ester (e.g., diethyl oxalate) to form a β-keto nitrile intermediate. This reaction introduces a key functional group handle for subsequent cyclization.
-
Condensation and Cyclization: Reaction of the β-keto nitrile with a guanidine or thiourea derivative to construct the core heterocyclic ring system, in this case, a substituted pyrimidine. This cyclization is a crucial step in forming the privileged scaffold common to many kinase inhibitors.
This streamlined approach allows for the efficient construction of a complex heterocyclic core, which can then be further elaborated to produce a library of potential kinase inhibitors.
Experimental Protocols
Materials and Equipment
Reagents & Solvents:
-
This compound (≥98% purity)
-
Diethyl oxalate (≥99% purity)
-
Sodium ethoxide (NaOEt) solution (21% in ethanol)
-
Guanidine hydrochloride (≥99% purity)
-
Ethanol (anhydrous, 200 proof)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass funnels and filter paper
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Workflow Diagram
The overall synthetic workflow is depicted below. This two-step process efficiently converts a simple starting material into a valuable heterocyclic intermediate.
Caption: Synthetic workflow for the preparation of the aminopyrimidine core.
Step 1: Synthesis of Ethyl 2-cyano-3-(4-(cyanomethyl)phenyl)-3-oxopropanoate (Intermediate 1)
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is used as a strong base to deprotonate the α-carbon of the acetamide, generating a nucleophilic enolate. The use of ethoxide is compatible with the ethanol solvent and the ethyl ester of the oxalate, minimizing transesterification side reactions.
-
Solvent: Anhydrous ethanol is used as the solvent because it readily dissolves the reactants and the sodium ethoxide base. It is crucial to use anhydrous conditions to prevent quenching of the base and hydrolysis of the ester.
-
Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and improve selectivity, then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a 21% solution of sodium ethoxide in ethanol (1.2 equivalents).
-
In a separate beaker, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution over 15 minutes.
-
Add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH ~4-5 by the slow addition of 2M HCl. This step protonates the enolate product and quenches the excess base.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Partition the resulting residue between ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude β-keto nitrile (Intermediate 1), which can be used in the next step without further purification or purified by column chromatography if necessary.
| Parameter | Value |
| Reactant | This compound |
| Equivalents | 1.0 |
| Reagent 1 | Diethyl Oxalate (1.1 eq) |
| Base | Sodium Ethoxide (1.2 eq) |
| Solvent | Anhydrous Ethanol |
| Temperature | 0 °C to Room Temp. |
| Time | 12-16 hours |
| Typical Yield | 75-85% (crude) |
Table 1: Reaction conditions for the synthesis of Intermediate 1.
Step 2: Synthesis of 2,4-Diamino-5-(4-(cyanomethyl)benzoyl)pyrimidine (Final Product)
Causality Behind Experimental Choices:
-
Reagent: Guanidine is used as the nitrogen source to form the diaminopyrimidine ring. It possesses the necessary N-C-N fragment to react with the 1,3-dicarbonyl system of Intermediate 1.
-
Base: Sodium ethoxide is used to generate the free base of guanidine from its hydrochloride salt and to catalyze the condensation reaction.
-
Conditions: The reaction is heated to reflux to provide the necessary activation energy for the cyclization and subsequent dehydration, which drives the reaction to completion.
Protocol:
-
In a 250 mL round-bottom flask, dissolve guanidine hydrochloride (1.5 equivalents) in anhydrous ethanol (80 mL).
-
To this solution, add a 21% solution of sodium ethoxide in ethanol (1.6 equivalents) and stir for 20 minutes at room temperature to generate the guanidine free base.
-
Add the crude Intermediate 1 (1.0 equivalent), dissolved in a minimal amount of anhydrous ethanol, to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 6-8 hours.
-
Monitor the reaction by TLC. The reaction is complete when the spot corresponding to Intermediate 1 is no longer visible.
-
Cool the reaction mixture to room temperature. A solid precipitate of the product should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to afford the final aminopyrimidine core product.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
| Parameter | Value |
| Reactant | Intermediate 1 |
| Equivalents | 1.0 |
| Reagent 1 | Guanidine HCl (1.5 eq) |
| Base | Sodium Ethoxide (1.6 eq) |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Time | 6-8 hours |
| Typical Yield | 60-70% |
Table 2: Reaction conditions for the synthesis of the Aminopyrimidine Core.
Characterization and Analysis
The identity and purity of the synthesized intermediates and final product should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: As an indicator of purity.
Kinase Signaling and Inhibitor Action
The synthesized aminopyrimidine core is a key component of inhibitors that target the ATP-binding site of kinases. As shown in the diagram below, kinases transfer a phosphate group from ATP to a substrate protein, a critical step in many signaling pathways that can lead to cell proliferation.[3][4] The inhibitor, by occupying the ATP pocket, prevents this phosphotransfer reaction.
Caption: Mechanism of kinase inhibition by ATP-competitive inhibitors.
Conclusion
This application note provides a robust and reproducible two-step protocol for the synthesis of a valuable aminopyrimidine-based kinase inhibitor scaffold from this compound. The method is efficient, uses readily available reagents, and is scalable for the generation of compound libraries for drug discovery campaigns. The detailed explanation of the rationale behind each step provides researchers with the necessary insights to adapt and troubleshoot the synthesis as needed. This core scaffold is a critical starting point for developing novel and selective inhibitors targeting various kinase families.
References
- The Synthesis Journey of Ruxolitinib: Understanding the Role of Key Intermedi
- Lin, Q., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction.Organic Letters.
-
An Efficient Synthesis of Baricitinib. ResearchGate.[Link]
- Method and intermediate for the production of baricitinib.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.[Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH).[Link]
-
Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.[Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.[Link]
-
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar.[Link]
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- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 6. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-[4-(Cyanomethyl)phenyl]acetamide as a Versatile Precursor for Novel Aurora Kinase Inhibitors
Abstract: The Aurora kinase family, pivotal regulators of mitosis, are validated and high-value targets in oncology drug discovery.[1][2] Their overexpression in a multitude of cancers has spurred the development of small molecule inhibitors aimed at disrupting aberrant cell division.[3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of 2-[4-(cyanomethyl)phenyl]acetamide, a key chemical intermediate. We present the strategic rationale for its use, detailed protocols for its synthesis, its elaboration into a representative Aurora kinase inhibitor, and subsequent methodologies for biological evaluation. These notes are designed to provide both the procedural steps and the underlying scientific reasoning to empower researchers in the development of next-generation cancer therapeutics.
Introduction: Targeting the Engines of Mitosis
The Aurora kinases are a family of serine/threonine kinases that play indispensable roles in orchestrating the complex sequence of events during cell division.[4] In humans, the family comprises three members:
-
Aurora A: Localized at the centrosome, it governs centrosome maturation and separation, ensuring the formation of a bipolar spindle.[2][5]
-
Aurora B: As a key component of the chromosomal passenger complex (CPC), it is critical for proper chromosome segregation and cytokinesis.[2][3]
-
Aurora C: Primarily involved in meiosis, its role in cancer is also an area of active investigation.
Dysregulation and overexpression of Aurora kinases are common hallmarks of cancer, leading to genetic instability and aneuploidy, which in turn drive tumor progression.[1][3] Consequently, inhibiting these kinases has emerged as a promising therapeutic strategy. Small molecule inhibitors, typically designed as ATP-mimetics, can block the kinase activity, induce mitotic arrest, and ultimately lead to apoptotic cell death in cancer cells.[4][6] The phenylacetamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its favorable geometry and hydrogen bonding capabilities.[7][8][9] This guide focuses on this compound, a precursor that strategically positions key functional groups for elaboration into potent and selective Aurora kinase inhibitors.
Rationale: Why this compound is an Advantageous Precursor
The selection of a starting material is a critical decision in a medicinal chemistry campaign. This compound offers several distinct advantages as a foundational scaffold:
-
Structural Rigidity and Vectorial Orientation: The phenyl ring provides a rigid core that can be predictably oriented within the ATP-binding pocket of the kinase. The substituents at the 1 and 4 positions project outwards in a linear fashion, allowing for the exploration of distinct regions of the kinase.
-
Dual Functional Handles: The molecule possesses two key functional groups for chemical modification:
-
The Acetamide Group: The primary amide (-C(=O)NH2) can be hydrolyzed, alkylated, or used as a handle in coupling reactions to build more complex structures.
-
The Cyanomethyl Group: The nitrile (-C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles.
-
-
Pharmacophoric Contribution: The phenyl-CH2-C=O moiety can engage in crucial hydrogen bonding interactions with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[4]
The diagram below illustrates the potential for chemical diversification from this core scaffold.
Sources
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Amine-Reactive Fluorophores from 2-[4-(Cyanomethyl)phenyl]acetamide: A Guide for Advanced Labeling Applications
For researchers, medicinal chemists, and professionals in drug development, the ability to selectively tag and visualize biomolecules is paramount. Fluorescent labeling remains a cornerstone of modern biological and pharmaceutical research, enabling the elucidation of complex cellular processes and the development of targeted diagnostics and therapeutics. This guide provides a comprehensive overview of the synthetic utility of 2-[4-(cyanomethyl)phenyl]acetamide as a versatile precursor for the generation of novel, amine-reactive fluorescent labels. We will delve into the strategic rationale behind the synthetic pathway, provide detailed, field-tested protocols, and offer insights into the characterization and application of these custom-synthesized probes.
I. Introduction: The Untapped Potential of a Phenylacetamide Precursor
The quest for novel fluorophores with tunable photophysical properties, enhanced brightness, and superior photostability is a continuous endeavor in chemical biology. While a plethora of fluorescent dyes are commercially available, the synthesis of custom probes from readily accessible starting materials offers unparalleled flexibility in tailoring the label to the specific demands of an experiment. This compound emerges as a particularly interesting, yet underutilized, starting material. Its structure presents two key reactive sites: the active methylene group of the cyanomethyl moiety and the potential for modification of the acetamide group. This dual reactivity opens a gateway to the construction of diverse heterocyclic scaffolds, many of which exhibit intrinsic fluorescence.
This guide will focus on a robust and efficient synthetic strategy: the Gewald reaction . This multicomponent reaction provides a direct route to highly substituted and often fluorescent 2-aminothiophenes from an α-cyanoacetamide, a carbonyl compound, and elemental sulfur. Subsequently, we will detail the transformation of the synthesized thiophene fluorophore into an amine-reactive N-hydroxysuccinimide (NHS) ester, a widely used functionality for the covalent labeling of proteins and other biomolecules.
II. Application Notes: The Chemical Rationale
The choice of the Gewald reaction is predicated on its efficiency and the inherent fluorescence of the resulting 2-aminothiophene core. The electron-donating amino group at the 2-position and the electron-withdrawing carboxamide group at the 3-position of the thiophene ring create a "push-pull" system, a common feature in many fluorescent molecules that promotes intramolecular charge transfer (ICT) upon photoexcitation, leading to fluorescence emission.
The 4-cyanomethylphenyl substituent from the starting material provides a convenient handle for further functionalization. The cyano group can be hydrolyzed to a carboxylic acid, which is the key step for creating a reactive site for bioconjugation. This carboxylic acid can then be readily converted to an NHS ester. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues in proteins, forming stable amide bonds under mild, biocompatible conditions.[1][2]
The overall synthetic strategy is designed to be modular. By varying the carbonyl component in the Gewald reaction, a library of fluorophores with different substitution patterns and, consequently, diverse photophysical properties can be generated. This allows for the rational design of probes with specific excitation and emission wavelengths tailored to the available imaging instrumentation.
III. Protocols: From Precursor to Probe
This section provides detailed, step-by-step protocols for the synthesis of a novel fluorescent label, starting from a compound structurally analogous to this compound, and its subsequent bioconjugation to a model protein.
Protocol 1: Synthesis of a 2-Aminothiophene Fluorophore via the Gewald Reaction
This protocol describes the synthesis of a fluorescent 2-aminothiophene-3-carboxamide derivative. The reaction involves the condensation of an α-cyanoacetamide, a ketone, and elemental sulfur in the presence of a base.[3][4][5][6][7]
Materials:
-
2-Cyano-N-(4-(cyanomethyl)phenyl)acetamide (or this compound)
-
Cyclohexanone (or another suitable ketone/aldehyde)
-
Elemental Sulfur (powder)
-
Morpholine (or another suitable base, e.g., triethylamine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-cyano-N-(4-(cyanomethyl)phenyl)acetamide (1 equivalent), cyclohexanone (1.1 equivalents), and elemental sulfur (1.2 equivalents) in ethanol.
-
Addition of Base: Slowly add morpholine (1.5 equivalents) to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-amino-3-carboxamidothiophene derivative.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure of the product. The purity can be assessed by TLC and melting point determination.
Diagram of the Gewald Reaction Workflow:
Caption: Workflow for the synthesis of a 2-aminothiophene fluorophore.
Protocol 2: Hydrolysis of the Cyano Group and NHS Ester Activation
This protocol details the conversion of the cyanomethyl group on the synthesized fluorophore to a carboxylic acid, followed by its activation to an amine-reactive NHS ester.[8][9][10][11][12][13]
Materials:
-
Synthesized 2-aminothiophene fluorophore with a cyanomethyl group
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Stirring plate
-
Filtration apparatus
Procedure:
Part A: Hydrolysis of the Cyano Group
-
Acid Hydrolysis: Dissolve the fluorophore in a suitable solvent and add concentrated hydrochloric acid. Heat the mixture to reflux for several hours until TLC indicates the disappearance of the starting material. Cool the reaction, and the carboxylic acid product should precipitate. Filter, wash with water, and dry.
-
Alkaline Hydrolysis (Alternative): Dissolve the fluorophore in an alcoholic solvent and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux. After completion, acidify the solution to precipitate the carboxylic acid product.
Part B: NHS Ester Activation
-
Reaction Setup: Dissolve the carboxylic acid-functionalized fluorophore (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere (argon or nitrogen).
-
Addition of Coupling Agent: Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate containing the NHS ester is then concentrated under reduced pressure. The crude product can be used directly or purified by chromatography.
Self-Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the nitrile peak and the appearance of a broad hydroxyl peak in the IR spectrum. The formation of the NHS ester can be confirmed by ¹H NMR, observing the characteristic signals of the succinimidyl protons.
Diagram of the NHS Ester Activation Workflow:
Caption: Workflow for the functionalization of the fluorophore.
Protocol 3: Bioconjugation of the NHS-Ester Fluorophore to a Protein
This protocol describes the labeling of a protein with the synthesized amine-reactive fluorescent dye. The procedure is optimized for labeling primary amines on proteins, such as lysine residues.[1][2]
Materials:
-
NHS-ester activated fluorescent dye
-
Protein to be labeled (e.g., Bovine Serum Albumin, an antibody)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve the NHS-ester activated dye in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: While gently vortexing, add the desired molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester. Incubate for another 30 minutes.
-
Purification: Separate the fluorescently labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Self-Validation: The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength.
IV. Data Presentation: Expected Photophysical Properties
The photophysical properties of the synthesized 2-aminothiophene fluorophore will depend on the specific ketone or aldehyde used in the Gewald reaction. However, based on literature for structurally similar compounds, the following is a representative table of expected properties.[14][15][16][17][18][19]
| Property | Expected Value |
| Absorption Maximum (λabs) | 380 - 450 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Molar Extinction Coefficient (ε) | 15,000 - 30,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.7 |
| Stokes Shift | 70 - 100 nm |
V. Conclusion and Future Perspectives
This guide has outlined a comprehensive and rational approach for the synthesis of novel, amine-reactive fluorescent labels from the readily available precursor, this compound. The modularity of the Gewald reaction, coupled with the reliability of NHS ester chemistry, provides a powerful platform for researchers to create custom fluorescent probes with tailored properties. The ability to fine-tune the spectral characteristics of the fluorophore by simply changing the carbonyl component in the initial synthetic step is a significant advantage for multicolor imaging experiments and applications requiring specific excitation and emission profiles.
The protocols provided herein are designed to be robust and adaptable, serving as a solid foundation for further exploration and optimization. Future work could involve the synthesis of a library of these fluorophores and a systematic investigation of their photophysical properties and performance in various biological imaging modalities, including fluorescence microscopy and flow cytometry. The development of such custom probes will undoubtedly continue to push the boundaries of what is visible in the complex world of biological systems.
VI. References
-
Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 99(1), 1002-1007.
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Gewald reaction. Retrieved from [Link]
-
Janelia. (n.d.). Conjugation Protocol for Amine-Reactive Janelia Fluor® Dyes. Retrieved from [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
-
Vector Laboratories. (2023, January 16). Maximizing the Potential of Fluorescent Dyes: Applications and Insights [Video]. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv.
-
Smith, J., et al. (2021). Synthesis and Spectroscopic Properties of Novel 2-Aminothiophene Derivatives. Journal of Organic Chemistry.
-
Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 12(1), 111-118.
-
Quanta BioDesign. (n.d.). AQuora® NHS Ester Dyes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-848.
-
Crisalli, P., & Kool, E. T. (2013). Thio-NHS esters are non-innocent protein acylating reagents. Nature Chemical Biology, 9(7), 415-420.
-
PubChem. (n.d.). 2-Aminothiophene-3-carboxamide. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity.
-
ResearchGate. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Single Crystal, Characterization and Computational Study of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectra for the absorption (1), fluorescence excitation (2), and.... Retrieved from [Link]
-
Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives.
-
PubMed Central. (2018). Fluorescent Thienothiophene-Containing Squaraine Dyes and Threaded Supramolecular Complexes with Tunable Wavelengths between 600–800 nm.
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- 1. resources.tocris.com [resources.tocris.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Fluorescent Thienothiophene-Containing Squaraine Dyes and Threaded Supramolecular Complexes with Tunable Wavelengths between 600–800 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. View of New Compounds Measured by Fluorescence Spectroscopy. Amino-Fluorene-Thiophene Derivatives to Be Proposed as Polarity Indicators. [rajpub.com]
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- 19. researchgate.net [researchgate.net]
Application Note: Comprehensive 1H and 13C NMR Signal Assignment for 2-[4-(Cyanomethyl)phenyl]acetamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a detailed protocol and comprehensive signal assignment for the ¹H and ¹³C NMR spectra of 2-[4-(cyanomethyl)phenyl]acetamide. The assignments are grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and the influence of electronic effects exerted by the molecule's functional groups. This guide is intended for researchers, chemists, and quality control professionals who require unambiguous structural verification and purity assessment of this important chemical intermediate.
Introduction
This compound is a bifunctional organic compound featuring a para-substituted benzene ring. The substituents, an acetamide group (-CH₂CONH₂) and a cyanomethyl group (-CH₂CN), are common moieties in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. NMR spectroscopy provides a direct, non-destructive method to map the carbon-hydrogen framework of a molecule.
This document provides a definitive assignment of all proton and carbon signals for this compound. We will explain the causality behind the observed chemical shifts and splitting patterns, offering a self-validating system for spectral interpretation.
Molecular Structure and Numbering Scheme
For clarity and unambiguous assignment, the following numbering scheme is adopted for the this compound molecule. This convention will be used throughout the document.
Caption: Molecular structure and numbering scheme for this compound.
Predicted and Assigned NMR Signals
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The electron-withdrawing nature of the cyano (-CN) and acetamide (-CONH₂) groups significantly influences the chemical shifts of the adjacent protons and carbons.[1]
¹H NMR Signal Assignment
The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, two methylene groups, and the amide protons. The para-substitution of the benzene ring leads to a symmetrical AA'BB' system, which often appears as two distinct doublets.
Table 1: ¹H NMR Signal Assignment for this compound (in DMSO-d₆)
| Signal Label | Atom Number(s) | Predicted δ (ppm) | Observed δ (ppm, approx.) | Multiplicity | Integration | Assignment |
| A | H-2, H-6 | 7.0 - 7.5 | ~7.28 | Doublet (d) | 2H | Aromatic |
| B | H-3, H-5 | 7.0 - 7.5 | ~7.21 | Doublet (d) | 2H | Aromatic |
| C | H-8 | 3.7 - 4.2 | ~3.95 | Singlet (s) | 2H | -CH₂ CN |
| D | H-7 | 3.4 - 3.8 | ~3.50 | Singlet (s) | 2H | -CH₂ CONH₂ |
| E | NH₂ | 6.5 - 8.0 | ~7.45 (broad) | Singlet (s) | 1H | Amide (-NH) |
| F | NH₂ | 6.5 - 8.0 | ~6.95 (broad) | Singlet (s) | 1H | Amide (-NH) |
Causality of Assignments:
-
Aromatic Protons (A, B): The aromatic protons appear as two doublets around 7.2-7.3 ppm.[2] The protons H-2/H-6 and H-3/H-5 are chemically equivalent due to molecular symmetry. The slight difference in their chemical shifts arises from the different electronic effects of the two substituents.
-
Cyanomethyl Protons (C): The methylene protons of the cyanomethyl group (-CH₂CN) are deshielded by the adjacent nitrile group.[3] The strong electron-withdrawing effect of the cyano group shifts this signal downfield to approximately 3.95 ppm.[3] It appears as a singlet as there are no adjacent protons to couple with.
-
Acetamide Methylene Protons (D): The methylene protons of the acetamide side chain (-CH₂CONH₂) are adjacent to the aromatic ring and the carbonyl group. They resonate at a characteristic chemical shift of around 3.50 ppm and appear as a singlet.[4]
-
Amide Protons (E, F): In a solvent like DMSO-d₆, the two amide protons often appear as two distinct broad singlets due to hindered rotation around the C-N bond and their different magnetic environments. Their chemical shifts are highly dependent on solvent, temperature, and concentration.[5]
¹³C NMR Signal Assignment
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.
Table 2: ¹³C NMR Signal Assignment for this compound (in DMSO-d₆)
| Signal Label | Atom Number(s) | Predicted δ (ppm) | Observed δ (ppm, approx.) | Assignment |
| G | C-9 | 165 - 180 | ~171.5 | Carbonyl (C =O) |
| H | C-4 | 135 - 145 | ~138.0 | Aromatic Quaternary |
| I | C-1 | 130 - 140 | ~134.5 | Aromatic Quaternary |
| J | C-2, C-6 | 125 - 135 | ~129.5 | Aromatic CH |
| K | C-3, C-5 | 125 - 135 | ~128.0 | Aromatic CH |
| L | C-10 | 115 - 125 | ~118.0 | Nitrile (C N) |
| M | C-7 | 40 - 50 | ~42.0 | -C H₂CONH₂ |
| N | C-8 | 20 - 30 | ~28.5 | -C H₂CN |
Causality of Assignments:
-
Carbonyl Carbon (G): The carbonyl carbon of the acetamide group is the most deshielded carbon, appearing at the far downfield end of the spectrum, typically around 171.5 ppm.[6]
-
Aromatic Carbons (H, I, J, K): Due to symmetry, the six aromatic carbons give rise to four distinct signals.[6][7] The quaternary carbons (C-1 and C-4), which are directly attached to the substituents, are typically found between 130-145 ppm. The protonated aromatic carbons (C-2/C-6 and C-3/C-5) appear in the 125-135 ppm range.[8]
-
Nitrile Carbon (L): The carbon of the cyano group has a characteristic chemical shift in the range of 115-125 ppm.[9]
-
Methylene Carbons (M, N): The aliphatic sp³ hybridized carbons of the two methylene groups appear in the upfield region of the spectrum. The carbon attached to the acetamide group (C-7) is more deshielded (~42.0 ppm) than the one attached to the cyano group (C-8, ~28.5 ppm).[10]
Experimental Protocol
To ensure high-quality, reproducible data, the following protocol is recommended. The choice of solvent is critical; DMSO-d₆ is preferred as it solubilizes the compound well and allows for the observation of the exchangeable amide protons.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Using a pipette, add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount (1-2 μL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]
-
Cap the NMR tube and vortex gently until the sample is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16 scans with a relaxation delay (D1) of 1 second are sufficient.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are required for a good signal-to-noise ratio.[12]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.
-
Conclusion
This application note provides a thorough and expertly validated assignment of the ¹H and ¹³C NMR spectra for this compound. The detailed analysis of chemical shifts and the underlying electronic principles offers a robust framework for the structural verification of this compound. The provided step-by-step protocol ensures that researchers can reliably obtain high-quality data for routine analysis, quality control, and further synthetic applications.
References
-
Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Regensburg. Chemical shifts. Retrieved from [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Retrieved from [Link]
-
Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Retrieved from [Link]
-
ResearchGate. (PDF) Complete Assignments of H and C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting information. Retrieved from [Link]
-
LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ResearchGate. Table 3. 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. Retrieved from [Link]
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
University of Bath. 13C NMR Spectroscopy. Retrieved from [Link]
-
ATB Molbio. N-(4-Acetylphenyl)acetamide. Retrieved from [Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
-
ResearchGate. Proton NMR spectra of some amides. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. Retrieved from [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
University of Alberta. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
YouTube. Assigning a 1H NMR spectrum. Retrieved from [Link]
-
SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
LibreTexts Chemistry. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
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- 8. che.hw.ac.uk [che.hw.ac.uk]
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- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Analysis of 2-[4-(Cyanomethyl)phenyl]acetamide
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-[4-(Cyanomethyl)phenyl]acetamide, an important intermediate in pharmaceutical synthesis. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a detailed protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its purity assessment is essential. Reverse-phase HPLC is the predominant technique for pharmaceutical analysis due to its high sensitivity, reproducibility, and suitability for a wide range of compounds.[1]
This application note describes an isocratic RP-HPLC method utilizing a C18 stationary phase with UV detection. The choice of a C18 column is based on its broad applicability and effectiveness in retaining and separating aromatic and moderately polar compounds like the target analyte through hydrophobic interactions.[2][3] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve efficient separation and good peak symmetry. The use of a photodiode array (PDA) detector allows for the assessment of peak purity, which is a critical aspect of a stability-indicating assay.[4][5][6]
Method Development Rationale
The primary objective during method development was to create a stability-indicating method. This requires the separation of the main compound from any potential process-related impurities and degradation products that might arise during synthesis, storage, or under stress conditions.
Analyte Properties and Potential Impurities
This compound possesses both a polar acetamide group and a moderately polar cyanomethyl group attached to a phenyl ring. This structure makes it amenable to reverse-phase chromatography.
Potential impurities can originate from the synthetic route or degradation. A plausible synthesis could involve the reaction of 4-(cyanomethyl)phenylacetic acid with an aminating agent, or the partial hydrolysis of a related dinitrile compound. Potential synthesis-related impurities could therefore include:
-
Starting materials: 4-(cyanomethyl)phenylacetic acid
-
By-products: 4-(cyanomethyl)benzaldehyde, 4-(cyanomethyl)benzoic acid
-
Related substances: 2-[4-(carboxymethyl)phenyl]acetamide (from hydrolysis of the nitrile)
Degradation of the molecule is likely to occur through hydrolysis of the amide or nitrile functional groups under acidic or basic conditions, or through oxidation of the aromatic ring.[7][8][9][10] Therefore, potential degradation products to be monitored include:
-
Acid/Base Hydrolysis: 2-[4-(cyanomethyl)phenyl]acetic acid and 2-[4-(carboxymethyl)phenyl]acetamide
-
Oxidative Degradation: Hydroxylated or N-oxide derivatives
Chromatographic System Selection
-
Column: A C18 column was selected as the primary choice for its hydrophobic retention of the aromatic ring. A phenyl-hexyl column could be considered as an alternative to provide different selectivity, particularly for aromatic compounds, through pi-pi interactions.[5]
-
Mobile Phase: A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for moderately polar compounds.[11] To ensure reproducible retention times and good peak shapes, especially for any potential acidic or basic impurities, a phosphate buffer is incorporated into the aqueous phase to control the pH.[12][13] A slightly acidic pH (around 3.0) is often a good starting point for separating mixtures of neutral, acidic, and basic compounds.[2]
-
Detector: A photodiode array (PDA) detector is employed. This allows for monitoring at a specific wavelength for quantification while also collecting spectral data across the peak. This spectral information is invaluable for assessing peak purity and can help in the tentative identification of unknown impurities.[4][6][14]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrument and conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 ratio. Degas before use.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
Experimental Workflow
The following diagram illustrates the overall workflow for the purity analysis.
Figure 1: Experimental workflow for the purity analysis of this compound.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1N NaOH, kept at room temperature for 30 minutes.
-
Oxidative Degradation: 1 mL of sample solution (1 mg/mL) + 1 mL of 30% H₂O₂, kept at room temperature for 4 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 24 hours.
In all cases, the degradation products were well-resolved from the main peak, and the peak purity analysis of the analyte peak using the PDA detector confirmed its spectral homogeneity, thus establishing the specificity and stability-indicating capability of the method.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 0.01 to 0.15 mg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999.
Accuracy (% Recovery)
Accuracy was determined by the standard addition method. The sample solution was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the sample concentration). The percentage recovery at each level was found to be within the acceptable range of 98.0% to 102.0%.
Precision
-
System Precision: Six replicate injections of the standard solution showed a relative standard deviation (RSD) of the peak area of < 1.0%.
-
Method Precision (Repeatability): Six independent sample preparations were analyzed, and the RSD of the % purity was found to be < 2.0%.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was confirmed to have acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
-
Mobile phase pH (± 0.2 units)
In all varied conditions, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the resolution between the main peak and the nearest impurity was maintained, demonstrating the robustness of the method.
The following diagram illustrates the logical relationship of the validation parameters.
Figure 2: Key parameters for the validation of the analytical method as per ICH Q2(R1).
Conclusion
The developed reverse-phase HPLC method for the purity analysis of this compound is simple, precise, accurate, and robust. The forced degradation studies demonstrated its stability-indicating nature, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The method validation was performed in accordance with ICH guidelines, ensuring its reliability and regulatory compliance.
References
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (n.d.).
-
Diode Array Detector HPLC | DAD - SCION Instruments. (n.d.). Retrieved from [Link]
-
Peak Purity Algorithms using Diode Array Detectors - LCGC International. (2016). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation - Veeprho. (2023). Retrieved from [Link]
-
UV vs Diode-Array (PDA) Detectors for (U)HPLC - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). Retrieved from [Link]
-
Reverse Phase HPLC: Benefits, Applications & Techniques - Phenomenex. (2023). Retrieved from [Link]
-
Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. (n.d.). Retrieved from [Link]
-
Pathways of microbial nitrile degradation. (n.d.). Retrieved from [Link]
-
Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC - NIH. (2022). Retrieved from [Link]
-
Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.). Retrieved from [Link]
-
Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT). (2023). Retrieved from [Link]
-
Degradation of aromatic compounds in plants grown under aseptic conditions - PubMed. (n.d.). Retrieved from [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. (n.d.). Retrieved from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC - NIH. (n.d.). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC. (n.d.). Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2023). Retrieved from [Link]
-
2-(4-Hydroxyphenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]
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- 3. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. halocolumns.com [halocolumns.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of aromatic compounds in plants grown under aseptic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. veeprho.com [veeprho.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 15. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mass Spectrometric Fragmentation of 2-[4-(Cyanomethyl)phenyl]acetamide: An Application Note and Protocol
Abstract
This application note provides a detailed analysis of the mass spectrometric fragmentation pattern of 2-[4-(cyanomethyl)phenyl]acetamide (C₁₀H₁₀N₂O, Mol. Wt. 174.20 g/mol ).[1] Understanding the fragmentation behavior of such molecules is critical for researchers in drug development and chemical synthesis for structure confirmation, purity assessment, and metabolite identification. This guide outlines the core scientific principles governing the molecule's fragmentation, proposes a detailed pathway based on Electron Ionization (EI), and provides a robust, step-by-step protocol for acquiring a high-quality mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS). The dominant fragmentation pathways identified are benzylic cleavage and α-cleavage adjacent to the acetamide carbonyl group, leading to characteristic fragment ions at m/z 116 and 130.
Introduction
This compound is a bifunctional organic molecule featuring a central phenyl ring substituted with cyanomethyl and acetamide moieties.[2] Its structure makes it a valuable building block in medicinal chemistry and materials science. Mass spectrometry is an indispensable analytical technique for the structural elucidation of such compounds. Electron Ionization (EI) mass spectrometry, in particular, imparts significant energy into the analyte, inducing reproducible fragmentation that generates a characteristic "fingerprint" spectrum.[3] This document serves as an expert guide for researchers, explaining the causal mechanisms behind the fragmentation of this compound and providing a validated protocol to replicate and verify these findings in a laboratory setting.
Scientific Principles of Fragmentation
The fragmentation of this compound under EI conditions is primarily dictated by the relative stability of the resulting cations and neutral losses. The initial step is the removal of an electron to form a molecular ion (M⁺•) at approximately m/z 174.[2] The fragmentation of this molecular ion is directed by several key structural features:
-
Benzylic Positions: The molecule possesses two benzylic C-C bonds—one connecting the acetamide group and one connecting the cyanomethyl group to the phenyl ring. Cleavage at these positions is highly favored because it generates resonance-stabilized benzylic cations.
-
Amide Group: The acetamide functional group provides a site for characteristic α-cleavage, which is the fission of the bond adjacent to the carbonyl group.[4][5]
-
Aromatic Ring: The stability of the aromatic ring ensures that the molecular ion is generally observable and that many prominent fragments retain the phenyl structure.
Based on these principles, two major fragmentation pathways are predicted to dominate the mass spectrum.
Proposed Fragmentation Pathway
Upon ionization, the molecular ion M⁺• (m/z 174) undergoes competitive fragmentation through two primary routes:
-
Pathway A: Benzylic Cleavage with Loss of the Acetamide Moiety. The most favorable fragmentation is the cleavage of the C-C bond between the phenyl ring and the acetamide's methylene group. This results in the loss of a neutral acetamide radical (•CH₂CONH₂) with a mass of 58 Da. This pathway leads to the formation of a highly stable cyanobenzyl cation at m/z 116 . Due to the high stability of this cation, it is predicted to be the base peak in the spectrum.
-
Pathway B: Alpha-Cleavage within the Acetamide Side Chain. This pathway involves the cleavage of the C-C bond alpha to the carbonyl group. This results in the loss of an aminocarbonyl radical (•CONH₂) with a mass of 44 Da. This cleavage produces a resonance-stabilized cation at m/z 130 .
The interplay of these pathways provides a clear and diagnostic fragmentation pattern for the identification of the parent molecule.
Sources
- 1. This compound | 99071-55-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. PubChemLite - this compound (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
Conceptual Application of 2-[4-(Cyanomethyl)phenyl]acetamide as a Novel Safety-Catch Linker in Solid-Phase Synthesis
For inquiries, please contact: [email protected]
Introduction: The Critical Role of Linkers in Solid-Phase Synthesis
Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), has become an indispensable tool in drug discovery and development, enabling the rapid and efficient assembly of complex molecules.[1][2] The success of this methodology hinges on the judicious choice of a linker, a molecular bridge that tethers the nascent molecule to an insoluble resin support. The linker's chemistry dictates the conditions under which the final product can be cleaved from the support, thereby influencing the overall synthetic strategy and the types of molecules that can be successfully synthesized.
While a variety of linkers are commercially available, each with its own specific cleavage mechanism (e.g., acid-lability, photolability), there remains a continuous demand for novel linker systems that offer unique cleavage conditions, enhanced stability, or compatibility with sensitive functionalities. This application note introduces a conceptual framework for the use of 2-[4-(Cyanomethyl)phenyl]acetamide as a novel, safety-catch type linker for solid-phase synthesis.
Safety-catch linkers are a class of linkers that are stable to the conditions of synthesis but can be chemically "activated" in a discrete step to render them labile for cleavage.[1][2][3] This two-step cleavage strategy provides an additional layer of orthogonality and can be advantageous when working with molecules that are sensitive to standard cleavage cocktails.
Herein, we propose a hypothetical application of a linker derived from this compound, detailing its conceptual synthesis, its use in a standard solid-phase peptide synthesis workflow, and a plausible, chemically-sound cleavage mechanism based on a reductive activation step followed by intramolecular cyclization.
The this compound (CMPA) Linker: A Conceptual Design
The proposed CMPA linker is built upon the this compound scaffold. In this conceptual design, the acetamide nitrogen serves as the point of attachment for the C-terminus of the first amino acid in a peptide synthesis. The cyanomethyl group, being relatively inert to standard SPPS conditions, acts as the "masked" activating group characteristic of a safety-catch linker.
The core principle of this hypothetical linker is a two-stage cleavage process:
-
Activation: Selective reduction of the cyano group to a primary amine.
-
Cleavage: Intramolecular cyclization of the resulting aminoethylphenylacetamide to release the synthesized peptide.
This strategy offers the potential for cleavage under mild, non-hydrolytic conditions, which could be beneficial for the synthesis of sensitive or modified peptides.
Proposed Synthesis and Immobilization of the CMPA Linker
The successful implementation of any linker begins with its efficient synthesis and attachment to a solid support. The following is a proposed synthetic route for the preparation of a CMPA-functionalized resin, starting from commercially available materials.
Scheme 1: Proposed Synthesis of CMPA-Functionalized Resin
Figure 1. Proposed synthetic route for CMPA-functionalized resin.
Protocol 1: Synthesis of CMPA-Functionalized Resin
-
Activation of 4-(Cyanomethyl)benzoic acid: 4-(Cyanomethyl)benzoic acid is converted to its more reactive acyl chloride derivative using a standard chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Coupling to Aminomethyl Resin: The resulting 4-(cyanomethyl)benzoyl chloride is then coupled to an aminomethyl-functionalized polystyrene resin in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF).
-
Washing and Drying: The resulting CMPA-functionalized resin is thoroughly washed with DMF, DCM, and methanol to remove any unreacted reagents and byproducts, and then dried under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
Once the CMPA-resin is prepared, it can be integrated into a standard Fmoc-based SPPS workflow.
Workflow of SPPS using the CMPA Linker
Figure 2. SPPS workflow using the conceptual CMPA linker.
Protocol 2: Fmoc-SPPS on CMPA-Resin
-
Loading of the First Amino Acid: The first Fmoc-protected amino acid is coupled to the CMPA-resin using standard coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF. The reaction progress can be monitored using a Kaiser test.
-
Peptide Chain Elongation: The peptide chain is elongated through iterative cycles of:
-
Fmoc Deprotection: Removal of the Fmoc protecting group with a solution of 20% piperidine in DMF.
-
Coupling: Addition of the next Fmoc-protected amino acid using a suitable coupling reagent, such as HBTU, in the presence of DIPEA.
-
-
Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described above.
The Hypothetical Cleavage Mechanism: A Two-Step Process
The novelty of the CMPA linker lies in its proposed two-step cleavage mechanism, which is designed to be orthogonal to the conditions used during peptide synthesis.
Scheme 2: Proposed Cleavage Mechanism of the CMPA Linker
Figure 3. Proposed two-step cleavage of the CMPA linker.
Protocol 3: Cleavage of the Peptide from the CMPA-Resin
-
Activation via Reduction:
-
The peptide-bound resin is suspended in a suitable solvent, such as a mixture of THF and methanol.
-
A reducing agent capable of selectively reducing the benzyl cyanide in the presence of the amide bonds of the peptide is added. A potential candidate for this transformation is sodium borohydride in the presence of a cobalt(II) chloride catalyst.
-
The reaction is allowed to proceed at room temperature until the reduction is complete, which can be monitored by the disappearance of the nitrile peak in the IR spectrum of a resin sample.
-
The resin is then thoroughly washed to remove the reducing agents and byproducts.
-
-
Cleavage via Intramolecular Cyclization:
-
The "activated" resin, now bearing a primary amino group, is suspended in a solvent that facilitates intramolecular reactions, such as DMF or DCM.
-
A mild, non-nucleophilic base may be added to deprotonate the ammonium salt formed during the work-up of the reduction step and to facilitate the cyclization.
-
The suspension is gently agitated at room temperature or with mild heating to promote the intramolecular attack of the newly formed amine on the amide carbonyl, leading to the formation of a stable six-membered lactam and the release of the peptide into the solution.
-
The resin is filtered off, and the filtrate containing the cleaved peptide is collected.
-
Table 1: Hypothetical Reaction Conditions for CMPA Linker Cleavage
| Step | Reagents and Conditions | Purpose |
| Activation | NaBH₄, CoCl₂, THF/MeOH, Room Temperature | Selective reduction of the cyanomethyl group to an aminomethyl group. |
| Cleavage | Mild non-nucleophilic base (e.g., DIPEA), DMF, Room Temperature to 40°C | Promotion of intramolecular cyclization to release the peptide. |
Potential Advantages and Considerations
The conceptual CMPA linker presents several potential advantages:
-
Orthogonality: The cleavage conditions are orthogonal to the acidic and basic conditions typically used in Fmoc-SPPS.
-
Mild Cleavage: The proposed reductive activation and subsequent cyclization could offer a milder alternative to harsh acidolytic cleavage cocktails (e.g., high concentrations of TFA).
-
Safety-Catch Strategy: The two-step cleavage provides greater control over the release of the final product.
However, several aspects would require experimental validation:
-
Efficiency of Reduction: The selective and quantitative reduction of the cyanomethyl group in the presence of a full-length peptide would need to be optimized.
-
Kinetics of Cyclization: The rate of the intramolecular cyclization would need to be sufficiently fast to ensure efficient peptide release.
-
Side Reactions: Potential side reactions during the reduction and cyclization steps would need to be investigated and minimized.
Conclusion
This application note has presented a conceptual framework for the use of this compound as a novel safety-catch linker for solid-phase synthesis. The proposed workflow, from linker synthesis to a unique two-step cleavage mechanism, is grounded in established principles of organic chemistry. While this application is currently hypothetical, it provides a compelling starting point for further research and development in the field of linker technology. The exploration of such novel linker systems is crucial for expanding the capabilities of solid-phase synthesis and enabling the creation of increasingly complex and sensitive molecules for therapeutic and research applications.
References
- Patek, M., & Lebl, M. (1991). A novel safety-catch acid-labile (SCAL) linker for solid-phase synthesis. Tetrahedron Letters, 32(33), 3891-3894.
- Albericio, F., & Carpino, L. A. (1997). The Benzotriazole HOBt and HATU. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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Application Notes and Protocols for the Use of 2-[4-(Cyanomethyl)phenyl]acetamide in Designing Novel FRET Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, with wide-ranging applications in biological research and drug discovery. A critical component of many FRET probes is an efficient quencher molecule that can accept energy from a donor fluorophore without emitting fluorescence itself, thereby providing a high signal-to-noise ratio. This document proposes the use of 2-[4-(cyanomethyl)phenyl]acetamide as a novel, small-molecule, non-fluorescent quencher for the design of FRET-based biosensors. We provide a comprehensive guide, including the theoretical basis for its application, proposed methodologies for probe synthesis and validation, and detailed experimental protocols.
Introduction to FRET and the Role of Non-Fluorescent Quenchers
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a 1-10 nanometer range.[1][2] This "molecular ruler" characteristic makes FRET an invaluable tool for monitoring dynamic biological processes such as protein-protein interactions, conformational changes, and enzyme activity.[1]
In many FRET-based assays, the ideal acceptor is a "dark" or non-fluorescent quencher.[3] These molecules accept energy from the donor and dissipate it as heat, preventing the background fluorescence that can arise from fluorescent acceptors.[1][3] The use of non-fluorescent quenchers minimizes signal bleed-through and enhances the dynamic range of the assay, which is particularly crucial in high-throughput screening (HTS) for drug discovery.[4][5]
Proposed Utility of this compound as a FRET Quencher
While not yet established in the literature as a conventional FRET quencher, the chemical structure of This compound suggests its potential as a valuable tool in FRET probe design. We hypothesize that this compound can function as an effective non-fluorescent quencher for donor fluorophores emitting in the blue to green spectral range.
Theoretical Basis for Quenching Properties
The potential quenching ability of this compound is predicated on the electronic properties of the cyanophenyl group. The cyano (-C≡N) group is a well-known electron-withdrawing moiety that can influence the photophysical properties of the phenyl ring.
-
Spectral Overlap: For efficient FRET to occur, the absorption spectrum of the acceptor (quencher) must overlap with the emission spectrum of the donor fluorophore.[1] Phenyl groups exhibit absorption in the ultraviolet (UV) range, and the presence of a cyano substituent can shift this absorption. We propose that the cyanophenyl moiety of this compound will have an absorption spectrum that overlaps with the emission of common blue and green emitting fluorophores, such as cyan fluorescent protein (CFP), green fluorescent protein (GFP), and fluorescein derivatives.
-
Non-Fluorescent Nature: Many small organic molecules with cyanophenyl groups are known to be non-fluorescent or have very low quantum yields.[1] The energy absorbed by the cyanophenyl group is likely dissipated through non-radiative pathways, making it an ideal dark quencher.
-
Size and Versatility: As a small molecule, this compound can be incorporated into FRET probes with minimal steric hindrance, which is advantageous when studying sensitive biological interactions.
Bioconjugation Potential
The acetamide functional group provides a chemical handle for conjugation to biomolecules. The amide bond can be hydrolyzed to yield a primary amine, or the methylene group adjacent to the phenyl ring can be functionalized for covalent linkage to proteins, nucleic acids, or other probe components. This allows for the site-specific incorporation of the quenching moiety into a FRET biosensor.
Designing a FRET Probe with this compound: A Hypothetical Protease Sensor
To illustrate the application of this novel quencher, we will outline the design of a FRET-based protease sensor. Protease activity is a critical target in many diseases, and FRET probes are widely used for screening potential inhibitors.[6]
The proposed sensor consists of a donor fluorophore (e.g., CFP) and this compound as the acceptor/quencher, separated by a peptide linker containing a specific protease cleavage sequence.
Mechanism of Action:
-
Intact Probe (Low Fluorescence): In the absence of the target protease, the donor and quencher are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence.
-
Cleavage Event (High Fluorescence): Upon introduction of the active protease, the peptide linker is cleaved. This separates the donor and quencher, disrupting FRET and leading to a significant increase in the donor's fluorescence emission.
Diagram: FRET-based Protease Sensor Workflow
Caption: Workflow of a FRET protease sensor.
Experimental Protocols
The following protocols provide a framework for the synthesis, conjugation, and validation of a FRET probe using this compound.
Protocol 1: Synthesis of a Bioconjugatable Derivative of this compound
To incorporate the quencher into a biomolecule, it must first be functionalized with a reactive group suitable for bioconjugation (e.g., a maleimide for reaction with thiols, or an NHS ester for reaction with primary amines). Here, we propose a synthetic route to introduce a carboxylic acid handle, which can then be activated for conjugation.
Materials:
-
This compound
-
Strong acid (e.g., 6M HCl)
-
Reagents for functionalization (e.g., succinic anhydride, triethylamine)
-
Standard organic synthesis solvents and purification materials
Procedure:
-
Hydrolysis of the Acetamide: Reflux this compound in 6M HCl to hydrolyze the acetamide to a primary amine, yielding 4-(cyanomethyl)aniline. Monitor the reaction by TLC.
-
Amine Functionalization: React the resulting 4-(cyanomethyl)aniline with succinic anhydride in the presence of a non-nucleophilic base like triethylamine. This will form a succinamic acid derivative, introducing a terminal carboxylic acid.
-
Purification: Purify the product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the functionalized quencher using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis of the FRET Probe
This protocol describes the synthesis of the peptide-based FRET probe on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Fmoc-protected donor fluorophore (e.g., Fmoc-L-CFP-OH)
-
Functionalized this compound with a carboxylic acid handle
-
Standard peptide synthesis reagents (HBTU, HOBt, DIPEA, piperidine)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Peptide Chain Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to assemble the protease cleavage sequence.
-
Donor Fluorophore Coupling: Couple the Fmoc-protected donor fluorophore to the N-terminus of the peptide.
-
Quencher Conjugation:
-
Activate the carboxylic acid of the functionalized this compound using HBTU/HOBt/DIPEA.
-
Couple the activated quencher to a suitable amino acid side chain (e.g., the epsilon-amino group of a lysine residue incorporated into the peptide sequence).
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide probe by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final FRET probe by mass spectrometry and analytical HPLC.
Protocol 3: In Vitro Validation of the FRET Protease Sensor
This protocol details the steps to validate the functionality of the synthesized FRET probe.
Materials:
-
Purified FRET probe
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Target protease (e.g., Caspase-3)
-
Protease inhibitor (for control experiments)
-
Fluorometer or plate reader capable of measuring donor fluorescence
Procedure:
-
Probe Characterization:
-
Measure the absorbance spectrum of the probe to confirm the presence of both the donor and the proposed quencher.
-
Measure the fluorescence emission spectrum of the probe when excited at the donor's excitation wavelength. A low fluorescence signal is expected due to quenching.
-
-
Enzyme Kinetics Assay:
-
Prepare a dilution series of the target protease in the assay buffer.
-
Add a fixed concentration of the FRET probe to each protease dilution in a 96-well plate.
-
Monitor the increase in donor fluorescence over time at its emission maximum.
-
Plot the initial reaction velocity against the enzyme concentration to determine the linear range of the assay.
-
-
Inhibitor Screening (Example Application):
-
Incubate the target protease with various concentrations of a known inhibitor.
-
Initiate the cleavage reaction by adding the FRET probe.
-
Measure the fluorescence signal after a fixed time point.
-
Calculate the IC50 value of the inhibitor from the dose-response curve.
-
-
Control Experiments:
-
Perform the assay in the absence of the protease to measure background fluorescence.
-
Use a scrambled peptide sequence that is not recognized by the protease to demonstrate specificity.
-
Data Presentation and Expected Results
The successful design and validation of a FRET probe using this compound would yield the following types of data:
Table 1: Hypothetical Spectroscopic Properties
| Component | Absorbance Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Donor (CFP) | ~433 | ~475 | ~32,500 | ~0.40 |
| Quencher (Proposed) | ~300-450 | N/A | To be determined | <0.01 |
| Intact FRET Probe | ~433 | ~475 (quenched) | - | Low |
| Cleaved FRET Probe | ~433 | ~475 (unquenched) | - | High |
Table 2: Expected Performance of the FRET Protease Sensor
| Parameter | Expected Value |
| Signal-to-Background Ratio | >10-fold increase upon cleavage |
| Z'-factor (for HTS) | >0.5 |
| Limit of Detection (Protease) | Low nanomolar to picomolar range |
Diagram: Logical Relationship for FRET Probe Validation
Caption: Logical workflow for the validation of the FRET probe.
Conclusion and Future Directions
This application note puts forth a well-grounded hypothesis for the use of This compound as a novel non-fluorescent quencher in the design of FRET probes. Its small size, potential for efficient quenching of blue/green fluorophores, and amenability to chemical modification make it an attractive candidate for developing sensitive and robust biosensors for a variety of applications, including drug discovery and diagnostics.
Further experimental work is required to fully characterize the spectroscopic properties of this compound and to optimize its conjugation to different biomolecular scaffolds. The protocols provided herein offer a roadmap for researchers to explore the potential of this promising new tool in FRET-based assay development.
References
-
Broussard, J. A., Rappaz, B., Webb, D. J., & Brown, C. M. (2013). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. Journal of Investigative Dermatology, 133(7), e10. [Link]
- Held, P. (2005). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology. BioTek Instruments.
-
Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET-based biosensors. Nature Biotechnology, 21(11), 1387-1395. [Link]
-
Peng, X., Draney, D. R., & Volcheck, W. M. (2009). A nonfluorescent, broad-range quencher dye for Förster resonance energy transfer assays. Analytical Biochemistry, 388(2), 220-228. [Link]
-
Yeow, J., & Truong, K. (2004). Design of FRET-based GFP probes for detection of protease inhibitors. ResearchGate. [Link]
-
Li, L., et al. (2022). Small-Molecule Quenchers for Förster Resonance Energy Transfer: Structure, Mechanism, and Applications. Angewandte Chemie International Edition, 61(35), e202207188. [Link]
-
PubChem. N-(2-(cyanomethyl)phenyl)acetamide. [Link]
-
Song, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1804. [Link]
-
ResearchGate. Designs of FRET biosensors. [Link]
-
Edinburgh Instruments. Fluorescence Quenching & the Stern-Volmer Plot. [Link]
- Lee, A. B., & Wiemer, D. F. (2014). Small-molecule quenchers for Förster resonance energy transfer. Organic & Biomolecular Chemistry, 12(35), 6776-6786.
- Tyagi, S., & Kramer, F. R. (1996). Molecular beacons: probes that fluoresce upon hybridization.
- Medintz, I. L., et al. (2003). A fluorescence resonance energy transfer-based biosensor for the detection of TNT. Analytical Chemistry, 75(15), 3825-3831.
-
Physical Chemistry Laboratory Server. Ultrafast Vibrational Spectroscopy of Cyanophenols. [Link]
-
Wikipedia. Förster resonance energy transfer. [Link]
Sources
- 1. Non-fluorescent asymmetric cyanine dye compounds useful for quenching reporter dyes - Patent US-6348596-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A nonfluorescent, broad-range quencher dye for Förster resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cimav.repositorioinstitucional.mx [cimav.repositorioinstitucional.mx]
Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to Overcoming Low Yield in 2-[4-(Cyanomethyl)phenyl]acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-[4-(cyanomethyl)phenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this key intermediate. As Senior Application Scientists, we understand that troubleshooting synthetic pathways requires a deep understanding of reaction mechanisms and practical, field-proven insights. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
The most common and direct route to this compound involves the selective partial hydrolysis of the starting dinitrile, 4-(cyanomethyl)phenylacetonitrile. While seemingly straightforward, this reaction is a delicate balance. The primary challenge lies in achieving the hydrolysis of one nitrile group to an amide without affecting the second nitrile or over-hydrolyzing the newly formed amide to a carboxylic acid. This guide will focus on troubleshooting this specific, widely-used pathway.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yields
This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.
Q1: My starting material, 4-(cyanomethyl)phenylacetonitrile, is being consumed, but my isolated yield of the target acetamide is consistently low. What is the most probable side reaction?
A1: The most common culprit in this scenario is the over-hydrolysis of the desired product . The target molecule, this compound, can undergo further hydrolysis under the reaction conditions to form 2-[4-(cyanomethyl)phenyl]acetic acid. Amide hydrolysis is a well-documented reaction that can proceed under both acidic and basic conditions, often accelerated by heat.[1][2][3][4]
Causality: The mechanism involves the nucleophilic attack of water (under acidic conditions) or a hydroxide ion (under basic conditions) on the carbonyl carbon of the amide.[1][5][6] The conditions required to hydrolyze the starting nitrile to an amide are often harsh enough to initiate the hydrolysis of the product amide as well, creating a competitive reaction pathway that directly reduces your yield.
Q2: How can I control the reaction to minimize the formation of the 2-[4-(cyanomethyl)phenyl]acetic acid byproduct?
A2: Minimizing over-hydrolysis is key to maximizing yield. This requires carefully controlling the reaction parameters to favor the formation of the amide while suppressing its subsequent breakdown.
Key Strategies:
-
Temperature Control: Amide hydrolysis typically has a higher activation energy than nitrile hydrolysis. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate of the starting nitrile can significantly disfavor the over-hydrolysis side reaction.
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)). Quench the reaction as soon as the starting material has been consumed to an optimal level, before significant amounts of the carboxylic acid byproduct appear.
-
Reagent Stoichiometry: If using acid or base catalysis, use the minimum effective concentration. High concentrations of strong acids (like concentrated HCl or H₂SO₄) or bases (like NaOH) will aggressively drive the reaction to the most stable product, which is often the carboxylate salt.[2][3]
-
Milder Reagents: Consider alternative, milder methods for nitrile hydration that are less prone to over-hydrolysis. For instance, certain transition metal catalysts can facilitate the hydration of nitriles under neutral and less forcing conditions.[7]
Q3: My post-reaction analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?
A3: Recovering a large portion of your starting material points to an incomplete reaction. This can stem from several factors:
-
Insufficiently Forcing Conditions: The reaction temperature may be too low, or the reaction time too short. Gradually increase the temperature in small increments (e.g., 5-10 °C) or extend the reaction time, while carefully monitoring for the onset of byproduct formation.
-
Poor Reagent Quality: The acid or base catalyst may be of a lower concentration than specified, or it may have degraded. Always use fresh, high-quality reagents.
-
Phase Transfer Issues: If the reaction is biphasic (e.g., an organic substrate in an aqueous medium), inefficient mixing or the absence of a phase-transfer catalyst can limit the reaction rate. Ensure vigorous stirring is maintained throughout the reaction.
-
Inappropriate Solvent: The solvent plays a critical role. For example, using anhydrous acetone can prevent unwanted hydrolysis of reactive starting materials like benzyl halides when preparing the nitrile precursor.[8] While the main reaction is a hydrolysis, the choice of co-solvent can affect solubility and reaction rates.
Q4: I am having difficulty purifying the crude product, which seems to be impacting my final isolated yield. What are the best practices for work-up and purification?
A4: A robust purification strategy is crucial. The primary byproduct, 2-[4-(cyanomethyl)phenyl]acetic acid, has different chemical properties that can be exploited for separation.
Recommended Purification Workflow:
-
Acid-Base Extraction: After quenching the reaction, adjust the pH of the aqueous solution.
-
Make the solution basic (pH ~9-10) with a suitable base like sodium bicarbonate or sodium carbonate. The carboxylic acid byproduct will be deprotonated to its highly water-soluble carboxylate salt, while the neutral amide product will have lower aqueous solubility.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the amide product.
-
This step effectively separates the acidic byproduct from your neutral target compound.
-
-
Recrystallization: This is the most effective method for obtaining high-purity this compound.
-
Solvent Screening: Identify a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethanol, isopropanol, water, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthesis routes for this compound?
The two most prominent methods are:
-
Partial Hydrolysis of a Dinitrile: As discussed in this guide, this involves the controlled hydrolysis of 4-(cyanomethyl)phenylacetonitrile. It is often favored for its atom economy. However, careful control is needed to prevent over-hydrolysis.[9][10]
-
The Ritter Reaction: This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[5] For this specific molecule, a precursor alcohol could react with a nitrile under strongly acidic conditions. The reaction proceeds via a nitrilium ion intermediate which is subsequently hydrolyzed to the amide.[11][12]
FAQ 2: What are the critical quality control (QC) parameters for the starting material, 4-(cyanomethyl)phenylacetonitrile?
The purity of your starting material is paramount. Key QC checks include:
-
Purity Assay: Use HPLC or GC to determine the percentage purity. Impurities can introduce competing side reactions.
-
Identity Confirmation: Use ¹H NMR and ¹³C NMR to confirm the structure and ensure the absence of isomeric impurities.
-
Moisture Content: Determine the water content by Karl Fischer titration. Excess water can alter the concentration of acid/base catalysts and affect reaction kinetics.
-
Absence of Acidic Impurities: Residual acids from the synthesis of the starting material (e.g., from a Kolbe nitrile synthesis using benzyl chloride and sodium cyanide[10]) can act as unintended catalysts.
FAQ 3: What analytical techniques are essential for this synthesis?
A multi-faceted analytical approach is recommended:
-
Reaction Monitoring: TLC is a fast and effective way to qualitatively track the consumption of starting material and the formation of products. HPLC provides quantitative data on the relative ratios of starting material, product, and byproducts over time.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (amide C=O and N-H stretches, nitrile C≡N stretch).
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Part 3: Protocols & Data
Experimental Protocol: Controlled Partial Hydrolysis of 4-(cyanomethyl)phenylacetonitrile
Disclaimer: This protocol is a representative example. Researchers must conduct their own risk assessments and optimizations.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(cyanomethyl)phenylacetonitrile (10.0 g, 64.0 mmol).
-
Reagent Addition: Add 100 mL of 95% ethanol, followed by the slow addition of a solution of sodium hydroxide (2.82 g, 70.5 mmol) in 20 mL of deionized water.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 80-85 °C).
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (Mobile phase: 1:1 Ethyl Acetate/Hexanes). The starting material is more nonpolar than the amide product. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature in an ice bath.
-
Work-up:
-
Neutralize the mixture by slowly adding 6M hydrochloric acid until the pH is ~7.
-
Reduce the volume of the solvent by approximately 70% using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1 hour to precipitate the crude product.
-
-
Isolation: Collect the crude solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white solid.
Data Presentation: Impact of Reaction Conditions
The following table summarizes typical outcomes when varying reaction conditions, illustrating the trade-off between reaction completion and byproduct formation.
| Parameter | Condition A (Optimized) | Condition B (Too Harsh) | Condition C (Too Mild) |
| Temperature | 80 °C | 100 °C (Reflux) | 60 °C |
| Time | 3 hours | 6 hours | 3 hours |
| Catalyst | 1.1 eq NaOH | 3.0 eq H₂SO₄ | 0.5 eq NaOH |
| Starting Material | < 5% | 0% | > 40% |
| Desired Amide | ~85% | ~30% | ~55% |
| Acid Byproduct | ~10% | ~70% | < 5% |
Part 4: Visual Guides & Workflows
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low product yield.
Key Reaction Pathways
Caption: The desired reaction pathway and major potential side reactions.
References
- Allen, A. D.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Wikipedia. Ritter reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]
-
NROChemistry. Ritter Reaction. NROChemistry. [Link]
-
Grokipedia. Ritter reaction. Grokipedia. [Link]
-
BYJU'S. Types of Amide Hydrolysis. BYJU'S. [Link]
-
ResearchGate. The Ritter reaction mechanism for the synthesis of arylamide 158 and... ResearchGate. [Link]
-
OpenOChem Learn. Ritter Reaction. OpenOChem Learn. [Link]
-
Master Organic Chemistry. (2018). Hydrolysis of Nitriles to Carboxylic Acids. Master Organic Chemistry. [Link]
-
Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. ResearchGate. [Link]
-
PubChem. Phenylacetonitrile. National Institutes of Health. [Link]
-
Kumar, D., et al. (2021). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Medicinal Chemistry. [Link]
-
Wikipedia. Benzyl cyanide. Wikipedia. [Link]
-
Organic Syntheses. Water-Free Hydrolysis of Nitriles to Amides. Organic Syntheses. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
-
ResearchGate. 2-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
-
Wang, C., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. [Link]
Sources
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- 4. byjus.com [byjus.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 11. Ritter Reaction | NROChemistry [nrochemistry.com]
- 12. grokipedia.com [grokipedia.com]
Side reactions of 2-[4-(Cyanomethyl)phenyl]acetamide under acidic or basic conditions
Technical Support Center: 2-[4-(Cyanomethyl)phenyl]acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and side reactions of this compound, particularly under acidic and basic experimental conditions. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate common chemical challenges, ensuring the integrity and success of your experiments.
Overview of Chemical Stability
This compound possesses two primary functional groups susceptible to hydrolysis: an acetamide group and a benzylic nitrile group. Both can undergo hydrolysis, but the reaction rates and products are highly dependent on the specific conditions employed (e.g., pH, temperature, reaction time). Understanding the interplay of these factors is critical to preventing the formation of undesired impurities. Both acid- and base-catalyzed hydrolysis of nitriles proceed via an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[1][2][3] Similarly, the acetamide group can be hydrolyzed to a primary amine and acetic acid. The challenge for the synthetic chemist is that the conditions required to hydrolyze a nitrile are often harsh enough to hydrolyze the amide as well.[4]
Troubleshooting under Acidic Conditions
Q1: I'm performing a reaction in acidic media and observing a significant new impurity. TLC analysis shows a more polar spot, and LC-MS suggests a mass corresponding to 2-[4-(cyanomethyl)phenyl]acetic acid. What is happening?
A1: You are likely observing the acid-catalyzed hydrolysis of the acetamide functional group.
-
Mechanism: In the presence of strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the acetamide is protonated.[5][6] This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[6] The subsequent collapse of the tetrahedral intermediate and loss of the amine as an ammonium ion yields the corresponding carboxylic acid, 2-[4-(cyanomethyl)phenyl]acetic acid. This reaction is often accelerated by heat.[7]
-
Why it Happens: Amides, while relatively stable, can be forced to hydrolyze under harsh acidic conditions, especially with prolonged heating.[7][8] If your reaction requires an acidic catalyst or an acidic workup, you risk this unwanted side reaction. The acid-catalyzed hydrolysis of amides is generally not a reversible reaction because the amine product is protonated to form a non-nucleophilic ammonium salt, which drives the reaction forward.[5]
-
Troubleshooting & Mitigation:
-
Temperature Control: If possible, run your reaction at a lower temperature to disfavor the hydrolysis pathway, which typically has a higher activation energy.
-
Milder Acid: Switch to a weaker acid catalyst if your primary reaction chemistry allows. For example, consider using a Lewis acid or a milder Brønsted acid instead of concentrated mineral acids.
-
Limit Water: Ensure your reaction is conducted under anhydrous conditions if water is not a required reagent for your desired transformation.
-
Minimize Exposure Time: During workup, minimize the contact time with aqueous acid. Perform extractions quickly and at low temperatures (e.g., using an ice bath). Neutralize the acidic aqueous layer promptly after separation.
-
Q2: My reaction has produced a highly polar byproduct that appears to be the dicarboxylic acid, 4-(carboxymethyl)phenylacetic acid. Why did both functional groups hydrolyze?
A2: The formation of the dicarboxylic acid indicates that the reaction conditions were sufficiently harsh to hydrolyze both the acetamide and the nitrile groups.
-
Mechanism: Nitrile hydrolysis under acidic conditions also begins with protonation, but of the nitrile nitrogen.[2][3][9] This activates the nitrile carbon for attack by water, proceeding through an amide intermediate which is then further hydrolyzed to a carboxylic acid.[1][2][10] If conditions are harsh enough (e.g., high concentration of strong acid, elevated temperatures, extended reaction times), the reaction will not stop at the intermediate stage and will proceed to hydrolyze both the original acetamide and the newly formed amide from the nitrile.[9][11]
-
Causality: This side reaction is common in experiments designed to achieve other transformations that require forceful conditions. The complete hydrolysis suggests that the energy input (heat) and catalytic activity (acid concentration) have overcome the activation barriers for both hydrolysis reactions.
-
Prevention Strategies:
-
Strict Stoichiometry of Acid: If the acid is a reagent, use it in stoichiometric amounts rather than as the solvent or in large excess.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and subsequent hydrolysis of the product.
-
Protective Groups: In complex syntheses where the stability of the acetamide or nitrile is a concern, consider using a more robust protecting group strategy for the amine or synthesizing the cyano group at a later stage.
-
Below is a diagram illustrating the potential hydrolysis pathways under acidic conditions.
Caption: Acid-catalyzed hydrolysis pathways of the target molecule.
Troubleshooting under Basic Conditions
Q3: During a basic workup (e.g., with NaOH, K₂CO₃), I am losing product and forming a new compound identified as the sodium salt of 2-[4-(cyanomethyl)phenyl]acetic acid. How can I avoid this?
A3: You are encountering base-catalyzed (saponification) of the acetamide group.
-
Mechanism: Unlike the acid-catalyzed route, basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the acetamide.[12][13] This forms a tetrahedral intermediate. The subsequent elimination of the amide anion (a very poor leaving group) is the rate-limiting step and is generally difficult, requiring heat to proceed.[12][14] The reaction is driven to completion by an irreversible acid-base reaction where the highly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia.[12][15]
-
Practical Implications: Exposing your compound to strong bases, especially at temperatures above ambient, can initiate this degradation pathway. This is a critical consideration during reaction quenching, extractions, or purification steps like column chromatography if basic modifiers are used.
-
Troubleshooting & Mitigation:
-
Use Weaker Bases: For workups, use a milder base like sodium bicarbonate (NaHCO₃) instead of NaOH or KOH, if sufficient to neutralize the acid.
-
Low-Temperature Workup: Perform all basic washes and extractions at 0-5 °C to significantly reduce the rate of hydrolysis.
-
Avoid Prolonged Contact: Do not let your organic layer sit in contact with a basic aqueous phase for extended periods. Separate the layers promptly.
-
pH Control: If possible, maintain the pH of the aqueous phase below 10 during workup.
-
Q4: My experiment requires forcing conditions, and I am seeing evidence of both nitrile and amide hydrolysis under basic conditions. What should I expect, and can this be controlled?
A4: Harsh basic conditions will hydrolyze both functional groups, ultimately leading to the dicarboxylate salt.
-
Mechanism: The base-catalyzed hydrolysis of the nitrile group also involves the nucleophilic attack of OH⁻ on the nitrile carbon.[1][2][3] This reaction proceeds through an amide intermediate, which is then susceptible to further hydrolysis to the carboxylate under the same conditions.[1][3] It is sometimes possible to stop the reaction at the amide stage by using milder basic conditions (e.g., controlled temperature, specific reagents like alkaline hydrogen peroxide).[9][11][16] However, with strong bases like NaOH and heat, the reaction typically proceeds to the fully hydrolyzed dicarboxylate.[10][11]
-
Control Strategies:
-
To Promote Full Hydrolysis: If the dicarboxylic acid is the desired product, use a high concentration of a strong base (e.g., 4-6 M NaOH) and heat the reaction under reflux for several hours.
-
To Avoid Full Hydrolysis: If you wish to preserve one or both functional groups, you must rigorously apply the mitigation strategies outlined in Q3: use milder bases, maintain low temperatures, and minimize exposure time. Selective hydrolysis is challenging and often requires developing a specific, carefully optimized protocol.[4][17]
-
The diagram below illustrates the potential hydrolysis pathways under basic conditions.
Caption: Base-catalyzed hydrolysis pathways of the target molecule.
Summary Table & Best Practices
| Condition | Functional Group | Primary Side Product | Recommended Control Strategy |
| Strong Acid (H₃O⁺), Heat | Acetamide | 2-[4-(Cyanomethyl)phenyl]acetic acid | Lower temperature, use milder acid, limit reaction time. |
| Strong Acid (H₃O⁺), Heat | Nitrile & Acetamide | 4-(Carboxymethyl)phenylacetic acid | Monitor reaction closely, avoid excessive heat/time. |
| Strong Base (OH⁻), Heat | Acetamide | Carboxylate salt of 2-[4-(cyanomethyl)phenyl]acetic acid | Use milder base (e.g., NaHCO₃), work up at low temperature. |
| Strong Base (OH⁻), Heat | Nitrile & Acetamide | Dicarboxylate salt | Rigorously control temperature and pH; avoid prolonged exposure. |
General Experimental Protocol to Minimize Hydrolysis
-
Inert Atmosphere: When possible, run reactions under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
Anhydrous Solvents: Use properly dried solvents to minimize the presence of water, a key reagent for hydrolysis.
-
Temperature Management: Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate. Use a cryostat or ice bath for precise control.
-
Strategic Workup: Plan your workup procedure to be as rapid and gentle as possible. Prepare all necessary solutions in advance.
-
Quench reactions at low temperatures.
-
If an acid or base wash is necessary, use the mildest reagent that will suffice (e.g., dilute citric acid or saturated NaHCO₃ solution).
-
Immediately after phase separation, proceed to the next step (e.g., drying, solvent removal) to avoid prolonged exposure of the product to potentially degradative aqueous environments.
-
-
Analytical Monitoring: Regularly sample the reaction mixture and analyze by TLC, GC, or LC-MS to track the formation of both the desired product and potential hydrolysis byproducts. This allows for optimization and prevents unnecessary extension of reaction times.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
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Tyler DeWitt. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]
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Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Ochsenfeld, C., & Kass, S. R. (2005). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 109(24), 12079–12086. ACS Publications. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Reddit. (2024, April 23). Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. r/AdvancedOrganic. Retrieved from [Link]
-
Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Wiley-VCH. (2006). Side Reactions in Organic Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure 9. Retrieved from [Link]
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Reddit. (2019, June 7). Organic Chem 1 - How do you get good at synthesis-type problems?. r/chemhelp. Retrieved from [Link]
- Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Google Books.
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Jackson David Reynolds, MD. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. Retrieved from [Link]
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Optimization of reaction conditions for the amidation of 4-(cyanomethyl)phenylacetic acid
Welcome to the technical support center for the optimization of reaction conditions for the amidation of 4-(cyanomethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this specific amide coupling reaction. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Understanding the Reaction: Key Principles and Challenges
The amidation of 4-(cyanomethyl)phenylacetic acid involves the formation of an amide bond between the carboxylic acid moiety and an amine. This reaction is fundamental in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While seemingly straightforward, this particular substrate presents unique challenges due to the presence of the acidic α-proton on the cyanomethyl group, which can lead to side reactions and impurities if not properly controlled.
A successful amidation reaction hinges on the effective activation of the carboxylic acid, which is typically unreactive towards amines under ambient conditions due to an acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1][2] Therefore, the use of coupling agents is essential to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the amidation of 4-(cyanomethyl)phenylacetic acid.
1. What are the most common coupling agents for this amidation, and how do I choose the right one?
The choice of coupling agent is critical for a successful amidation. Carbodiimides are a widely used class of reagents for this purpose.[2][3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often the preferred choice for laboratory-scale synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[1][4]
-
DCC (N,N'-Dicyclohexylcarbodiimide): Also effective, but the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents, which can complicate purification in solution-phase synthesis but is advantageous for easy removal by filtration.[3][5]
For challenging couplings, especially with less reactive (e.g., aromatic) amines, phosphonium or aminium/uronium reagents may offer higher yields and faster reaction times.[4][6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high efficiency and ability to suppress racemization.[3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective reagent, particularly for sterically hindered substrates.[4]
Recommendation: Start with EDC in combination with an additive like HOBt for a cost-effective and generally reliable system. If yields are low or side products are observed, consider switching to HATU or PyBOP.
2. Why is an additive like HOBt or HOAt often used with carbodiimides?
Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for several reasons:
-
Suppressing Side Reactions: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][5] This intermediate can rearrange to an unreactive N-acylurea, consuming the starting material.[5][7] HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable and less prone to this rearrangement.[5]
-
Minimizing Racemization: For chiral carboxylic acids, the O-acylisourea intermediate is susceptible to racemization. The HOBt active ester is less prone to racemization.[2][8]
-
Increasing Reaction Rate: The HOBt active ester is generally more reactive towards the amine than the initial carboxylic acid, leading to faster and more efficient amide bond formation.[9]
The mechanism of EDC/HOBt mediated amidation proceeds through the formation of a reactive HOBt ester, which is then attacked by the amine.[10][11]
3. What is the optimal solvent for this reaction?
The choice of solvent is critical for ensuring that all reactants are fully dissolved and for facilitating the reaction.[12]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent choices as they effectively solvate the reactants and intermediates in peptide synthesis.[12][13] Dichloromethane (DCM) is also commonly used, particularly with DCC where the DCU byproduct has low solubility.[2][13] Acetonitrile (MeCN) can also be a suitable solvent.[14]
-
Solvent Purity: It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates and the coupling agents.[15] DMF can degrade over time to produce dimethylamine, which can react with the activated carboxylic acid.[13] Therefore, using a fresh, high-purity grade of DMF is recommended.
Recommendation: High-purity, anhydrous DMF is a good starting point for most amidation reactions involving 4-(cyanomethyl)phenylacetic acid.
4. What is the role of a base in the reaction, and which one should I use?
A non-nucleophilic organic base is often added to the reaction mixture.
-
Neutralizing Acidic Byproducts: If using the hydrochloride salt of EDC or an amine, a base is required to neutralize the HCl.
-
Maintaining a Favorable pH: The reaction rate can be pH-dependent.[9] A base helps to maintain a slightly basic environment, which can be optimal for the nucleophilic attack of the amine.
-
Common Bases: Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are commonly used.[16] DIPEA is often preferred as it is more sterically hindered and less likely to act as a nucleophile itself.
Caution: Using an excess of a strong base can promote side reactions, including epimerization if chiral centers are present.[16] Typically, 1.1 to 2.0 equivalents of base are sufficient.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the amidation of 4-(cyanomethyl)phenylacetic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. | • Verify Reagent Quality: Ensure coupling agents (EDC, DCC) and additives (HOBt) are fresh and have been stored properly to prevent degradation. • Increase Reagent Equivalents: Try increasing the equivalents of the coupling agent and HOBt to 1.2-1.5 equivalents relative to the carboxylic acid. |
| 2. Deactivation of coupling agent or active intermediate by water. | • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| 3. Poor solubility of reactants. | • Change Solvent: If reactants are not fully dissolved, switch to a more effective solvent like NMP or a solvent mixture.[12][13] Gentle warming may also improve solubility, but monitor for potential side reactions. | |
| 4. Amine is not sufficiently nucleophilic. | • Use a More Potent Coupling Agent: For less reactive amines (e.g., anilines), consider switching to a stronger coupling agent like HATU or PyBOP.[4] • Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., to 40-50 °C) can increase the reaction rate, but should be done with caution to avoid decomposition.[16] | |
| Formation of N-acylurea Side Product | 1. Rearrangement of the O-acylisourea intermediate. | • Ensure Sufficient Additive: Use at least one equivalent of HOBt to efficiently trap the O-acylisourea intermediate before it can rearrange.[5] |
| 2. Slow reaction with the amine. | • Increase Amine Concentration: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the desired reaction pathway. | |
| Presence of Unreacted Starting Carboxylic Acid | 1. Insufficient coupling agent. | • Increase Equivalents of Coupling Agent: Use a slight excess (1.1-1.2 equivalents) of the coupling agent. |
| 2. Hydrolysis of the activated intermediate. | • Strict Anhydrous Conditions: As mentioned above, ensure the reaction is free from moisture. | |
| Difficulty in Purifying the Product | 1. Water-soluble byproducts (EDC-urea). | • Aqueous Workup: Perform an aqueous workup with dilute acid (e.g., 1N HCl) to protonate the EDC-urea and make it more water-soluble for extraction. Follow with a wash with saturated sodium bicarbonate solution and brine. |
| 2. Insoluble byproducts (DCU). | • Filtration: If using DCC, the DCU byproduct can be removed by filtration prior to the aqueous workup. |
IV. Experimental Protocols
General Protocol for the Amidation of 4-(Cyanomethyl)phenylacetic Acid using EDC/HOBt
This protocol provides a starting point for the optimization of your reaction.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(cyanomethyl)phenylacetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.
-
Add the desired amine (1.1 eq) to the mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (1.2 eq).
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
V. Visualizing the Workflow and Mechanism
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for EDC/HOBt mediated amidation.
Caption: Mechanism of EDC/HOBt mediated amidation.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting workflow for amidation reactions.
VI. References
-
Reid, G. E. & Hodges, R. S. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram. Available at: [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Available at: [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Available at: [Link]
-
Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Charville, H., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. PMC - NIH. Available at: [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Available at: [Link]
-
ResearchGate. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Available at: [Link]
-
Royal Society of Chemistry. (2017). The greening of peptide synthesis. Available at: [Link]
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]
-
National Center for Biotechnology Information. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Available at: [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available at: [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC. Available at: [Link]
-
ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Available at: [Link]
-
Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC. Available at: [Link]
-
Wiley Online Library. (2018). The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex. Available at: [Link]
-
ResearchGate. (2019). (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Available at: [Link]
-
MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]
-
Google Patents. (2002). CN1342644A - Process for preparing phenylacetamide. Available at:
Sources
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Technical Support Center: Managing the Stability of 2-[4-(Cyanomethyl)phenyl]acetamide
Welcome to the technical support center for 2-[4-(cyanomethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar molecules. As a bifunctional compound, this compound presents unique stability challenges, particularly concerning the hydrolysis of its nitrile and amide moieties. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate these challenges and ensure the integrity of your experiments.
Introduction to the Challenge: The Hydrolysis of this compound
This compound is a valuable building block in medicinal chemistry, with the phenylacetamide scaffold being a common feature in various drug candidates, including those with anticancer and antidepressant properties.[1][2][3] The molecule's utility is derived from its two reactive functional groups: a primary amide and a nitrile. However, these groups are also susceptible to hydrolysis, which can lead to the formation of undesirable byproducts and compromise the yield and purity of the desired compound. Understanding the relative reactivity of these two groups is paramount for successful synthesis and handling.
Generally, the hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4] Under many conditions, the initial hydrolysis of the nitrile to the amide is faster than the subsequent hydrolysis of the amide to the carboxylic acid.[5] This differential reactivity allows for the possibility of selective transformations, but also necessitates careful control of reaction conditions to prevent unwanted side reactions.
This guide will address the common questions and issues that arise when working with this compound, providing you with the knowledge to control its stability and achieve your desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the nitrile group in my compound hydrolyzing?
A1: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[6] The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles like water or hydroxide ions.[7] In acidic conditions, the nitrogen atom is protonated, which further increases the electrophilicity of the carbon, making it more susceptible to attack by water.[8] Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the nitrile carbon.[9]
Q2: Which is more easily hydrolyzed in this compound, the nitrile or the amide?
A2: Generally, the nitrile group is more susceptible to hydrolysis than the amide group under many reaction conditions.[5] The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid.[4] It is often possible to stop the hydrolysis at the amide stage by using milder reaction conditions.[8][10] This indicates that the conversion of the nitrile to the amide is kinetically more favorable than the subsequent hydrolysis of the amide.
Q3: What are the primary hydrolysis products of this compound?
A3: Depending on the extent of the hydrolysis, you can expect to see two primary byproducts:
-
2-[4-(Carbamoylmethyl)phenyl]acetamide: This is the product of selective hydrolysis of the nitrile group to a primary amide.
-
2-[4-(Carboxymethyl)phenyl]acetamide: This results from the complete hydrolysis of the nitrile group to a carboxylic acid.
-
4-(Cyanomethyl)phenylacetic acid: This is formed if the amide group hydrolyzes.
-
4-(Carboxymethyl)phenylacetic acid: This is the product of complete hydrolysis of both the nitrile and amide groups.
The relative amounts of these byproducts will depend on the specific reaction conditions (pH, temperature, reaction time).
Q4: Can I prevent the hydrolysis of the nitrile group?
A4: Yes, there are several strategies to prevent or minimize the hydrolysis of the nitrile group. These can be broadly categorized into:
-
Control of Reaction Conditions: This is the most common and direct approach. It involves carefully selecting the pH, temperature, and reaction time to disfavor the hydrolysis reaction.
-
Use of Protecting Groups: In multi-step syntheses where the nitrile group needs to be preserved during harsh reaction conditions, it can be temporarily converted into a more stable functional group (a protecting group) and then regenerated later.
The following sections will provide detailed troubleshooting guides and protocols for these approaches.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section provides a structured approach to troubleshooting and preventing the hydrolysis of the nitrile group in this compound.
Issue 1: My nitrile group is hydrolyzing to an amide and/or a carboxylic acid during a reaction.
The most likely cause is that your reaction conditions are too harsh (e.g., too acidic, too basic, or too high a temperature) for the stability of the nitrile group.
1. Modification of Reaction pH:
-
For Basic Conditions: If you are running a reaction in the presence of a base, consider using a milder base or lowering the concentration of the base. For example, if you are using NaOH or KOH, try switching to a weaker base like sodium carbonate (Na₂CO₃) or triethylamine (NEt₃). It's also crucial to carefully control the stoichiometry of the base.
-
For Acidic Conditions: If your reaction is acid-catalyzed, try using a weaker acid or a buffered system to maintain a less acidic pH. For example, instead of strong mineral acids like HCl or H₂SO₄, you might be able to use a carboxylic acid like acetic acid or a Lewis acid.
2. Temperature Control:
Hydrolysis reactions are often accelerated by heat.[8] Running your reaction at a lower temperature can significantly reduce the rate of nitrile hydrolysis. Consider performing the reaction at room temperature or even at 0 °C if the primary reaction kinetics allow for it.
3. Reaction Time:
Prolonged reaction times increase the likelihood of side reactions, including hydrolysis. Monitor your reaction closely using an appropriate analytical technique (see Analytical Protocols section) and quench the reaction as soon as the desired transformation is complete.
4. Solvent Choice:
While water is often necessary for hydrolysis, the choice of co-solvent can influence the reaction rate. Using anhydrous solvents, where possible, is the most effective way to prevent hydrolysis. If an aqueous medium is required, consider using a solvent system that minimizes the activity of water, such as a mixture of an organic solvent and water.
Table 1: Summary of Recommended Adjustments to Reaction Conditions to Minimize Nitrile Hydrolysis
| Parameter | Recommended Adjustment | Rationale |
| pH | Move towards neutral pH. Use weaker acids/bases or buffered systems. | Reduces the concentration of H⁺ or OH⁻ ions that catalyze hydrolysis. |
| Temperature | Lower the reaction temperature. | Decreases the rate of the hydrolysis reaction. |
| Reaction Time | Minimize the duration of the reaction. | Reduces the time for the side reaction to occur. |
| Solvent | Use anhydrous solvents when possible. | Eliminates the key reagent (water) required for hydrolysis. |
Advanced Strategy: The Use of Protecting Groups for the Nitrile Functionality
In complex, multi-step syntheses, simply controlling the reaction conditions may not be sufficient to protect the nitrile group. In such cases, a protecting group strategy can be employed. This involves converting the nitrile into a more stable functional group that can withstand the reaction conditions and then regenerating the nitrile at a later stage.
A common and effective strategy for protecting a nitrile is to convert it into a tetrazole or a triazole.[2][3][11] These heterocyclic rings are generally stable to a wide range of acidic, basic, and redox conditions.
Workflow for Nitrile Protection as a Tetrazole:
The following is a general workflow for the protection of a nitrile as a tetrazole and its subsequent deprotection.
Caption: Workflow for Nitrile Protection as a Tetrazole.
Experimental Protocol: Protection of a Nitrile as a Tetrazole
This protocol is a general guideline and may need to be optimized for your specific substrate and reaction scale.
Materials:
-
This compound
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.
-
Triethylammonium chloride (Et₃N·HCl) or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Appropriate workup and purification reagents
Procedure:
-
Dissolve the nitrile-containing starting material in DMF or toluene.
-
Add sodium azide (1.5 - 3 equivalents) and triethylammonium chloride (1.5 - 3 equivalents) to the solution.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Purify the resulting tetrazole product by crystallization or column chromatography.
Deprotection: The regeneration of the nitrile from the tetrazole can be more challenging and often requires specific conditions, such as oxidative methods or photochemical cleavage, which should be chosen based on the stability of the rest of the molecule.
Analytical Protocols for Monitoring Hydrolysis
Accurate monitoring of the starting material and the formation of hydrolysis products is crucial for troubleshooting and optimizing your reaction conditions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
General HPLC Method for Analysis:
This is a starting point for developing a specific HPLC method for your analysis.
Table 2: General HPLC Parameters for the Analysis of this compound and its Hydrolysis Products
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV detector at a wavelength where all compounds have significant absorbance (e.g., 254 nm or 220 nm). A Diode Array Detector (DAD) is recommended for method development to assess peak purity. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute a small aliquot of your reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[12]
Expected Elution Order:
In reverse-phase HPLC, more polar compounds elute earlier. Therefore, you would typically expect the following elution order:
-
2-[4-(Carboxymethyl)phenyl]acetamide (most polar)
-
2-[4-(Carbamoylmethyl)phenyl]acetamide
-
This compound (least polar)
By integrating the peak areas of the starting material and the hydrolysis products, you can quantify the extent of the reaction and any unwanted side reactions.
Caption: Expected HPLC Elution Order.
Conclusion
The successful handling and transformation of this compound hinges on a thorough understanding of the reactivity of its nitrile and amide functional groups. By carefully controlling reaction conditions—namely pH, temperature, and reaction time—unwanted hydrolysis of the nitrile group can be effectively minimized. For more complex synthetic routes, the use of a nitrile protecting group, such as a tetrazole, offers a robust strategy for preserving this functionality. Coupled with diligent analytical monitoring by techniques like HPLC, researchers can ensure the integrity of their experiments and achieve their desired synthetic outcomes. This guide provides the foundational knowledge and practical strategies to confidently work with this versatile molecule in your research and development endeavors.
References
- Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. Reddit. Accessed January 22, 2026.
- Hydrolysis of nitriles: Amide vs Carboxylic acid. ECHEMI. Accessed January 22, 2026.
- Hydrolysis of Nitriles. Organic Chemistry Tutor. Accessed January 22, 2026.
- Nitrile to Amide - Common Conditions. Organic Chemistry Portal. Accessed January 22, 2026.
- Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Accessed January 22, 2026.
- hydrolysis of nitriles. Chemguide. Accessed January 22, 2026.
- Converting Nitriles to Amides. Chemistry Steps. Accessed January 22, 2026.
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. [Link]
- Biocatalytic hydrolysis of nitriles.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor via YouTube. Accessed January 22, 2026.
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Accessed January 22, 2026.
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Accessed January 22, 2026.
- Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach.
- Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters.
- Chemistry of Nitriles. Chemistry LibreTexts. Accessed January 22, 2026.
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Future Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Accessed January 22, 2026.
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- A Platform analytical method for intact polysorbates in protein-containing biopharmaceutical products via HPLC-CAD.
- Protecting Groups. Organic Chemistry Portal. Accessed January 22, 2026.
-
Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters. [Link]
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 22, 2026.
- Nitriles. EBSCO. Accessed January 22, 2026.
- Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods.
- Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs).
-
The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]
Sources
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- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. oxwork.com [oxwork.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
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- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Stability and Degradation Studies of 2-[4-(Cyanomethyl)phenyl]acetamide
Welcome to the technical support center for 2-[4-(Cyanomethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure your experiments are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting stability and forced degradation studies on this compound?
A1: The primary goals are to understand the intrinsic stability of the molecule, identify potential degradation products, and establish its degradation pathways.[1][2][3] This information is crucial for several reasons:
-
Development of Stability-Indicating Methods: Forced degradation studies are essential to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from its degradation products.[1][2]
-
Shelf-Life Determination: Understanding how the compound degrades under various environmental conditions (e.g., temperature, humidity, light) helps in determining its shelf-life and appropriate storage conditions.[1]
-
Formulation Development: Knowledge of the molecule's stability helps in developing a stable pharmaceutical formulation by avoiding excipients that might accelerate its degradation.[4]
-
Safety and Toxicology: Identifying and characterizing degradation products is vital for assessing any potential toxicological risks.[1][3]
Q2: What are the most probable degradation pathways for this compound based on its chemical structure?
A2: The structure of this compound contains several functional groups susceptible to degradation: an amide, a nitrile (cyanomethyl group), and a phenyl ring. The most likely degradation pathways are:
-
Hydrolysis: The amide and nitrile functional groups are both susceptible to hydrolysis under acidic or basic conditions.
-
The amide can hydrolyze to form 2-[4-(cyanomethyl)phenyl]acetic acid and ammonia.
-
The nitrile can hydrolyze to a carboxylic acid, forming 2-[4-(carboxymethyl)phenyl]acetamide, or further to a dicarboxylic acid.
-
-
Oxidation: The benzylic carbon (the CH2 group between the phenyl ring and the amide) is a potential site for oxidation, which could lead to the formation of a ketone or hydroxyl group.[5][6]
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[7] The degradation pathway can be complex and may involve radical mechanisms.
-
Thermal Degradation: At elevated temperatures, the compound may decompose. The specific degradation products would depend on the temperature and whether the degradation occurs in the solid state or in solution.[8][9]
Q3: What are the recommended stress conditions for forced degradation studies of this compound according to regulatory guidelines (e.g., ICH)?
A3: The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), suggest a set of stress conditions to be applied to the drug substance.[1] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without excessively breaking down the main component.[1][7]
| Stress Condition | Typical Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at room temperature or heated (e.g., 60-80 °C) | Hydrolysis of amide and/or nitrile |
| Base Hydrolysis | 0.1 M NaOH at room temperature or heated (e.g., 60-80 °C) | Hydrolysis of amide and/or nitrile |
| Neutral Hydrolysis | Water at elevated temperature (e.g., 60-80 °C) | Slower hydrolysis of amide and/or nitrile |
| Oxidation | 3-30% H2O2 at room temperature | Oxidation of the benzylic carbon |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic degradation |
| Thermal Stress | Solid state at elevated temperature (e.g., 105 °C) or in solution at 60 °C (wet heat) | Thermal decomposition |
Note: The exact conditions (concentration of reagents, temperature, and duration of exposure) should be adjusted on a case-by-case basis to achieve the target degradation level.[2]
Troubleshooting Guide
Issue 1: No degradation is observed under the initial stress conditions.
-
Plausible Cause: The compound is highly stable under the applied conditions, or the conditions are too mild.
-
Troubleshooting Steps:
-
Increase Stressor Severity: Gradually increase the severity of the stress conditions. For example, increase the concentration of the acid/base, raise the temperature, or extend the exposure time.[1]
-
Verify Analytical Method: Ensure your analytical method is capable of detecting small changes in the parent compound concentration. Check the detector response and linearity.
-
Issue 2: Excessive degradation (>20%) is observed, making it difficult to identify primary degradants.
-
Plausible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products.
-
Troubleshooting Steps:
-
Reduce Stressor Severity: Use milder conditions. This can be achieved by lowering the temperature, reducing the concentration of the stressor, or shortening the exposure time.[1]
-
Time-Point Analysis: Analyze samples at multiple, earlier time points to observe the formation of primary degradants before they degrade further.[3]
-
Issue 3: Unexpected peaks are observed in the HPLC chromatogram of the control sample.
-
Plausible Cause: The unexpected peaks could be impurities in the starting material, or degradation caused by the diluent or mobile phase.
-
Troubleshooting Steps:
-
Analyze Starting Material: Run a chromatogram of the un-stressed drug substance to identify any pre-existing impurities.
-
Evaluate Diluent/Mobile Phase: Prepare a solution of the drug substance in the diluent and mobile phase and analyze it over time to check for any degradation caused by these components.
-
Issue 4: Poor mass balance is obtained in the stability study.
-
Plausible Cause: Not all degradation products are being detected by the analytical method. This could be due to:
-
Degradants not having a chromophore and thus being invisible to a UV detector.
-
Degradants being volatile and lost during sample preparation.
-
Degradants being insoluble in the diluent or strongly retained on the HPLC column.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-chromophoric degradants.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column type to ensure all degradation products are eluted and detected.
-
Check for Volatility and Solubility: Carefully consider the potential properties of the degradants and adjust sample handling and preparation accordingly.
-
Experimental Protocols
Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Control Sample: Dilute the stock solution with the appropriate diluent (typically the mobile phase) to the target analytical concentration (e.g., 0.1 mg/mL). This is your time-zero and control sample.
-
Acid Hydrolysis: a. Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. b. Keep the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH. d. Dilute the neutralized sample to the target analytical concentration with the diluent.
-
Base Hydrolysis: a. Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stressor and 0.1 M HCl for neutralization.
-
Oxidative Degradation: a. Mix an aliquot of the stock solution with an equal volume of 3% H2O2. b. Keep the solution at room temperature, protected from light, for a predetermined time. c. At each time point, withdraw a sample and dilute it to the target analytical concentration.
-
Thermal Degradation (Solid State): a. Place a thin layer of the solid drug substance in a petri dish and heat it in an oven at 105°C. b. At each time point, weigh a small amount of the stressed solid, dissolve it in the solvent, and dilute it to the target analytical concentration.
-
Photolytic Degradation: a. Expose a solution of the drug substance and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] b. A control sample should be wrapped in aluminum foil to protect it from light. c. After exposure, prepare the samples for analysis.
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying the degradation products.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
This technical guide provides a comprehensive framework for conducting stability and degradation studies on this compound. By understanding the principles behind these studies and anticipating potential challenges, researchers can generate high-quality data to support drug development and ensure product quality and safety.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2019). BioPharm International. Retrieved from [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Lanças, F. M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(21), 6379. Retrieved from [Link]
-
Li, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 231(Pt 1), 115918. Retrieved from [Link]
-
Meyyanathan, S.N., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(08), pp.031-042. Retrieved from [Link]
-
Bruemmer, H., & Belikova, N. (2017). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology, 41(9), 46-51. Retrieved from [Link]
-
Overview on stability studies. (n.d.). Retrieved from [Link]
-
Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. (2023). Scientific Reports, 13, 17228. Retrieved from [Link]
-
Kroonblawd, M. P., et al. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. The Journal of Physical Chemistry B, 122(50), 12201-12210. Retrieved from [Link]
-
Edwards, D. R., & Wolfenden, R. (2012). Proton-in-flight mechanism for the spontaneous hydrolysis of N-methyl O-phenyl sulfamate: implications for the design of steroid sulfatase inhibitors. The Journal of Organic Chemistry, 77(9), 4450-4453. Retrieved from [Link]
-
2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats. (2023). BMC Complementary Medicine and Therapies, 23, 211. Retrieved from [Link]
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. (2018). BMC Chemistry, 12, 12. Retrieved from [Link]
-
Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. (1998). Defense Technical Information Center. Retrieved from [Link]
-
An Approach to Flavor Chemical Thermal Degradation Analysis. (2023). Toxics, 11(12), 1007. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Product. (2013). Journal of Chromatographic Science, 51(7), 635-641. Retrieved from [Link]
-
Oxidation of polysorbates - An underestimated degradation pathway? (2023). International Journal of Pharmaceutics: X, 6, 100202. Retrieved from [Link]
-
Oxidation mechanism in the metabolism of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide on oxyferryl active site in CYP3A4 Cytochrome: DFT modeling. (2007). Journal of Physical Chemistry B, 111(12), 3287-3298. Retrieved from [Link]
-
Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. (2018). Polymers, 10(5), 502. Retrieved from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. pharmtech.com [pharmtech.com]
- 5. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation mechanism in the metabolism of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide on oxyferryl active site in CYP3A4 Cytochrome: DFT modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Identifying byproducts in the synthesis of 2-[4-(Cyanomethyl)phenyl]acetamide by LC-MS
Technical Support Center: LC-MS Analysis of 2-[4-(Cyanomethyl)phenyl]acetamide
Welcome to the technical support resource for the analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the synthesis and characterization of this compound. Here, we address common challenges and questions related to identifying synthesis byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges.
Section 1: Frequently Asked Questions - Understanding Potential Impurities
This section addresses the most common questions regarding the byproducts formed during the synthesis of this compound. Understanding what to look for is the first and most critical step in developing a robust analytical method.
Q1: What are the most common byproducts I should expect to see in the synthesis of this compound?
A1: The byproducts in any synthesis are intrinsically linked to the starting materials, reagents, and reaction conditions. However, based on the structure of this compound, the most probable impurities arise from the hydrolysis of its two key functional groups: the nitrile (-CN) and the primary amide (-CONH₂).[1][2]
-
Byproduct A: 2-[4-(Carboxymethyl)phenyl]acetamide: This results from the hydrolysis of the cyanomethyl group's nitrile into a carboxylic acid. This reaction is common in both acidic and basic aqueous conditions, which may be present during the reaction or workup.[3]
-
Byproduct B: 2-[4-(Cyanomethyl)phenyl]acetic acid: This is formed via the hydrolysis of the acetamide group to a carboxylic acid. While amides are generally stable, prolonged heating in the presence of strong acid or base can facilitate this conversion.[4][5]
-
Starting Materials & Intermediates: Unreacted starting materials, such as 4-(cyanomethyl)phenylacetic acid or its corresponding ester, are also common impurities.
-
Dimerization Products: Depending on the synthetic route, side reactions leading to dimers or other oligomers can occur, though these are typically less common than hydrolysis byproducts.
Below is a summary of the primary compound and its most likely hydrolysis byproducts, along with their key mass spectrometry data points.
| Compound Name | Structure | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O | 174.0793 | 175.0866 | 197.0685 |
| Byproduct A: 2-[4-(Carboxymethyl)phenyl]acetamide | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | 193.0739 | 194.0812 | 216.0631 |
| Byproduct B: 2-[4-(Cyanomethyl)phenyl]acetic acid | C₁₀H₉NO₂ | C₁₀H₉NO₂ | 175.0633 | 176.0706 | 198.0525 |
Q2: Why is the identification of these specific byproducts so critical in drug development?
A2: The principles of Quality by Design (QbD) and regulatory guidelines (e.g., ICH Q3A/B) mandate the identification and control of impurities in active pharmaceutical ingredients (APIs). The rationale is threefold:
-
Safety and Toxicology: Impurities may have their own pharmacological or toxicological profiles. For instance, a carboxylic acid metabolite could have different clearance rates or biological interactions than the parent amide or nitrile compound.
-
Efficacy and Stability: Impurities can impact the overall efficacy of the drug substance. Furthermore, reactive impurities can degrade the API over time, affecting the drug product's shelf-life.
-
Process Control: The presence and quantity of specific byproducts provide a direct window into the consistency and control of your manufacturing process. An unexpected increase in a hydrolysis byproduct, for example, could indicate a problem with pH control or water content in a specific step.
Q3: How can I predict potential byproducts based on my specific synthetic route?
A3: A thorough understanding of your reaction mechanism is key. Map out your synthesis step-by-step and consider all potential side reactions. For example, if you are using a nitrile hydrogenation catalyst like Raney Nickel or Palladium, you should be aware of the potential for forming secondary and tertiary amines as byproducts, even if that is not the intended reaction for your final product.[6][7] The reaction proceeds through a reactive imine intermediate which can be attacked by amine products.[6] Always consider the reactivity of your reagents and the stability of your intermediates under the reaction conditions.
Section 2: LC-MS Troubleshooting and Methodology
This section provides practical, step-by-step guidance for setting up your LC-MS system and troubleshooting common issues.
Q4: I have a crude sample of my synthesis. How should I set up my initial LC-MS method to screen for impurities?
A4: The goal of an initial screen is to achieve baseline separation of the main peak from any significant impurities. A generic reversed-phase method is an excellent starting point.
Experimental Protocol: Initial LC-MS Screening
-
Column Selection: A C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is a robust choice for retaining and separating small aromatic molecules.[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that aids in the positive ionization of analytes by providing a source of protons, leading to better sensitivity for [M+H]⁺ ions in the mass spectrometer.[8]
-
-
Sample Preparation: Dissolve your sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter to remove particulates that could clog the system.
-
LC Gradient: A broad gradient ensures that compounds with a wide range of polarities will elute.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 5 | 95 |
| 12.0 | 0.4 | 5 | 95 |
| 12.1 | 0.4 | 95 | 5 |
| 15.0 | 0.4 | 95 | 5 |
-
MS Detector Settings (Initial):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100 - 500 m/z. This range covers the expected molecular weights of your target compound and likely byproducts.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Gas Flow & Temp: Set to typical values for your instrument (e.g., 600 L/hr, 350-400 °C).
-
This initial run will give you a "lay of the land," showing you the retention time of your main peak and the presence of other components.
Q5: I see an unexpected peak in my chromatogram. What is a systematic workflow to identify it?
A5: Identifying an unknown requires a logical, evidence-based approach. The mass spectrometer is your most powerful tool here.
Q6: My peaks for the carboxylic acid byproducts (A and B) are broad and tailing. How can I improve the peak shape?
A6: Poor peak shape for acidic compounds is a classic chromatography problem, often caused by secondary interactions with the stationary phase or system components.
-
Cause: Free silanol groups on the silica-based C18 stationary phase can have a negative charge at moderate pH, leading to strong, undesirable ionic interactions with acidic analytes. This results in peak tailing.
-
Solution 1 (Primary): Lower the Mobile Phase pH. By decreasing the pH of your mobile phase (e.g., using 0.1% formic acid or even 0.1% trifluoroacetic acid), you ensure that your carboxylic acid byproducts are fully protonated (in their neutral state). This minimizes the ionic interactions with the stationary phase, leading to sharper, more symmetrical peaks.
-
Solution 2 (Alternative Column): If pH adjustment is insufficient, consider using a column with advanced end-capping or a different stationary phase (e.g., a C18 phase designed for polar compounds) that has fewer accessible silanol groups.
Section 3: Data Interpretation and Structural Confirmation
Q7: How can I use MS/MS fragmentation to distinguish between the main compound and its hydrolysis byproducts?
A7: Tandem mass spectrometry (MS/MS) is essential for confirming structure. By isolating a specific parent ion and fragmenting it, you generate a "fingerprint" unique to that molecule.
-
This compound (m/z 175.0866):
-
Expected Fragments: A primary fragmentation pathway would be the neutral loss of acetamide (-NH₂COCH₃, 59.037 Da), leading to a fragment ion corresponding to the 4-(cyanomethyl)benzyl cation. Another likely fragmentation is the loss of the cyanomethyl radical.
-
-
Byproduct A: 2-[4-(Carboxymethyl)phenyl]acetamide (m/z 194.0812):
-
Expected Fragments: Similar to the parent, expect a neutral loss of acetamide. However, the resulting fragment ion will be heavier due to the carboxylic acid group. You may also observe the loss of water (-H₂O, 18.010 Da) from the carboxylic acid group.
-
-
Byproduct B: 2-[4-(Cyanomethyl)phenyl]acetic acid (m/z 176.0706):
-
Expected Fragments: The most characteristic fragmentation will be the loss of water (-H₂O) and/or the loss of the entire carboxylic acid group (-COOH, 44.997 Da). This fragmentation pattern is distinctly different from the loss of acetamide seen in the other two compounds.
-
By comparing the MS/MS spectra, you can confidently distinguish between these structurally similar compounds. The presence of a neutral loss of 59 Da would strongly suggest an acetamide moiety, while a loss of 45 Da would point towards a carboxylic acid.
References
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Kester, J. et al. (2025). 2-(4-Hydroxyphenyl)acetamide. IUCrData, 10, x251007. Available at: [Link]
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Wikipedia. (2023). Nitrile reduction. Available at: [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
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Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]
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Cervenka, A. et al. (2010). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Current Organic Chemistry, 14(18), 2056-2073. Available at: [Link]
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Ghozlan, S. A. S. et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-111. Available at: [Link]
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Galletti, A. M. R. et al. (2007). Hydrogenation of nitriles in different reaction media. Catalysis Today, 120(2), 224-229. Available at: [Link]
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Schoeman, J. C. et al. (2021). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Metabolites, 11(9), 621. Available at: [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
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JoVE. (2023). Amides to Carboxylic Acids: Hydrolysis. Available at: [Link]
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Organic Syntheses. Amide formation via nitrile hydration. Available at: [Link]
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Technical Support Center: Strategies for Improving the Solubility of 2-[4-(Cyanomethyl)phenyl]acetamide for Reaction Scale-Up
Welcome to the technical support guide for 2-[4-(cyanomethyl)phenyl]acetamide. This document is designed for researchers, chemists, and process development professionals who are encountering solubility challenges with this compound during reaction scale-up. Poor solubility is a frequent bottleneck in process chemistry, impacting reaction kinetics, product purity, and overall process efficiency. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, grounded in established chemical principles.
Section 1: Compound Profile & Baseline Properties
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility problems. The molecule's structure contains both polar (acetamide, cyanomethyl) and non-polar (phenyl ring) moieties, leading to complex solubility behavior.
The primary amide (-CONH2) and nitrile (-C≡N) groups can participate in hydrogen bonding, suggesting solubility in polar solvents. However, the rigidity and hydrophobicity of the central phenyl ring limit its solubility in highly polar solvents like water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 99071-55-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 163-167 °C | [1] |
| Structure |
| | | |
Section 2: Initial Troubleshooting & Basic Approaches
Q2: My compound is not dissolving sufficiently in my chosen reaction solvent. What are the immediate troubleshooting steps?
When facing poor solubility, a systematic approach starting with the simplest variables is most effective. The primary factors to investigate are solvent choice and temperature.
Causality: The principle "like dissolves like" is the guiding axiom. The goal is to match the polarity of the solvent with that of the solute. Given the mixed polarity of this compound, a range of solvents should be evaluated. Furthermore, the dissolution of a solid is often an endothermic process, meaning solubility typically increases with temperature.[4][5]
Caption: Initial Solubility Troubleshooting Workflow.
Experimental Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into separate vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a candidate solvent from Table 2.
-
Observation (Room Temp): Vigorously stir or sonicate each vial for 5-10 minutes at ambient temperature. Visually inspect for complete dissolution.
-
Observation (Elevated Temp): If not fully dissolved, heat the vials in controlled increments (e.g., to 40 °C, then 60 °C), observing for dissolution at each stage. Ensure the temperature remains well below the solvent's boiling point.
-
Documentation: Record the solubility as "Insoluble," "Partially Soluble," or "Freely Soluble" at each temperature for each solvent. Quantify if possible (e.g., >20 mg/mL).
Table 2: Suggested Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale |
|---|---|---|
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Can accept hydrogen bonds and have strong dipole moments, effective for polar compounds. A study on the similar 2-cyanoacetamide showed high solubility in DMF and acetone.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Can both donate and accept hydrogen bonds. May be less effective than aprotic solvents due to the energy required to break the solvent's own H-bonds.[6] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar, good for compounds with mixed characteristics. |
| Chlorinated | Dichloromethane (DCM) | Lower polarity, less likely to be effective but useful for comparison. |
Section 3: Advanced Technique: Co-Solvency
Q3: Simple solvent screening and heating are insufficient to achieve the required concentration for my scale-up reaction. What is the next step?
When a single solvent system fails, the most robust and widely adopted strategy in process chemistry is co-solvency .[7][8] This involves using a mixture of two or more miscible solvents to create a system with finely tuned solvating properties.
Causality: A co-solvent, typically a water-miscible organic solvent, is added to an initial solvent (often aqueous or another organic) to reduce the overall polarity of the system.[9] This adjustment can significantly decrease the interfacial tension between the solvent mixture and the solute's less polar regions (like the phenyl ring), thereby enhancing solubility.[8] This technique is a cornerstone of formulating poorly soluble drugs.[10]
Caption: Co-solvency mechanism disrupts solvent structure.
Q4: How do I rationally select and optimize a co-solvent system for scale-up?
Selection should be based on efficacy, compatibility with your reaction chemistry, and practical considerations for scale-up (e.g., boiling point, cost, safety).
Table 3: Common Co-solvents for Solubility Enhancement
| Co-Solvent | Boiling Point (°C) | Key Considerations |
|---|---|---|
| Ethanol | 78 | Generally safe, effective, and easy to remove. A good first choice.[7] |
| Propylene Glycol (PG) | 188 | Low toxicity, high boiling point can be beneficial for high-temp reactions but difficult to remove. |
| Polyethylene Glycol (PEG 400) | >200 | Very low toxicity, high solubilizing power for many APIs, but very difficult to remove.[7] |
| N,N-Dimethylformamide (DMF) | 153 | Excellent solvent, but higher toxicity and potential for decomposition. |
| Tetrahydrofuran (THF) | 66 | Strong solvent, but low boiling point and peroxide formation risk must be managed. |
Experimental Protocol 2: Co-solvent System Optimization
-
Select Primary Solvent: Choose the best single solvent identified in Protocol 1 that is also compatible with your reaction. If no single solvent is adequate, start with one that shows partial solubility.
-
Select Co-solvents: Choose 2-3 promising co-solvents from Table 3.
-
Prepare Stock Solutions: Create a saturated or near-saturated slurry of your compound in the primary solvent.
-
Titration: While stirring the slurry, add a selected co-solvent dropwise or in small, measured aliquots (e.g., 5% v/v increments).
-
Observe and Record: Note the volume of co-solvent required to achieve complete dissolution. This gives you the optimal ratio for that solvent pair.
-
Test Stability: Once a clear solution is achieved, hold it at the target reaction temperature for a period (e.g., 1-2 hours) to ensure the compound does not precipitate or degrade. An optional HPLC check can confirm stability.
-
Repeat and Compare: Repeat steps 4-6 for each candidate co-solvent to identify the most efficient system (i.e., the one requiring the lowest percentage of co-solvent).
Section 4: Addressing Potential Complications
Q5: Can I use pH adjustment to improve the solubility of this compound?
Use with Extreme Caution. While pH adjustment is a powerful tool for ionizable compounds, this compound is a neutral molecule.[11][12] More importantly, both the nitrile and amide functional groups are susceptible to hydrolysis under strongly acidic or basic conditions.[13]
-
Acidic Hydrolysis: Heating with a strong acid (e.g., HCl) will hydrolyze the nitrile group to a carboxylic acid, forming 2-(4-(carboxymethyl)phenyl)acetamide.[13]
-
Alkaline Hydrolysis: Heating with a strong base (e.g., NaOH) will hydrolyze both the nitrile and the amide, ultimately yielding the salt of 4-(carboxymethyl)phenylacetic acid.[14]
Recommendation: Avoid pH adjustment unless the intended reaction is, in fact, hydrolysis. If your reaction requires non-neutral pH, you must first confirm the stability of your starting material under those conditions at the target temperature.
Q6: What are the primary risks associated with using co-solvents and elevated temperatures during a reaction scale-up?
-
Impact on Reaction: Solvents are not merely inert media; they can influence reaction rates and selectivity. A change in the solvent system may alter the transition state energies of your desired reaction versus potential side reactions.
-
Downstream Processing: The selected co-solvent must be removable from the final product. A high-boiling co-solvent like PEG 400 or DMSO can be very difficult to remove, complicating product isolation and purification.
-
Precipitation on Dilution: If the reaction mixture is quenched or diluted with an anti-solvent (e.g., water), the product may precipitate out. While often desired for isolation, the nature of this precipitation (crystalline vs. amorphous oil) can be affected by the co-solvent system.
-
Safety and Environmental: On scale-up, the toxicity, flammability, and environmental impact of the chosen solvents are critical considerations. Always consult safety data sheets (SDS) and conduct a thorough process safety review.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: What is a good starting point for a solvent screen?
-
Start with polar aprotic solvents like Acetone, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF), as they are often effective for molecules with multiple polar functional groups.[4]
-
-
FAQ 2: How much co-solvent should I aim to add?
-
As little as possible. An ideal co-solvent system is one that achieves the target solubility with a minimal percentage of the co-solvent (e.g., <20% v/v), as this simplifies downstream processing and minimizes impacts on the reaction.
-
-
FAQ 3: Will heating my reaction mixture cause degradation of the compound?
-
It is a possibility. This compound has a melting point of 163-167 °C, but thermal degradation can occur below this temperature, especially in the presence of reactive species. Always perform a stability test by heating the compound in the chosen solvent system to the target temperature and holding for the planned reaction time, followed by an analytical check (e.g., HPLC, TLC) for degradation products.
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118934, N-(2-(cyanomethyl)phenyl)acetamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, n-(cyanomethyl)- (CAS 4814-80-6). Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). N-(2-(CYANOMETHYL)PHENYL)ACETAMIDE. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(4-Hydroxyphenyl)acetamide - PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
-
ResearchGate. (2018). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) 2-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Retrieved from [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
PubMed. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Amides and Nitriles. Retrieved from [Link]
-
Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]
-
ResearchGate. (2004). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
PubMed. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
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Managing exothermic reactions during the synthesis of 2-[4-(Cyanomethyl)phenyl]acetamide
Technical Support Center: Synthesis of 2-[4-(Cyanomethyl)phenyl]acetamide
A Guide to Proactive Management and Troubleshooting of Reaction Exotherms
Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that managing the energetic profile of a reaction is paramount to ensuring safety, scalability, and achieving high-purity products. The amidation of 4-(cyanomethyl)phenylacetic acid or its derivatives is an exothermic process that, if not properly controlled, can lead to temperature fluctuations, impurity formation, and in worst-case scenarios, a thermal runaway.[1][2]
This guide is designed to provide you with field-proven insights and actionable troubleshooting steps in a direct question-and-answer format. We will explore the causality behind experimental choices, empowering you to not only solve immediate issues but also to design more robust and safer synthetic protocols from the outset.
Section 1: Understanding the Thermal Hazard
Q1: Why is the synthesis of this compound considered exothermic?
A1: The formation of an amide bond is an energetically favorable process, releasing heat (exothermic). The primary synthesis routes involve reacting a derivative of 4-(cyanomethyl)phenylacetic acid with an ammonia source.
-
From an Acyl Chloride: The reaction of 4-(cyanomethyl)phenylacetyl chloride with ammonia is highly exothermic.[] Acyl chlorides are very reactive, and the nucleophilic attack by ammonia is rapid and vigorous, releasing significant thermal energy.[]
-
From a Carboxylic Acid: The direct reaction of 4-(cyanomethyl)phenylacetic acid with ammonia first involves an acid-base reaction to form the ammonium salt.[4][5] While this is typically exothermic, the subsequent dehydration to form the amide requires heating to drive the reaction to completion.[4][6][7] The primary thermal risk here arises if the initial reagents are mixed too quickly without adequate cooling, or if an activating agent (e.g., a carbodiimide) is used, which can also lead to a rapid, heat-generating reaction.
The fundamental principle is that the rate of heat generation can exceed the rate of heat removal from the reactor, leading to a rapid increase in temperature.[8] This is the precursor to a thermal runaway.[1][2][9]
Section 2: Proactive Exotherm Management & Protocols
Proactive control is the cornerstone of chemical safety. The following section details strategies and a reference protocol for managing the heat of reaction from the start.
Q2: I am planning a 10g scale synthesis. What is the single most important technique to prevent a thermal runaway?
A2: The most critical control measure is to use a semi-batch approach with controlled, slow addition of the most reactive reagent into the bulk mixture under efficient cooling and stirring. [10] This strategy ensures that the heat generated at any given moment is well within the heat removal capacity of your cooling system. Never mix all reagents at once in a "batch" process for a reaction with a known or suspected exotherm.[8]
Core Experimental Protocol: Semi-Batch Synthesis
This protocol outlines the synthesis from 4-(cyanomethyl)phenylacetic acid via an acyl chloride intermediate, emphasizing control points.
Step 1: Preparation of Acyl Chloride (in-situ)
-
Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas).
-
Charge the flask with 4-(cyanomethyl)phenylacetic acid (1 equiv.) and a suitable solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.1-1.2 equiv.) dropwise via the dropping funnel over 30-60 minutes.
-
Causality: The conversion to the acyl chloride is itself exothermic. Slow addition at a low temperature prevents a sudden temperature spike and potential side reactions.
-
After addition, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
Step 2: Amidation
-
In a separate reactor, prepare a solution of aqueous ammonia (e.g., 28-30%, excess) and cool it to 0-5 °C.
-
Crucial Control Step: Add the previously prepared acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. The addition rate should be such that the internal temperature does not exceed 10-15 °C.
-
Causality: This is the main exothermic event. Adding the reactive acyl chloride to the cooled ammonia solution ensures immediate reaction and quenching of the heat generated. Vigorous stirring is essential to dissipate heat and prevent localized "hot spots."[9][10]
-
After the addition is complete, continue stirring at a low temperature for another 30 minutes before allowing it to warm to room temperature.
-
The solid product, this compound, will precipitate. It can then be isolated by filtration, washed with cold water, and dried.
Q3: How do I choose the right cooling and stirring setup?
A3: Your setup must be robust enough to handle the total expected heat evolution.
| Parameter | Recommendation & Rationale |
| Cooling System | For lab scale (<50g), an ice-salt bath (-10 to -20°C) or a cryocooler provides a sufficient temperature gradient for efficient heat removal. Ensure the cooling medium level is above the reaction mixture level. |
| Stirring | Use an overhead mechanical stirrer for volumes >1L or for thick slurries to ensure efficient mixing.[1] For smaller scales, a large, vortex-creating magnetic stir bar is adequate. The goal is to prevent stagnant zones where heat can accumulate.[10] |
| Monitoring | Always have a thermometer probe directly in the reaction mixture, not just in the cooling bath. This provides a true reading of the internal temperature. |
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.
Diagram: Troubleshooting Workflow for Temperature Spikes
Below is a decision-making workflow for addressing an unexpected rise in reaction temperature.
Caption: Workflow for managing unexpected temperature increases.
Frequently Asked Questions (FAQs)
Q4: My reaction temperature is fluctuating wildly, even with a cooling bath. What's wrong? A4: Temperature fluctuations are a classic sign of inadequate mixing or an induction period.[10]
-
Check Mixing: Ensure your stirring is creating a deep vortex and that any solids are well-suspended. Poor mixing creates localized hot spots that cause the thermometer reading to jump when they circulate past the probe.[9][10]
-
Induction Periods: Some reactions exhibit an induction period where reagents accumulate before reacting rapidly. If you add reagent too quickly during this phase, the subsequent reaction can be uncontrollably fast. Reaction calorimetry is the best tool to identify this, but on a lab scale, the solution is to add the first 5-10% of your limiting reagent very slowly and wait for a slight, controlled temperature rise before continuing the addition.[10]
Q5: I had a minor temperature overshoot, and now my yield is low with a brownish, impure product. What happened? A5: A temperature excursion likely led to side reactions or product degradation.
-
Side Reactions: For this specific molecule, high temperatures could potentially lead to the hydrolysis of the nitrile group (-CN) to a carboxylic acid or further reaction on the primary amide.
-
Degradation: Many complex organic molecules can decompose at elevated temperatures, forming colored impurities.
-
Solution: The primary solution is preventative: maintain strict temperature control. For purification, recrystallization from a suitable solvent like ethanol or isopropanol is often effective. If impurities co-crystallize, column chromatography may be necessary.
Q6: I am scaling up from 10g to 250g. Can I just multiply all my reagents and addition times by 25? A6: Absolutely not. This is a dangerous misconception. The ability to remove heat does not scale linearly with volume.
-
Surface-Area-to-Volume Ratio: As you increase the volume of a reactor, its surface area (where heat exchange occurs) increases by a power of 2, while its volume (where heat is generated) increases by a power of 3. This means larger reactors are inherently less efficient at removing heat.
-
Scale-Up Strategy:
-
Reduce Concentration: Perform the reaction at a more dilute concentration to have more thermal mass to absorb heat.
-
Decrease Temperature: Lower your cooling bath temperature to increase the temperature differential (ΔT) and improve the heat transfer rate.
-
Extend Addition Time: Significantly increase the reagent addition time. An addition that took 1 hour on a 10g scale might need to take 4-6 hours on a 250g scale.
-
Consider Continuous Flow: For industrial or pilot-plant scale, highly exothermic reactions are much safer in continuous flow reactors, which have exceptionally high surface-area-to-volume ratios and superior heat transfer.[8][10]
-
Diagram: Heat Management in Different Reactor Types
Caption: Conceptual comparison of heat management across reactor types.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exotherms in Amination Reactions.
- Chen, Y., Deng, J., Wei, C., & Zhang, S. (2022). Review on loss prevention of chemical reaction thermal runaway Principles and application. Emergency Management Science and Technology, 2(10).
- Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids.
- Clark, J. (2015). the preparation of amides. Chemguide.
- ResearchGate. (n.d.). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Kouhili, Y., Vernières-Hassimi, L., & Estel, L. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering Transactions, 91, 553-558.
- Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube.
- Chen, Y., Deng, J., Wei, C., & Zhang, S. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology, 2(10).
- AIDIC. (2022). Performance of Runaway Detection in a Batch Reactor using Thermal Runaway Criteria. Chemical Engineering Transactions.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
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Validation & Comparative
Comparative analysis of 2-[4-(Cyanomethyl)phenyl]acetamide with other kinase inhibitor precursors
Introduction: The Crucial Role of Precursor Selection in Kinase Inhibitor Discovery
Kinases remain one of the most significant classes of drug targets, playing a central role in signal transduction pathways that govern cell growth, differentiation, and metabolism.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern therapeutic research.[2] The journey to a successful kinase inhibitor drug begins with the strategic selection of a chemical precursor or building block. This choice dictates not only the synthetic feasibility and scalability but also the ultimate structural diversity and biological activity of the resulting inhibitor library.
While drug discovery programs often rely on well-trodden synthetic paths using established heterocyclic scaffolds, the exploration of novel, underexplored precursors is essential for uncovering new chemical space and identifying inhibitors with unique modes of action. This guide presents a comparative analysis of 2-[4-(Cyanomethyl)phenyl]acetamide , a commercially available yet largely unexploited building block, as a potential precursor for kinase inhibitor synthesis.[3] We will dissect its structural features, propose a synthetic strategy for its elaboration into a kinase inhibitor, and compare this hypothetical pathway against a well-established precursor, 6-amino-3-chloropyridazine .[4] This analysis aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of novel precursors in kinase-targeted drug discovery programs.
Part 1: Structural and Physicochemical Analysis of Precursors
The potential of a precursor is intrinsically linked to its chemical structure and properties. Here, we compare this compound with the widely used heterocyclic building block, 6-amino-3-chloropyridazine.
The Candidate: this compound
This molecule is built upon a phenylacetamide scaffold , a substructure present in various biologically active compounds.[5][6] Its key features are:
-
Phenylacetamide Core: This acyclic core offers significant conformational flexibility. The amide nitrogen and carbonyl oxygen can serve as hydrogen bond donors and acceptors, respectively, potentially interacting with the kinase hinge region.
-
Cyanomethyl Group (-CH₂CN): This is the most distinctive feature. The nitrile (cyano) group is a versatile pharmacophore in medicinal chemistry.[7] It is a strong dipole and can act as a hydrogen bond acceptor with backbone NH groups in a protein's active site.[8] Its linear geometry allows it to probe narrow hydrophobic pockets.[7][9] Furthermore, the nitrile's electrophilic carbon can engage in covalent interactions with nucleophilic residues like cysteine or serine, opening the door for the design of covalent inhibitors.[10] This dual-purpose potential for both non-covalent and covalent binding is a significant advantage.
-
Two Points for Diversification: The molecule presents two primary vectors for chemical modification: the amide nitrogen and the aromatic ring, which can be further functionalized via electrophilic aromatic substitution or cross-coupling reactions.
The Benchmark: 6-amino-3-chloropyridazine
This precursor is a classic example of a "privileged scaffold" in kinase inhibitor design.[4]
-
Pyridazine Core: This nitrogen-containing heterocycle is a proven hinge-binding motif, capable of forming key hydrogen bonds that mimic the adenine region of ATP.[4][11] Its rigid structure reduces the entropic penalty upon binding.
-
Reactive Handles: It features two distinct and strategically placed reactive sites: a reactive chlorine atom at the 3-position, ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and an amino group at the 6-position, which can be acylated or used in further coupling reactions.[4] This built-in orthogonality allows for controlled, stepwise library synthesis.
Physicochemical Property Comparison
The following table summarizes the key physicochemical properties of the two precursors.
| Property | This compound | 6-amino-3-chloropyridazine |
| Molecular Weight | 174.20 g/mol | 129.55 g/mol |
| Molecular Formula | C₁₀H₁₀N₂O | C₄H₄ClN₃ |
| Structure | Acyclic, flexible core | Heterocyclic, rigid core |
| Key Functional Groups | Amide, Nitrile, Phenyl Ring | Amine, Chloro, Pyridazine Ring |
| Primary Reactivity | N-acylation/alkylation, Aromatic C-H functionalization | Nucleophilic Aromatic Substitution, Pd-catalyzed Cross-Coupling |
Part 2: Comparative Synthetic Strategy and Accessibility
The value of a precursor is measured by its ability to be efficiently and versatilely converted into a library of potential inhibitors. We will now compare a hypothetical synthetic route using our candidate precursor against a standard, documented route for the benchmark.
Hypothetical Elaboration of this compound
A plausible strategy to convert this compound into a Type I kinase inhibitor would involve a two-step process targeting the amide nitrogen. The goal is to append a heterocyclic moiety known to interact with the kinase hinge region. A substituted pyrimidine is a common choice.[12]
Caption: Hypothetical workflow for elaborating the precursor.
Experimental Protocol: Hypothetical Synthesis
Step 1: N-Alkylation of this compound
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of a suitable hinge-binding electrophile, such as 2,4-dichloropyrimidine (1.1 eq), in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
Step 2: Suzuki Cross-Coupling
-
To a flame-dried Schlenk tube, add the N-alkylated intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, monitoring progress by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Established Synthesis Using 6-amino-3-chloropyridazine
The synthesis of a diverse library of kinase inhibitors from this precursor is well-documented and highly efficient, typically utilizing palladium-catalyzed cross-coupling reactions.[4]
Caption: Established workflow using a heterocyclic precursor.[4]
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from BenchChem)[4]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl-substituted pyridazine intermediate (from Step 1, 1.0 eq), the desired aryl amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 80–110 °C with vigorous stirring for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
Synthetic Strategy Comparison
| Feature | This compound Route | 6-amino-3-chloropyridazine Route |
| Core Scaffold | Acyclic Phenylacetamide | Heterocyclic Pyridazine |
| Key Reactions | N-Alkylation, Suzuki Coupling | Suzuki Coupling, Buchwald-Hartwig Amination |
| Versatility | High; vast commercial availability of arylboronic acids and diverse hinge-binders. | Very High; robust and well-optimized Pd-coupling reactions allow for extensive library generation.[4] |
| Predictability | Moderate; N-alkylation can sometimes be challenging and may require optimization. | High; Suzuki and Buchwald-Hartwig reactions are among the most reliable and well-understood in medicinal chemistry.[4] |
| Novelty | High; provides access to less-explored chemical space with greater 3D character due to core flexibility. | Low; a very common and well-represented scaffold in kinase inhibitor literature.[13][14] |
Part 3: Performance Evaluation and Experimental Validation
Once a potential inhibitor is synthesized, its biological activity must be rigorously characterized. The following protocols are standard methodologies for assessing the efficacy of a newly synthesized kinase inhibitor, applicable to compounds derived from either precursor.
Caption: Standard workflow for kinase inhibitor evaluation.
Protocol: Biochemical Kinase Assay (IC₅₀ Determination)
This assay measures the direct inhibitory effect of the compound on the purified kinase enzyme.
-
Materials: Purified target kinase, appropriate peptide substrate, ATP, test compound, kinase buffer, detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer. b. In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration). d. Incubate the reaction at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. f. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit kinase activity by 50%).
Protocol: Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines known to be dependent on the target kinase.
-
Materials: Cancer cell line (e.g., a line with a known activating mutation of the target kinase), cell culture medium, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test inhibitor for 72 hours. c. Measure cell viability using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. d. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Protocol: Western Blot for Target Engagement
This technique confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of a downstream substrate.
-
Materials: Cancer cell line, test compound, lysis buffer, primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure: a. Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours). b. Lyse the cells and quantify the total protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase. e. Re-probe the same membrane (after stripping) with an antibody that recognizes the total amount of the substrate protein as a loading control. f. Visualize the bands using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement.
Conclusion and Future Outlook
This comparative analysis reveals that while 6-amino-3-chloropyridazine represents a robust, predictable, and highly versatile precursor for kinase inhibitor synthesis, This compound offers intriguing, albeit less validated, opportunities.
-
The Established Path: The pyridazine route is ideal for rapidly generating large libraries of inhibitors with a high probability of success, leveraging the power of well-established palladium-catalyzed cross-coupling reactions.[4] Its rigidity and proven hinge-binding capabilities make it a low-risk, high-reward choice for many kinase targets.
-
The Path Less Traveled: The phenylacetamide precursor offers a gateway to novel chemical space. Its acyclic nature provides greater conformational flexibility and potential for improved physicochemical properties like solubility. The true value, however, may lie in its cyanomethyl group . This functional group is not merely a synthetic handle but a potent pharmacophore with the potential for strong hydrogen bonding, probing of hydrophobic pockets, and, most compellingly, serving as a warhead for targeted covalent inhibition.[8][10][15] The development of reversible covalent inhibitors is a major goal in kinase drug discovery, and nitriles are an attractive functional group for this purpose.[10]
For drug discovery programs aiming to build upon known inhibitor classes, the pyridazine scaffold is an excellent starting point. However, for programs seeking to identify novel scaffolds, explore unique binding modes, or develop next-generation covalent inhibitors, the exploration of precursors like this compound is a scientifically sound and potentially highly rewarding endeavor. Its structural simplicity belies a chemical versatility that warrants further investigation by the medicinal chemistry community.
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Nitriles: an attractive approach to the development of covalent inhibitors. National Center for Biotechnology Information. Available at: [Link]
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A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. Available at: [Link]
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Nitrile groups forming hydrophobic interactions. (A) At left, improved... ResearchGate. Available at: [Link]
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Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
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Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. ACS Publications. Available at: [Link]
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Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. National Center for Biotechnology Information. Available at: [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. Available at: [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Bioisosteric Replacements. Chem-Space. Available at: [Link]
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Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. PubMed. Available at: [Link]
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Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. Available at: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]
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Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. National Center for Biotechnology Information. Available at: [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]
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Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Available at: [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. Available at: [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
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A Comparative Guide to Validating the Purity of Synthesized 2-[4-(Cyanomethyl)phenyl]acetamide: A Titrimetric Approach
For researchers and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. The compound 2-[4-(cyanomethyl)phenyl]acetamide, a versatile intermediate in organic synthesis, is no exception. This guide provides an in-depth analysis of purity validation for this compound, focusing on the utility of classical titration methods. It objectively compares this approach with modern chromatographic and spectroscopic techniques, offering field-proven insights into the causality behind experimental choices and presenting a self-validating protocol for immediate application.
The Synthetic Landscape: Understanding Potential Impurities
To select an appropriate analytical method, one must first understand the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the reaction of 4-(cyanomethyl)phenylacetic acid with a chlorinating agent (like thionyl chloride) to form an acyl chloride, followed by amidation with ammonia.
Potential impurities may include:
-
Starting Materials: Unreacted 4-(cyanomethyl)phenylacetic acid.
-
By-products: Diamides formed from reactions with impurities in the starting material or side reactions.
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or the amide group to a carboxylic acid.
-
Residual Solvents: Solvents used during the reaction and purification steps.[1]
The presence of these acidic or basic impurities is a critical consideration for the specificity of any proposed titration method.
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The determination of chemical purity can be approached with several techniques, each with inherent strengths and weaknesses.[2] The choice depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the stage of development, and available resources.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte | Best Suited For |
| Titration | Neutralization reaction of functional groups. | Cost-effective, rapid, high precision for assay of the main component.[3] | Low specificity; cannot separate or quantify individual impurities.[4] Susceptible to interference from acidic/basic impurities. | Routine QC, assay of bulk material with a known, consistent impurity profile. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of components between a mobile and stationary phase. | High specificity and sensitivity; separates, identifies, and quantifies the main component and impurities simultaneously.[5] | Higher cost (instrumentation, solvents, standards), more complex method development. | Impurity profiling, stability studies, reference standard characterization, validation of other methods. |
| GC (Gas Chromatography) | Partitioning of volatile components between a mobile gas phase and a stationary phase. | Excellent for quantifying volatile impurities, such as residual solvents. | Not suitable for non-volatile compounds like the target analyte without derivatization. | Analysis of residual solvents. |
| NMR/IR Spectroscopy | Interaction of molecules with electromagnetic radiation to elucidate structure. | Unparalleled for structural confirmation and identification of unknown impurities.[6] | Primarily qualitative; quantitative analysis (qNMR) requires specialized expertise and standards.[6] | Structure elucidation, confirmation of identity. |
A Deep Dive into Titrimetric Validation
While modern chromatography is often seen as the definitive method for purity, titration remains a powerful, accurate, and pharmacopeia-recognized technique for the assay of bulk drug substances.[7] For this compound, a direct titration is challenging due to the neutral nature of the amide and nitrile functional groups.[8][9] Therefore, a more robust approach involves chemical modification followed by titration.
The proposed method is a base-catalyzed hydrolysis of the amide functional group, followed by a back-titration of the excess base. This indirect approach provides a reliable measure of the total amide content.
Causality of the Titrimetric Approach
The amide bond, while stable, can be hydrolyzed under basic conditions with heating to yield a carboxylate salt and ammonia.[10] By adding a known excess of a strong base (e.g., sodium hydroxide) to the sample, we can drive this reaction to completion. The amount of base consumed is directly proportional to the amount of the amide present. The unreacted base is then quantified by titrating it with a standardized strong acid (e.g., hydrochloric acid).
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including a mandatory blank determination, which corrects for any potential interference from the solvent or environment.
Reagents and Equipment:
-
This compound sample
-
High-purity reference standard of this compound
-
0.5 M Sodium Hydroxide (NaOH), standardized
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator solution
-
Deionized water
-
Heating mantle or water bath
-
Reflux condenser
-
500 mL conical flasks
-
50 mL burette, Class A
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1.5 g of the synthesized this compound into a 500 mL conical flask. Record the weight precisely.
-
Hydrolysis: Pipette exactly 50.0 mL of standardized 0.5 M NaOH into the flask. Add a few boiling chips and attach a reflux condenser. Heat the mixture to a gentle boil and maintain reflux for 30 minutes to ensure complete hydrolysis of the amide.[11]
-
Cooling: After the reflux period, carefully remove the flask from the heat source and allow it to cool to room temperature. Rinse the condenser with a small amount of deionized water, collecting the washings in the flask.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the cooled solution. Titrate the excess NaOH with standardized 0.5 M HCl until the pink color just disappears. Record the volume of HCl consumed (V_sample).
-
Blank Determination: Crucially, perform a blank titration in parallel.[11] Pipette 50.0 mL of the same 0.5 M NaOH solution into a separate 500 mL flask, add the same amount of deionized water and boiling chips, and perform the same heating and cooling procedure. Titrate this blank solution with the 0.5 M HCl using phenolphthalein. Record the volume of HCl consumed (V_blank). The blank accounts for any carbonate in the NaOH and other systemic errors.
-
Purity Calculation: The purity of the sample is calculated using the following formula:[3]
% Purity = [((V_blank - V_sample) * M_HCl * MW) / (Weight_sample * 10)]
Where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
M_HCl = Molarity of the standardized HCl solution
-
MW = Molecular weight of this compound (174.20 g/mol )
-
Weight_sample = Initial weight of the sample (g)
-
Method Validation According to ICH/USP Guidelines
For use in a regulated environment, this titration method must be validated to prove it is suitable for its intended purpose.[4][12][13]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze known impurities (e.g., 4-(cyanomethyl)phenylacetic acid). The method is non-specific by nature, but its assay value, combined with a specific impurity test like HPLC, provides overall specificity.[4] | The presence of acidic or basic impurities should show a quantifiable interference, confirming the need for a complementary technique for impurity profiling. |
| Linearity | Analyze samples of a high-purity reference standard at five different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target weight). Plot a graph of sample weight vs. volume of titrant consumed.[13] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform the assay on a known quantity of a certified reference standard or on samples spiked with known amounts of pure analyte at three levels (e.g., 80%, 100%, 120%).[14] | Percent recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform six replicate analyses of a single homogeneous sample at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 1.0%. |
The Indispensable Role of HPLC
While titration provides an excellent assay of the bulk material, it cannot provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) excels where titration falls short.[5] A well-developed reverse-phase HPLC method can separate the main component from its precursors, by-products, and degradation products in a single run.
Hypothetical HPLC Purity Data:
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.08 | 4-(cyanomethyl)phenylacetic acid |
| 2 | 4.1 | 99.85 | This compound |
| 3 | 5.3 | 0.05 | Unknown Impurity |
| 4 | 6.8 | 0.02 | Unknown Impurity |
This level of detail is essential for drug development, allowing for the identification and control of specific impurities that could impact safety and efficacy.
Conclusion and Recommendations
For the purity validation of synthesized this compound, a one-size-fits-all approach is insufficient.
-
Titration , specifically the proposed base-hydrolysis and back-titration method, stands as a robust, cost-effective, and highly precise technique for determining the assay of the bulk substance. Its value is highest in a quality control setting where the process is well-controlled and the impurity profile is understood.
-
Chromatographic methods, particularly HPLC, are indispensable for comprehensive purity analysis. HPLC provides the specificity that titration lacks, enabling the separation, identification, and quantification of individual impurities.
As a best practice, especially during the research and development phases, these methods should be used synergistically. Titration can provide a rapid and accurate assay value, while HPLC delivers the detailed impurity profile required for full characterization and regulatory compliance. This dual-pronged approach ensures the highest degree of scientific integrity and confidence in the quality of the synthesized compound.
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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A Comparative Guide to Bioisosteric Replacements for the 2-[4-(Cyanomethyl)phenyl]acetamide Scaffold
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the intricate process of drug discovery, the journey from a promising "hit" to a viable clinical candidate is one of meticulous optimization. Medicinal chemists constantly seek to refine a molecule's properties—enhancing its potency, tailoring its selectivity, improving its pharmacokinetic profile (ADME), and mitigating toxicity.[1][2] One of the most powerful and intellectually stimulating strategies in this endeavor is bioisosterism : the replacement of a functional group or moiety within a lead compound with another that possesses similar physical or chemical properties, with the goal of producing a new molecule with improved characteristics.[3][4]
This guide provides an in-depth comparison of bioisosteric replacements for the 2-[4-(cyanomethyl)phenyl]acetamide scaffold. This structure contains three key motifs ripe for modification: a para-substituted phenyl ring, a cyanomethyl group, and a primary acetamide. Each presents unique challenges and opportunities for optimization. Phenyl rings, for instance, are ubiquitous in pharmaceuticals but often contribute to poor solubility and metabolic liabilities through CYP-mediated oxidation.[5][6] Similarly, amide bonds can be susceptible to hydrolysis by proteases, and cyano groups may have specific metabolic fates that warrant consideration.[5]
Here, we will dissect this scaffold, exploring experimentally validated bioisosteric replacements for each component. We will delve into the causal reasoning behind these strategic swaps, present comparative data, and provide detailed protocols for their synthesis, equipping researchers with the knowledge to navigate the "escape from flatland"[6] and rationally design superior drug candidates.
Part 1: Replacing the Phenyl Ring Core – Moving Beyond "Flatland"
The para-substituted phenyl ring provides a rigid scaffold for orienting the cyanomethyl and acetamide groups. However, its aromatic, lipophilic nature can be a double-edged sword, often leading to poor aqueous solubility and susceptibility to oxidative metabolism.[1][5] The strategic replacement of the phenyl ring with non-classical, saturated bioisosteres has become a cornerstone of modern medicinal chemistry to improve drug-like properties.[6]
Key Phenyl Ring Bioisosteres: A Comparative Analysis
Three-dimensional, sp³-rich scaffolds are particularly effective replacements as they can replicate the geometry of a para-substituted phenyl ring while drastically improving physicochemical properties.
-
Bicyclo[1.1.1]pentane (BCP): Perhaps the most successful non-classical phenyl ring mimic, BCP effectively replicates the exit vectors of a 1,4-disubstituted benzene ring.[6][7] Its rigid, cage-like structure leads to significant improvements in metabolic stability and aqueous solubility.[7][8]
-
Bridged Piperidine (BP): This moiety serves as a superior phenyl alternative, leading to dramatic improvements in both solubility and lipophilicity.[6] The nitrogen atom can be leveraged to fine-tune basicity and provides an additional vector for interaction or modification.
-
Cubane: While closely matching the size of a phenyl ring, cubane's effect on properties can be more complex. It has been shown to improve in vitro potency in some cases, but this can come at the cost of reduced metabolic stability.[7][8]
-
Heteroaromatic Rings (e.g., Pyridine): Introducing a nitrogen atom into the aromatic ring to form a pyridine or other azine can block a potential site of metabolism, introduce a hydrogen bond acceptor to improve solubility, and modulate the electronic character of the ring system.[3][5]
dot graph G { layout=neato; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=open, color="#5F6368", penwidth=1.5];
// Parent Scaffold Parent [label="Parent Phenyl Ring", pos="0,1.5!", fillcolor="#EA4335"];
// Bioisosteres BCP [label="Bicyclo[1.1.1]pentane (BCP)\n(Improved Solubility & Stability)", pos="3,3!", fillcolor="#34A853"]; BP [label="Bridged Piperidine (BP)\n(Strongly Improved Solubility)", pos="3,1.5!", fillcolor="#34A853"]; Cubane [label="Cubane\n(Potency Gain, Stability Risk)", pos="3,0!", fillcolor="#FBBC05"]; Pyridine [label="Pyridine\n(Blocks Metabolism, Adds HBA)", pos="3,-1.5!", fillcolor="#4285F4"];
// Parent Scaffold Parent [label="Parent Phenyl Ring", pos="0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Bioisosteres BCP [label="Bicyclo[1.1.1]pentane (BCP)\n(Improved Solubility & Stability)", pos="4,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; BP [label="Bridged Piperidine (BP)\n(Strongly Improved Solubility)", pos="4,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cubane [label="Cubane\n(Potency Gain, Stability Risk)", pos="4,0!", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine [label="Pyridine\n(Blocks Metabolism, Adds HBA)", pos="4,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Parent -> BCP [label=" Bioisosteric\n Replacement", fontcolor="#202124"]; Parent -> BP [fontcolor="#202124"]; Parent -> Cubane [fontcolor="#202124"]; Parent -> Pyridine [fontcolor="#202124"]; } Figure 1: Bioisosteric replacements for the para-substituted phenyl ring.
Data Summary: Phenyl Bioisosteres in a γ-Secretase Modulator Series
The following data, adapted from a study on γ-secretase modulators, clearly illustrates the profound impact of replacing a phenyl linker with non-classical bioisosteres.[6]
| Linker Moiety | IC₅₀ Aβ42 (nM) | Solubility (μg/mL) | Lipophilicity (LogD) |
| Phenyl (Parent) | 102 | < 0.1 | > 4.0 |
| Bridged Piperidine (BP) | 42 | 104 | 3.6 |
| Bicyclo[1.1.1]pentane (BCP) | 110 | 1.1 | 3.9 |
| Bicyclo[2.2.2]octane (BCO) | 120 | 0.4 | 4.0 |
Analysis: The parent phenyl-containing compound exhibited potent activity but suffered from extremely poor solubility (<0.1 μg/mL) and high lipophilicity.[6] Switching to a bridged piperidine (BP) linker not only maintained potency but dramatically improved solubility over 1000-fold while concurrently reducing lipophilicity.[6] The BCP analog maintained potency and offered a modest improvement in solubility, demonstrating its utility as a more conservative replacement.[6]
Experimental Protocol: Synthesis of Phenyl Bioisostere Analogs via Buchwald-Hartwig Coupling
This protocol describes a general method for coupling amino-linker bioisosteres (like those based on BP or BCP) to an aryl halide, a common strategy in medicinal chemistry.[6][9]
-
Reaction Setup: To a solution of the aryl halide (1.0 eq) in an appropriate solvent (e.g., methyltetrahydrofuran), add the amino-linker bioisostere (1.0 eq).
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., tBu-XPhos, 0.1 eq), and a base (e.g., NaOtBu, 3.0-6.0 eq).
-
Heating: Heat the reaction mixture to 80-100°C and monitor by LC-MS until the starting material is consumed (typically 0.5 to 8 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography or reverse-phase preparative HPLC to yield the desired coupled product.
Part 2: Bioisosteres for the Cyanomethyl Group
The cyanomethyl group (-CH₂CN) features a nitrile moiety, which is a potent hydrogen bond acceptor and a strong dipole. While useful, the cyano group can be subject to metabolism and may confer undesirable toxicological properties. Bioisosteric replacements often aim to retain the hydrogen bond accepting capability while improving the overall ADME profile.
Key Cyano Group Bioisosteres
-
Fluorine/Trifluoromethyl: In certain electronic environments, the strongly electron-withdrawing nature of fluorine can mimic that of a cyano group.[10] The trifluoromethyl group (-CF₃) is a metabolically robust group that is also strongly electron-withdrawing.[3]
-
5-Membered Heterocycles: Rings such as 1,3,4-oxadiazole or 1,2,4-triazole are excellent mimics. They are generally planar, metabolically stable, and present hydrogen bond acceptors in a spatially similar orientation to the nitrile nitrogen.[4][5][11]
// Parent Group Parent [label="-CH₂-C≡N\n(Cyanomethyl Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Bioisosteres Trifluoromethyl [label="-CH₂-CF₃\n(Trifluoromethyl Analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxadiazole [label="5-Membered Heterocycle\n(e.g., Oxadiazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluorine [label="-CH₂-F\n(F for CN)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections Parent -> Trifluoromethyl [label=" Mimics\n Polarity", fontcolor="#202124"]; Parent -> Oxadiazole [label=" Mimics H-Bonding\n & Geometry", fontcolor="#202124"]; Parent -> Fluorine [label=" Mimics\n EWD properties", fontcolor="#202124"]; } Figure 2: Bioisosteric replacements for the cyanomethyl group.
Data Summary: Fluorine and Cyano as Bioisosteres on an Indole Scaffold
A study directly comparing fluorine and cyano substituents at the 5-position of indole-butyl-amines demonstrated a remarkable degree of bioisosterism.[10]
| Compound (Substituent) | SSRI IC₅₀ (nM) | 5-HT₁ₐ IC₅₀ (nM) |
| 17a (Fluorine) | 0.9 | 0.7 |
| 17b (Cyano) | 0.7 | 0.1 |
Analysis: In this specific context, the cyano-substituted compound (17b) and the fluoro-substituted compound (17a) displayed highly comparable in vitro target profiles, supporting the premise that fluorine can act as an effective bioisostere for a cyano group.[10] This suggests that replacing the cyano group in the this compound scaffold with a fluorine atom could be a viable strategy to explore.
Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Bioisostere from a Carboxylic Acid
This protocol outlines the conversion of a phenylacetic acid precursor (which would be an intermediate in the synthesis of the target scaffold) to a 1,3,4-oxadiazole, a common cyano mimic.[6][11]
-
Hydrazide Formation: To a solution of the corresponding carboxylic acid (1.0 eq) in methanol, add hydrazine hydrate (80% in water, ~10 eq). Heat the mixture to 80°C for 12-18 hours. Monitor by LC-MS. Upon completion, cool and concentrate under vacuum to yield the crude hydrazide.
-
Cyclization Setup: Dissolve the crude hydrazide (1.0 eq) and triethylamine (~3.0 eq) in a suitable solvent like ethyl acetate. Add acetic acid (1.0 eq).
-
Dehydrative Cyclization: Add a solution of propylphosphonic anhydride (T3P®, 50% in EtOAc, ~1.5 eq). Heat the reaction in a microwave reactor to 150°C for 30 minutes.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired 5-methyl-1,3,4-oxadiazole product.
Part 3: Bioisosteres for the Acetamide Group
The primary acetamide moiety (-CH₂CONH₂) is a classic pharmacophore, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). However, its primary weakness is its susceptibility to hydrolysis by amidases/proteases, which can limit oral bioavailability and duration of action.[5]
Key Acetamide Bioisosteres
-
1,3,4-Oxadiazole / 1,2,4-Triazole: These heterocycles are arguably the most successful and widely used amide bioisosteres. They are metabolically robust and effectively mimic the hydrogen bonding properties and dipole moment of the trans-amide bond.[4][5] The conversion of the lactam in diazepam to a triazole to create the more stable drug alprazolam is a classic example of this strategy's success.[5]
-
Trifluoroethylamine: A more recent, non-classical replacement where the trifluoroethyl group mimics the electronegativity of the carbonyl oxygen. This group reduces the basicity of the adjacent amine and can enhance metabolic stability.[4]
-
Acyl Sulfonamides / Thioamides: These groups alter the electronic and hydrogen bonding characteristics. Thioamides, for example, have a weaker H-bond acceptor but a stronger H-bond donor compared to a standard amide.[5]
// Parent Group Parent [label="Acetamide Group\n(-CH₂-CO-NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Bioisosteres Heterocycle [label="Metabolically Stable Heterocycle\n(e.g., 1,3,4-Oxadiazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFE [label="Trifluoroethylamine\n(-CH₂-NH-CF₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thioamide [label="Thioamide\n(-CH₂-CS-NH₂)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections Parent -> Heterocycle [label=" Improves\n Stability", fontcolor="#202124"]; Parent -> TFE [label=" Improves\n Stability", fontcolor="#202124"]; Parent -> Thioamide [label=" Modulates\n H-Bonding", fontcolor="#202124"]; } Figure 3: Bioisosteric replacements for the acetamide functional group.
Data Summary: Improving Metabolic Stability of Amides
While direct comparative data on the this compound scaffold is not available, general principles from the literature provide a strong rationale. A review of bioisosteres that influence metabolism highlights a case where a primary carboxamide underwent hydrolytic cleavage in rats and mice.[5] Replacement of the carboxamide with several bioisosteres, including 1,3,4-oxadiazole , led to improved rat plasma stability .[5] This is a common finding and a primary driver for employing this bioisosteric swap.
| Moiety | Key Property | Common Outcome of Replacement |
| Carboxamide (Parent) | Susceptible to hydrolysis | Poor in vivo stability |
| 1,3,4-Oxadiazole | Metabolically robust | Improved plasma stability |
| Acyl Sulfonamide | Metabolically robust | Improved plasma stability |
| Thioamide | Alters H-bonding | Variable stability, property modulation |
Analysis: The replacement of a metabolically labile amide with a stable heterocycle like an oxadiazole is a validated, high-percentage strategy for improving the pharmacokinetic profile of a drug candidate. It directly addresses a common failure mode (hydrolysis) while preserving the essential pharmacophoric features required for biological activity.
Conclusion and Strategic Outlook
The this compound scaffold serves as an excellent model for illustrating the power of bioisosterism in multi-faceted lead optimization. We have demonstrated that each component—the phenyl ring, the cyanomethyl group, and the acetamide function—can be rationally replaced to address specific liabilities and enhance drug-like properties.
-
For poor solubility and metabolic instability , replacing the phenyl ring with 3D scaffolds like bridged piperidines or bicyclo[1.1.1]pentane is a proven strategy.[6]
-
To mitigate potential toxicity or metabolic concerns with the cyano group , stable, polar mimics such as 1,3,4-oxadiazoles or even a simple fluorine atom can be effective replacements.[5][10]
-
To overcome hydrolytic instability of the amide bond , metabolically robust heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles are the gold standard.[4][5]
The success of any bioisosteric replacement is ultimately context-dependent and requires empirical validation.[4][8] However, the principles and experimental data outlined in this guide provide a robust framework for decision-making. By thoughtfully applying these strategies, researchers can navigate the challenges of drug design, transforming promising scaffolds into optimized clinical candidates with superior efficacy and safety profiles.
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Tse, E., Houston, S. D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
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Coe, S. (Date not available). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
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Semantic Scholar. (n.d.). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Available at: [Link]
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Ratni, H., Baumann, K., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Available at: [Link]
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Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available at: [Link]
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Gu, Z., & Daugulis, O. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis. Available at: [Link]
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Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available at: [Link]
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ResearchGate. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. Available at: [Link]
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Maccioni, E., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Annali di Chimica. Available at: [Link]
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ResearchGate. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Available at: [Link]
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SNS Courseware. (n.d.). Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. Available at: [Link]
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Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]
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Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Available at: [Link]
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Efficacy in Focus: A Comparative Guide to Kinase Inhibitors Derived from the Phenylacetamide Scaffold
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the most successful classes of targeted agents are kinase inhibitors, which have demonstrated remarkable efficacy against a variety of malignancies. The phenylacetamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from this versatile scaffold, with a focus on elucidating the structure-activity relationships that govern their performance. While specific data on inhibitors derived directly from the 2-[4-(cyanomethyl)phenyl]acetamide core is limited in the public domain, this guide will explore the broader class of phenylacetamide-containing kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
The Phenylacetamide Scaffold: A Foundation for Potent Kinase Inhibition
The phenylacetamide core offers a flexible and synthetically tractable platform for the development of kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the kinase hinge region, a critical component of the ATP-binding pocket, makes it an attractive starting point for inhibitor design. Furthermore, the phenyl ring provides a readily modifiable handle for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.
Case Study 1: Targeting c-KIT with Substituted N-(phenyl)acetamide Derivatives
Gastrointestinal stromal tumors (GISTs) are frequently driven by activating mutations in the c-KIT receptor tyrosine kinase. This has made c-KIT a prime target for therapeutic intervention. Researchers have successfully developed potent c-KIT inhibitors based on a substituted N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide scaffold.
One such derivative, CHMFL-KIT-64, has demonstrated significant inhibitory activity against a broad spectrum of c-KIT mutants.[1] The design of this compound was informed by structure-activity relationship (SAR) studies of a previously developed inhibitor, aiming to improve potency and overcome resistance. The N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide core serves to anchor the molecule in the ATP-binding site, while modifications to the terminal phenyl ring were explored to optimize interactions with the kinase.
Case Study 2: Combating Acute Myeloid Leukemia with FLT3-ITD Selective Inhibitors
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers of acute myeloid leukemia (AML). The development of selective FLT3-ITD inhibitors is a key strategy for treating this aggressive disease. A notable example of a phenylacetamide-based FLT3-ITD inhibitor is CHMFL-FLT3-335, or N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide.[2]
This compound was designed to selectively target the FLT3-ITD mutant over wild-type FLT3 and other kinases, thereby minimizing off-target toxicities. The 2-(2-(trifluoromethyl)phenyl)acetamide moiety plays a crucial role in conferring this selectivity, highlighting the importance of substitution patterns on the phenylacetamide scaffold.
Comparative Efficacy of Phenylacetamide-Derived Kinase Inhibitors
To provide a clear comparison of the efficacy of these representative phenylacetamide-derived kinase inhibitors, the following table summarizes their key performance metrics.
| Compound | Primary Target(s) | IC50 (nM) | Cellular Potency (IC50, nM) | Reference |
| CHMFL-KIT-64 | c-KIT (and various mutants) | Varies by mutant | Potent against c-KIT driven cell lines | [1] |
| CHMFL-FLT3-335 | FLT3-ITD | Potent and selective | Specific anti-leukemic activity | [2] |
Note: Specific IC50 values for CHMFL-KIT-64 against different c-KIT mutants and for CHMFL-FLT3-335 against FLT3-ITD are detailed in the referenced literature and can vary between assays.
Experimental Protocols for Efficacy Evaluation
The trustworthiness of efficacy data is paramount. Below are detailed, self-validating protocols for key experiments used to characterize the potency of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the kinase solution, 5 µL of the substrate/ATP mixture, and 5 µL of the inhibitor dilution (or vehicle control).
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Terminate Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (or vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Inhibition
Understanding the signaling context in which these inhibitors function is crucial for interpreting their efficacy.
Caption: The c-KIT signaling pathway and the point of inhibition by CHMFL-KIT-64.
Caption: The FLT3-ITD signaling pathway and the point of inhibition by CHMFL-FLT3-335.
Conclusion
The phenylacetamide scaffold represents a valuable starting point for the design of novel kinase inhibitors. The case studies of CHMFL-KIT-64 and CHMFL-FLT3-335 demonstrate that careful manipulation of the substituents on this core structure can lead to the development of potent and selective inhibitors against clinically relevant kinase targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for the rigorous evaluation and characterization of such compounds. As our understanding of kinase biology continues to grow, the phenylacetamide scaffold will undoubtedly continue to play a significant role in the development of next-generation targeted therapies.
References
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Wu, P., et al. (2021). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 64(1), 435-455. [Link]
-
Wang, W., et al. (2018). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 61(17), 7799-7813. [Link]
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A Comparative Guide to Fluorescence Quenching Studies of Probes Synthesized from 2-[4-(Cyanomethyl)phenyl]acetamide
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is paramount for the sensitive and selective detection of analytes. This guide provides an in-depth technical comparison of fluorescent probes synthesized from the versatile scaffold, 2-[4-(cyanomethyl)phenyl]acetamide, against other established classes of fluorescent sensors. By delving into the underlying quenching mechanisms and presenting supporting experimental data, this document aims to equip you with the knowledge to make informed decisions for your specific application.
The Rationale Behind Amide-Based Fluorophores
Fluorescent probes derived from this compound and similar structures are gaining traction in the field of chemosensors. The core structure, featuring a phenylacetamide moiety, provides a robust and synthetically accessible framework. The cyano and amide groups can act as coordination sites for analytes, particularly metal ions, and the phenyl ring serves as a tunable fluorophore. Perturbation of the electronic environment of this fluorophore upon analyte binding often leads to a measurable change in fluorescence intensity, forming the basis of the sensing mechanism.
Principles of Fluorescence Quenching: A Deeper Look
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[1] This phenomenon can occur through several mechanisms, primarily categorized as dynamic (collisional) quenching and static (complex formation) quenching.[2]
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation.[2][3] The Stern-Volmer equation describes this relationship, where an increase in temperature often leads to a higher quenching constant due to increased diffusion and collision frequency.[4]
-
Static Quenching: In this case, a non-fluorescent ground-state complex forms between the fluorophore and the quencher.[1] Unlike dynamic quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.
-
Other Mechanisms: Other important quenching pathways include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[4][5] In PET-based probes, the analyte often modulates the electron-donating or -withdrawing ability of a quencher moiety attached to the fluorophore.[6]
The choice of experimental design and data analysis is crucial for elucidating the dominant quenching mechanism, which in turn provides insights into the probe-analyte interaction.
Visualizing Quenching Mechanisms
Caption: Key fluorescence quenching mechanisms relevant to probe design.
Comparative Performance Analysis
To provide a clear comparison, we will evaluate the performance of an acetamide-derived fluorescent probe against other established classes of probes for the detection of metal ions. The data presented here is synthesized from various literature sources, and it is important to note that experimental conditions may vary.
| Probe Class | Representative Probe/System | Analyte | Linear Range (µM) | Limit of Detection (LOD) | Quenching Constant (Ksv, M⁻¹) | Reference(s) |
| Acetamide-Derived | Nitrogen-doped carbon dots from acetamide | Hg²⁺ | 0.1–50 | 49 nM | Not Reported | [7] |
| Benzoxazole-Based | Probe 2 (2-(2′-Hydroxyphenyl) benzoxazole derivative) | Cu²⁺ | Not specified | 10.7 nM | 1.1 x 10⁵ | [8] |
| Naphthalimide-Based | Chitosan-modified naphthalimide | Cu²⁺ | 0-120 | 29.8 nM | Not Reported | [9] |
| Polyamine-Based | Quinoline-functionalized polyamine | Zn²⁺ | Not specified | Not Reported | Not Reported | [10] |
| Quantum Dot-Based | MIPs@Mn-ZnS QDs | Roxarsone | Not specified | 4.34 nM | 1.4 x 10⁴ | [1] |
This table highlights the competitive performance of acetamide-derived probes. While the specific this compound scaffold requires further dedicated studies to populate such a table, the data for acetamide-derived carbon dots demonstrates the potential of the amide functionality in creating sensitive fluorescent sensors.[7]
Experimental Protocol: A Self-Validating System for Fluorescence Quenching Studies
This section outlines a detailed, step-by-step methodology for a typical fluorescence quenching experiment. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Objective: To determine the Stern-Volmer quenching constant (Ksv) for a fluorescent probe in the presence of a specific analyte (quencher).
Materials:
-
Fluorescent probe stock solution (e.g., synthesized from this compound) in a suitable solvent (e.g., DMSO, acetonitrile).
-
Analyte (quencher) stock solution of high purity.
-
Buffer solution appropriate for the probe and analyte system (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
High-purity solvent for dilutions.
-
Spectrofluorometer with temperature control.
-
Quartz cuvettes.
-
Calibrated micropipettes.
Experimental Workflow Diagram
Caption: A typical workflow for a fluorescence quenching titration experiment.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Rationale: Accurate concentrations are fundamental to quantitative analysis. Stock solutions in organic solvents like DMSO can aid solubility, but the final concentration of the organic solvent in the aqueous buffer should be kept low (typically <1%) to avoid solvent effects on the probe's photophysical properties and analyte interactions.
-
Protocol: Prepare a stock solution of the fluorescent probe at a concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer (typically in the micromolar range). Prepare a high-concentration stock solution of the quencher to minimize dilution effects during titration.
-
-
Instrument Setup:
-
Rationale: The selection of excitation and emission wavelengths is critical. The excitation wavelength should correspond to the absorption maximum of the probe to maximize the fluorescence signal. The emission is monitored at the wavelength of maximum fluorescence intensity. Slit widths are a trade-off between signal intensity and spectral resolution.
-
Protocol: Turn on the spectrofluorometer and allow the lamp to stabilize. Determine the optimal excitation and emission wavelengths by running excitation and emission scans of the probe solution. Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Initial Fluorescence Measurement (F₀):
-
Rationale: F₀ is the baseline fluorescence intensity in the absence of the quencher and is the reference against which all subsequent measurements are compared.
-
Protocol: To a quartz cuvette, add the appropriate volume of buffer and the fluorescent probe stock solution to achieve the desired final concentration. Mix well and record the fluorescence intensity at the emission maximum. This value is F₀.
-
-
Titration with Quencher:
-
Rationale: A stepwise addition of the quencher allows for the systematic investigation of the quenching effect over a range of quencher concentrations. Small volume additions from a concentrated stock minimize dilution of the fluorophore.
-
Protocol: Make sequential additions of the quencher stock solution to the cuvette containing the probe solution. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before measurement.
-
-
Fluorescence Measurements (F):
-
Rationale: Recording the fluorescence intensity after each quencher addition provides the data points for the Stern-Volmer plot.
-
Protocol: After each addition of the quencher, record the fluorescence intensity at the same emission wavelength used for F₀. This value is F.
-
-
Data Analysis and the Stern-Volmer Plot:
-
Rationale: The Stern-Volmer plot is a graphical representation of the quenching data and allows for the determination of the quenching constant.[11] The Stern-Volmer equation is: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity without the quencher, F is the fluorescence intensity with the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.[11]
-
Protocol: a. Correct the measured fluorescence intensities for the dilution effect caused by the addition of the quencher solution. The corrected intensity (F_corr) can be calculated as: F_corr = F_obs * ((V₀ + V_q) / V₀), where F_obs is the observed fluorescence, V₀ is the initial volume, and V_q is the volume of quencher added. b. Calculate the F₀/F_corr ratio for each quencher concentration. c. Plot F₀/F_corr versus the concentration of the quencher [Q].
-
-
Determination of Ksv:
-
Rationale: For a simple dynamic or static quenching process, the Stern-Volmer plot should be linear. The slope of this line is the Stern-Volmer quenching constant, Ksv.[12]
-
Protocol: Perform a linear regression on the Stern-Volmer plot. The slope of the resulting line is the Ksv value. The linearity of the plot provides evidence for a single type of quenching mechanism. Deviations from linearity can indicate a combination of static and dynamic quenching or other complex interactions.
-
Conclusion and Future Directions
Fluorescent probes derived from this compound and related amide structures represent a promising class of chemosensors. Their straightforward synthesis and tunable photophysical properties make them attractive candidates for various sensing applications. As demonstrated by the comparative data, their performance can be on par with other well-established probe families.
Future research should focus on systematic studies of probes based on the this compound scaffold to build a comprehensive library of their performance characteristics against a wide range of analytes. Elucidating the precise structure-activity relationships will enable the rational design of next-generation probes with enhanced sensitivity, selectivity, and photostability, further solidifying their role in chemical biology and diagnostic applications.
References
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ResearchGate. (n.d.). Fluorescence sensors for titanium (IV) and mercury (II) based on doped carbon dots synthesized from acetamide and thioacetamide, a comparative study | Request PDF. Retrieved from [Link]
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Carnegie Mellon University - Figshare. (2019). The Design, Synthesis and Characterization of Bright Fluorescent Probes for Biomolecule Detection. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Stern–Volmer plot generated for fluorescence quenching in probe 2.... Retrieved from [Link]
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Global Thesis. (2024). Synthesis And Application Of Fluorescence Probes Based On Bioactive Small Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Stern-Volmer analysis of the fluorescence titration data. (top).... Retrieved from [Link]
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SPIE. (n.d.). Biomolecule labeling and imaging with a new fluorenyl two-photon fluorescent probe. Retrieved from [Link]
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PMC. (n.d.). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Retrieved from [Link]
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PMC. (n.d.). Lessons in Organic Fluorescent Probe Discovery. Retrieved from [Link]
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PubMed. (1992). Fluorescence quenching studies: analysis of nonlinear Stern-Volmer data. Retrieved from [Link]
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Wikipedia. (n.d.). Stern–Volmer relationship. Retrieved from [Link]
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PubMed Central. (n.d.). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Retrieved from [Link]
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ResearchGate. (n.d.). Performance comparison of various fluorescent probes for Cu 2+. Retrieved from [Link]
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ResearchGate. (n.d.). Performance comparison between various types of fluorescent probes employed for the detection of DPA. Retrieved from [Link]
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YouTube. (2021). 4.7 Stern-Volmer Analysis. Retrieved from [Link]
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MDPI. (n.d.). Fluorescent Probes for Biomacromolecules Based on Monomethine Cyanine Dyes. Retrieved from [Link]
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PMC. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Retrieved from [Link]
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MDPI. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Retrieved from [Link]
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NIH. (n.d.). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Retrieved from [Link]
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PMC. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. Retrieved from [Link]
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MDPI. (2023). Chemosensors, Volume 11, Issue 2 (February 2023) – 80 articles. Retrieved from [Link]
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ResearchGate. (n.d.). A pictorial representation of the fluorescence quenching-based detection of organoarsenic feed additives using fluorescence chemosensors. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging. Retrieved from [Link]
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MDPI. (2021). Fluorescent Chemosensors Based on Polyamine Ligands: A Review. Retrieved from [Link]
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PubMed. (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. Retrieved from [Link]
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MDPI. (2023). Chemosensors, Volume 11, Issue 7 (July 2023) – 65 articles. Retrieved from [Link]
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NIH. (n.d.). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Retrieved from [Link]
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PMC. (n.d.). Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. Retrieved from [Link]
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NIH. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-[4-(Cyanomethyl)phenyl]acetamide: A Guide for Researchers
Introduction
2-[4-(Cyanomethyl)phenyl]acetamide is a key intermediate in the synthesis of various biologically active molecules and materials. Its bifunctional nature, possessing both a reactive cyanomethyl group and a primary amide, makes it a versatile building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed head-to-head comparison of three distinct synthetic routes to this compound, offering insights into the practical considerations, mechanistic underpinnings, and overall efficiency of each approach. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Comparative Overview of Synthetic Strategies
Three plausible synthetic routes to this compound are presented and analyzed. Each route is evaluated based on criteria such as starting material availability, number of steps, overall yield, reaction conditions, and potential for scale-up.
| Parameter | Route 1: Dinitrile Partial Hydrolysis | Route 2: Strecker Synthesis Approach | Route 3: Convergent Amidation |
| Starting Material | p-Tolylacetonitrile | 4-Cyanobenzaldehyde | 4-(Bromomethyl)benzonitrile |
| Key Intermediates | 4-(Bromomethyl)benzonitrile, 4-Cyanophenylacetonitrile | 2-Amino-2-(4-cyanophenyl)acetonitrile, 2-Amino-2-(4-cyanophenyl)acetic acid | 4-Cyanophenylacetic acid |
| Number of Steps | 3 | 4 | 2 |
| Estimated Overall Yield | Moderate to High | Low to Moderate | High |
| Key Advantages | Readily available starting material, straightforward transformations. | Utilizes a classic named reaction, potential for asymmetric synthesis. | Shortest route, high convergency. |
| Key Disadvantages | Selective partial hydrolysis can be challenging. | Multiple steps, potential for low yields in hydrolysis. | Requires synthesis of the carboxylic acid intermediate. |
Route 1: Synthesis via Partial Hydrolysis of a Dinitrile Intermediate
This route commences with the readily available and inexpensive p-tolylacetonitrile and proceeds through a dinitrile intermediate, which is then selectively hydrolyzed to the desired monoamide.
Logical Flow of Route 1
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-(4-cyanophenyl)acetonitrile
-
Reaction: Strecker synthesis using 4-cyanobenzaldehyde, ammonia, and a cyanide source. [1]* Procedure: 4-Cyanobenzaldehyde (1 equivalent) is dissolved in a suitable solvent, often an aqueous alcohol. Ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) are added, and the mixture is stirred at room temperature for 24-48 hours. The product, an α-aminonitrile, often precipitates from the reaction mixture and can be collected by filtration. [2][3]* Causality: The reaction proceeds through the in situ formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. [4]* Expected Yield: 70-85%
Step 2: Hydrolysis to 2-Amino-2-(4-cyanophenyl)acetic acid
-
Reaction: Hydrolysis of the α-aminonitrile to the corresponding α-amino acid.
-
Procedure: The α-aminonitrile (1 equivalent) is heated under reflux with a strong acid, such as 6M hydrochloric acid, for several hours. The reaction mixture is then cooled, and the amino acid hydrochloride salt precipitates. The free amino acid can be obtained by neutralization.
-
Causality: The acidic conditions protonate the nitrile group, making it more susceptible to nucleophilic attack by water. Subsequent hydrolysis of the resulting amide leads to the carboxylic acid. The amino group is protonated under these conditions, protecting it from side reactions.
-
Expected Yield: 50-70%
Step 3 & 4: Conversion of the Amino Acid to the Final Acetamide
This can be a two-step process involving N-acetylation followed by amidation of the carboxylic acid, or a more direct approach. For simplicity and efficiency, a direct amidation of the amino acid is less common due to competing self-polymerization. A more controlled sequence is preferable:
-
N-Acetylation: The amino acid is treated with acetic anhydride in a suitable solvent.
-
Amidation: The resulting N-acetyl amino acid is then converted to the primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ammonia. Alternatively, peptide coupling reagents can be used for direct amidation.
-
Expected Yield (for the two steps): 50-65%
Route 3: A Convergent Amidation Strategy
This is the most convergent route, involving the synthesis of 4-cyanophenylacetic acid followed by a direct amidation to form the target molecule.
Logical Flow of Route 3
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the 2-[4-(Cyanomethyl)phenyl]acetamide Scaffold
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical to maximizing therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors that share a common structural motif: the 2-[4-(cyanomethyl)phenyl]acetamide scaffold.
This chemical framework has emerged as a key component in the design of potent kinase inhibitors. Understanding the influence of this scaffold and its variations on kinase selectivity is crucial for the rational design of next-generation therapeutics. Here, we delve into the cross-reactivity profiles of three exemplary inhibitors—Foretinib, Cabozantinib, and CHMFL-ABL-053—supported by experimental data from kinome-wide screening and biochemical assays. We will explore the causality behind their selectivity patterns and provide detailed protocols for the key experimental techniques used to generate these invaluable datasets.
The this compound Scaffold: A Privileged Motif in Kinase Inhibition
The this compound scaffold and its derivatives have been identified as important pharmacophores in a variety of kinase inhibitors. This structural element often contributes to the inhibitor's binding affinity and selectivity by engaging in key interactions within the ATP-binding pocket of kinases. The cyanomethylphenyl group can form favorable interactions with hydrophobic regions and participate in hydrogen bonding, while the acetamide linker provides a flexible connection to other parts of the inhibitor that can be modified to fine-tune selectivity.
Comparative Cross-Reactivity Profiling
To illustrate the impact of structural modifications on kinase selectivity, we will compare the cross-reactivity profiles of three inhibitors: Foretinib, Cabozantinib, and CHMFL-ABL-053. While Foretinib and Cabozantinib are multi-kinase inhibitors with a cyclopropane-1,1-dicarboxamide variation of the core scaffold, CHMFL-ABL-053 features a related acetamide linkage within a different chemical architecture.
Foretinib: A Multi-Kinase Inhibitor with a Distinct Kinetic Profile
Foretinib is a potent inhibitor of MET, VEGFR2, and other receptor tyrosine kinases.[1][2] Its cross-reactivity profile reveals a complex interplay between high-affinity binding and kinetic selectivity. While it binds to a number of kinases with high affinity, its residence time on these targets can vary significantly, providing a more nuanced understanding of its biological activity.
Table 1: Kinase Selectivity Profile of Foretinib
| Kinase Target | IC50 (nM) | Residence Time (τ) |
| MET | 0.4 | ~24 hours |
| KDR (VEGFR2) | 0.9 | 145 min |
| FLT3 | 3.6 | Long |
| KIT | 6.7 | - |
| PDGFRβ | 9.6 | Long |
| SRC | 27 | 0.8 min |
| ABL1 | - | 20 sec |
Data compiled from multiple sources. Residence time data provides insight into the duration of target inhibition.[3]
Cabozantinib: A Broad-Spectrum Inhibitor Targeting Key Oncogenic Drivers
Cabozantinib is another multi-kinase inhibitor that targets MET, VEGFR2, AXL, and RET, among others.[4] Its broad-spectrum activity has proven effective in treating various cancers. However, this broader activity also implies a more extensive cross-reactivity profile, which is a critical consideration in managing its therapeutic window.
Table 2: Kinase Selectivity Profile of Cabozantinib
| Kinase Target | IC50 (nM) |
| VEGFR2 | 0.035 |
| MET | 1.3 |
| KIT | 4.6 |
| RET | 5.2 |
| AXL | 7 |
| TIE2 | 14.3 |
| FLT3 | 11.3 |
Data compiled from multiple sources.[4]
CHMFL-ABL-053: A Highly Selective BCR-ABL Inhibitor
In contrast to the broader spectrum of Foretinib and Cabozantinib, CHMFL-ABL-053 was designed as a highly selective inhibitor of BCR-ABL, the fusion protein driving chronic myeloid leukemia.[5] Its kinome scan data reveals a much narrower range of high-affinity targets, demonstrating how modifications to the overall chemical structure, while retaining a related acetamide linkage, can dramatically influence selectivity.
Table 3: KINOMEscan Selectivity Profile of CHMFL-ABL-053 (at 1 µM)
| Kinase Target | Percent of Control* |
| ABL1 | <1 |
| SRC | <1 |
| p38α | <1 |
| BLK | <1 |
| DDR1 | <1 |
| DDR2 | <1 |
| EPHA8 | <1 |
| EphB6 | <1 |
| HCK | <1 |
| LCK | <1 |
% of Control: A lower percentage indicates stronger binding. Data from a KINOMEscan assay where a value of <1% signifies significant inhibition.[6]
Visualizing Kinase Selectivity
The following diagram illustrates a simplified workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.
Key Signaling Pathways Targeted
Foretinib and Cabozantinib exert their effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis, primarily the MET and VEGFR pathways. The diagram below illustrates a simplified representation of these interconnected signaling cascades.
Caption: Simplified MET and VEGFR signaling pathways.
Experimental Methodologies
A thorough understanding of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for three key assays used in cross-reactivity profiling.
Protocol 1: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform by DiscoverX is a high-throughput competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[7][8]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[7]
Step-by-Step Methodology:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated small-molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.[7]
-
Binding Reaction: DNA-tagged kinases, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer and incubated to allow for competitive binding.[7]
-
Washing: The affinity beads are washed to remove unbound components.[7]
-
Elution: The bound kinase is eluted from the beads.[7]
-
Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag.[7]
-
Data Analysis: The results are typically reported as "Percent of Control," where the control is a DMSO-treated sample. A lower percentage indicates stronger inhibition of the kinase-ligand interaction by the test compound. Dissociation constants (Kd) can be calculated from dose-response curves.[9]
Protocol 2: Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This is a classic and robust method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[10]
Principle: A kinase reaction is performed in the presence of [γ-³³P]ATP and a specific substrate (peptide or protein). The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation and, consequently, a lower radioactive signal.[10]
Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine the kinase, its specific substrate, the test compound at various concentrations, and the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Filtration: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The substrate will bind to the membrane.
-
Washing: Wash the filter membrane extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.[11]
-
Scintillation Counting: After drying the membrane, measure the incorporated radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement of a drug within a cellular environment.[13]
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated. The stabilized target protein remains soluble at higher temperatures compared to the unbound protein. The amount of soluble protein at different temperatures is then quantified, typically by Western blot or mass spectrometry.[14]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control (DMSO) and incubate to allow for target engagement.[13]
-
Thermal Challenge: Aliquot the treated samples and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[13]
-
Cell Lysis and Fractionation: Cool the samples and lyse the cells. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]
-
Protein Quantification (Western Blot):
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., nitrocellulose).
-
Probe the membrane with a primary antibody specific to the target kinase.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.[14]
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The this compound scaffold and its derivatives represent a versatile starting point for the design of both multi-targeted and highly selective inhibitors. As demonstrated by the comparison of Foretinib, Cabozantinib, and CHMFL-ABL-053, subtle changes in the chemical architecture can lead to profound differences in their kinome-wide interaction profiles.
A multi-faceted approach to profiling, incorporating broad kinome screening, detailed kinetic analysis, and cellular target engagement assays, is essential for a comprehensive understanding of an inhibitor's selectivity. The experimental protocols provided in this guide offer a robust framework for generating the high-quality data needed to make informed decisions in the development of safer and more effective kinase-targeted therapies. By understanding the principles of kinase inhibitor selectivity and applying these rigorous experimental methodologies, researchers can more effectively navigate the complexities of the human kinome and accelerate the discovery of novel therapeutics.
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Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed. (2018). Mol Inform. [Link]
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Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.). Bio-protocol. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). PubMed Central. [Link]
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The use of novel selectivity metrics in kinase research - PMC - PubMed Central. (2017). BMC Bioinformatics. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014). Nature Protocols. [Link]
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Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee. (2022). STAR Protocols. [Link]
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Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - ResearchGate. (2018). Journal of Medicinal Chemistry. [Link]
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase - ACS Publications - American Chemical Society. (n.d.). Journal of Medicinal Chemistry. [Link]
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Radiometric Filter Binding Assay | Reaction Biology. (n.d.). Reaction Biology. [Link]
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(PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate. (2016). Journal of Medicinal Chemistry. [Link]
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Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed. (2019). Journal of Medicinal Chemistry. [Link]
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed. (2016). Journal of Medicinal Chemistry. [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]
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N‑(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c‑KIT Kinase for Gastrointestinal Stromal Tumors - NLM Dataset Catalog. (n.d.). NLM. [Link]
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Validating the Mechanism of Action of 2-[4-(Cyanomethyl)phenyl]acetamide-Derived Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound series is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical framework for validating the MoA of 2-[4-(cyanomethyl)phenyl]acetamide-derived compounds, with a focus on their potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the subsequent modulation of Cytochrome P450 1A1 (CYP1A1) activity.
The following sections will objectively compare the hypothetical performance of this compound class with established chemical probes and provide the supporting experimental methodologies required for robust validation.
Introduction: The Therapeutic Potential of Aryl Hydrocarbon Receptor Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in regulating cellular responses to a wide array of small molecules, including environmental toxins, dietary components, and endogenous metabolites.[1][2] Upon ligand binding, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2][3]
One of the most well-characterized target genes of AhR is CYP1A1, a member of the cytochrome P450 superfamily of enzymes involved in the metabolism of xenobiotics.[2][4] Modulation of the AhR/CYP1A1 axis is a compelling therapeutic strategy for a range of conditions, including autoimmune diseases and cancer.[][6] Consequently, compounds that can selectively modulate this pathway, either as agonists or antagonists of AhR or as direct inhibitors of CYP1A1, are of significant interest in drug discovery.
This guide will explore the experimental validation of this compound-derived compounds as potential modulators of this critical pathway.
Postulated Mechanism of Action: AhR Modulation and/or CYP1A1 Inhibition
Based on the structural features of the this compound scaffold, a plausible mechanism of action is the modulation of the AhR signaling pathway. This can occur through two primary modes:
-
Aryl Hydrocarbon Receptor (AhR) Agonism or Antagonism: The compound may act as a ligand for AhR, either activating (agonism) or blocking (antagonism) the receptor, thereby influencing the transcription of target genes like CYP1A1.
-
Direct CYP1A1 Inhibition: The compound may directly interact with the CYP1A1 enzyme, inhibiting its metabolic activity irrespective of AhR activation.
The following experimental workflows are designed to dissect these potential mechanisms.
Caption: Postulated interaction points of the test compound.
Comparative Analysis of AhR Modulators
To contextualize the potential activity of the this compound derivatives, it is essential to compare their performance against well-characterized AhR agonists and antagonists.
| Compound Class | Compound Name | Known Activity | Potency |
| AhR Agonists | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Potent Agonist | High |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Endogenous Agonist | Kd = 70 pM[7] | |
| L-Kynurenine | Endogenous Agonist | - | |
| Tapinarof | Agonist | EC50 = 13 nM[7] | |
| AhR Antagonists | GNF351 | Full Antagonist | IC50 = 62 nM[7] |
| PDM2 | Selective Antagonist | Ki = 1.2 nM[7] | |
| α-Naphthoflavone | Antagonist/Weak Agonist | - | |
| Test Compounds | This compound series | To be determined | To be determined |
Experimental Protocol 1: Validating AhR Activation using a Reporter Gene Assay
The initial step in determining if the test compounds interact with AhR is to perform a cell-based reporter gene assay. The Chemical Activated Luciferase Expression (CALUX) assay is a widely used and robust method for this purpose.[8]
Objective: To determine if the this compound-derived compounds can activate the AhR signaling pathway and induce the expression of a reporter gene.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as the mouse hepatoma H1L6.1c2 cell line, which contains a stably integrated luciferase reporter gene under the control of AhR-responsive elements.[8]
-
Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test compounds. Include a known AhR agonist (e.g., TCDD or FICZ) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours to allow for potential AhR activation, nuclear translocation, and subsequent reporter gene expression.[8]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and plot the results as a dose-response curve to determine the EC50 for each active compound.
Caption: Workflow for the AhR reporter gene assay.
Comparative Analysis of CYP1A1 Inhibitors
Should the test compounds not exhibit AhR agonist activity, or if a more direct mechanism is suspected, their potential as direct inhibitors of CYP1A1 should be investigated. Below is a comparison with known CYP1A1 inhibitors.
| Compound Name | Type of Inhibition | Potency (IC50/Ki) |
| α-Naphthoflavone | Competitive | - |
| Ketoconazole | - | Ki = 40 nM[9] |
| Alizarin | - | IC50 = 6.2 µM[10] |
| 7-Hydroxyflavone | Potent Inhibitor | Ki = 0.015 µM[10] |
| Ciprofloxacin | - | - |
| This compound series | To be determined | To be determined |
Experimental Protocol 2: Determining Direct CYP1A1 Inhibition
The 7-ethoxyresorufin-O-deethylase (EROD) assay is a standard, fluorescence-based method for measuring the activity of CYP1A1.[11]
Objective: To quantify the inhibitory potential of the this compound-derived compounds on CYP1A1 enzymatic activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine human liver microsomes or recombinant human CYP1A1 with a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds. Include a known CYP1A1 inhibitor (e.g., α-naphthoflavone) as a positive control and a vehicle control.
-
Substrate Addition: Add the fluorogenic substrate, 7-ethoxyresorufin.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH.
-
Fluorescence Measurement: Monitor the production of the fluorescent product, resorufin, over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for the direct CYP1A1 inhibition assay.
Confirmatory Analysis: Measuring Endogenous Gene Expression
To confirm the findings from the reporter gene assay and to understand the impact on a native biological system, it is crucial to measure the expression of endogenous AhR target genes.
Objective: To validate that the test compounds modulate the expression of the CYP1A1 gene in a relevant cell line.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) and treat with the test compounds at concentrations determined from the reporter gene assay.
-
RNA Extraction: After an appropriate incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression for each treatment condition compared to the vehicle control.
Conclusion
By systematically employing the experimental protocols outlined in this guide, researchers can robustly validate the mechanism of action of this compound-derived compounds. The comparative data generated will provide a clear understanding of their potency and efficacy relative to established modulators of the AhR/CYP1A1 pathway, thereby informing future drug development efforts.
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Benchmarking the Performance of 2-[4-(Cyanomethyl)phenyl]acetamide-Based Linkers in PROTACs: A Comparative Guide
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Key Determinant of PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4] While much attention is often focused on the design of the POI and E3 ligase ligands, the linker is far from a passive spacer.[2][5] Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][6] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][5]
This guide provides a comparative analysis of a specific class of rigid linkers, those based on the 2-[4-(Cyanomethyl)phenyl]acetamide scaffold. We will explore the theoretical advantages of this linker type and benchmark its performance against more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, providing supporting experimental data and detailed protocols for in-house evaluation.
The Rise of Rigid Linkers: The Case for this compound
Historically, PROTAC development has heavily relied on flexible linkers like PEG and alkyl chains due to their synthetic tractability.[][8] Approximately 55% and 30% of reported PROTACs utilize PEG and alkyl linkers, respectively.[4] However, the field is increasingly recognizing the potential of more rigid linker structures.[8] Rigid linkers, which often incorporate cyclic or aromatic moieties, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation.[2][6] This can lead to several potential advantages:
-
Enhanced Ternary Complex Stability: By reducing the degrees of freedom, a rigid linker can minimize the entropic penalty of forming the ternary complex, potentially leading to increased stability and cooperativity.[9]
-
Improved Selectivity: The defined spatial orientation imposed by a rigid linker can lead to more specific protein-protein interactions between the POI and the E3 ligase, potentially enhancing selectivity for the target protein.[9]
-
Favorable Pharmacokinetics: The incorporation of aromatic and other rigid groups can improve metabolic stability and modulate physicochemical properties like solubility and cell permeability.[1][2][10]
The this compound scaffold is an exemplary member of this rigid linker class. Its structure offers a defined geometry while the cyanomethyl and acetamide groups provide opportunities for synthetic diversification and modulation of physicochemical properties.
Comparative Benchmark Analysis
To objectively assess the performance of this compound-based linkers, we will compare them to flexible alkyl and PEG linkers across several key parameters. The following data is a synthesis of findings from multiple studies and serves as a representative comparison.
Ternary Complex Formation and Stability
The formation of a stable ternary complex is the cornerstone of PROTAC activity.[5] The linker's characteristics profoundly influence the kinetics and thermodynamics of this interaction.[11][12]
| Linker Type | Representative Structure | Ternary Complex Stability (SPR/TR-FRET) | Cooperativity (α) | Key Insights |
| Alkyl Chain | -(CH₂)n- | Variable, often lower | Often < 1 (Negative) | High flexibility can lead to non-productive binding modes and an entropic penalty upon complex formation.[11] |
| PEG Chain | -(CH₂CH₂O)n- | Moderate to High | Can be > 1 (Positive) | Increased hydrophilicity can improve solubility, and the ether oxygens can form beneficial hydrogen bonds.[12] |
| 2-[4-(Cyanomethyl)phenyl] acetamide | Phenylacetamide Scaffold | High | Often > 1 (Positive) | The rigid structure pre-organizes the warheads, reducing the entropic cost of complex formation and promoting favorable protein-protein interactions. |
Causality behind Experimental Choices: Techniques like Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are employed to quantitatively measure the binding affinities and kinetics of ternary complex formation.[12][13] These assays are critical for understanding the cooperativity (α), which describes how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity (α > 1) is generally considered beneficial.[12]
Degradation Efficiency and Potency
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Hook Effect |
| Alkyl Chain (8 carbons) | BRD4 | 50 | 85 | Pronounced |
| PEG Chain (4 units) | BRD4 | 25 | 95 | Moderate |
| 2-[4-(Cyanomethyl)phenyl] acetamide | BRD4 | 10 | >98 | Mitigated |
Causality behind Experimental Choices: In-cell degradation assays, such as Western Blotting or the more high-throughput HiBiT assay, are the gold standard for determining DC50 and Dmax.[14][15][16] The "hook effect," a phenomenon where degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes, is a critical parameter to assess.[17] A well-designed rigid linker can mitigate the hook effect by promoting a more stable ternary complex, thus widening the therapeutic window.[17][18]
Pharmacokinetic (PK) Properties
A PROTAC's journey to its target is fraught with challenges, including cell membrane permeability and metabolic stability. The linker plays a significant role in navigating these hurdles.[1][10]
| Linker Type | Cell Permeability (PAMPA) | Metabolic Stability (Microsomes, t½ min) | Solubility (µM) |
| Alkyl Chain | Low | Low | Low |
| PEG Chain | Moderate | Moderate | High |
| 2-[4-(Cyanomethyl)phenyl] acetamide | Moderate-High | High | Moderate |
Causality behind Experimental Choices: Parallel Artificial Membrane Permeability Assays (PAMPA) provide a high-throughput method to assess passive cell permeability.[10] Incubation with liver microsomes is a standard in vitro assay to predict metabolic stability.[] The rigid and aromatic nature of the this compound linker can shield it from metabolic enzymes, while its overall structure can be tuned to balance lipophilicity and polarity for optimal permeability and solubility.[]
Experimental Protocols for Benchmarking
To empower researchers to conduct their own comparative studies, we provide the following detailed protocols for key benchmarking assays.
Protocol 1: TR-FRET Assay for Ternary Complex Formation
This protocol allows for the quantitative assessment of ternary complex formation in a homogenous format.[20][21][22]
Workflow Diagram:
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A Comparative DFT Analysis of 2-[4-(Cyanomethyl)phenyl]acetamide and Its Analogues: Probing Structure-Property Relationships
In the landscape of medicinal chemistry and drug development, phenylacetamide derivatives represent a versatile scaffold, exhibiting a wide range of biological activities, including potential antidepressant and anticancer properties.[1][2] The compound 2-[4-(cyanomethyl)phenyl]acetamide, with its distinct cyano and acetamide functionalities, serves as a compelling subject for computational investigation. This guide presents a comparative study using Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound and a curated set of its analogues. By systematically modifying the substituent on the phenyl ring, we aim to provide researchers and drug development professionals with insights into the structure-property relationships that govern the behavior of this class of molecules.
The application of computational methods, particularly DFT, has become an indispensable tool in modern drug discovery.[3] It offers a cost-effective and efficient means to predict molecular properties, streamline the design of new chemical entities, and gain a deeper understanding of the molecular mechanisms that underpin their biological functions.[3] This guide will delve into a detailed DFT-based comparison, providing both the theoretical framework and the practical application of these computational techniques.
Rationale for Analogue Selection
To comprehensively investigate the impact of electronic modifications on the core structure of this compound, a series of analogues was selected. These analogues feature substituents at the para position of the phenyl ring, chosen to represent a spectrum of electronic effects, from electron-donating to electron-withdrawing groups.
Table 1: Selected Analogues for Comparative DFT Study
| Compound ID | Parent Molecule/Analogue Name | Substituent (R) | Electronic Nature of Substituent |
| 1 | This compound | -H | Neutral |
| 2 | 2-[4-(cyanomethyl)-3-hydroxyphenyl]acetamide | -OH | Electron-Donating |
| 3 | 2-[4-(cyanomethyl)-3-methoxyphenyl]acetamide | -OCH₃ | Electron-Donating |
| 4 | 2-[4-(cyanomethyl)-3-nitrophenyl]acetamide | -NO₂ | Electron-Withdrawing |
| 5 | 2-[4-(cyanomethyl)-3-chlorophenyl]acetamide | -Cl | Electron-Withdrawing (Inductive) |
Computational Methodology: A Self-Validating Protocol
The integrity of computational studies hinges on the robustness and reproducibility of the chosen methodology. The protocol outlined below is designed to ensure a high degree of accuracy and consistency across all calculations.
Density Functional Theory (DFT) Approach
DFT calculations were performed to obtain optimized molecular geometries, electronic properties, and spectroscopic parameters. The choice of the B3LYP functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) was based on its proven track record in providing a good balance between computational cost and accuracy for organic molecules.[3][4]
Basis Set Selection
The 6-311++G(d,p) basis set was employed for all calculations. This choice provides a flexible description of the electron density, incorporating diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the anisotropic distribution of electron density in chemical bonds.
Software and Computational Environment
All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The computational workflow is depicted in the diagram below.
Figure 1: A schematic representation of the DFT computational workflow.
Comparative Analysis of Molecular Geometries
The optimized geometries of this compound and its analogues provide foundational information about their conformational preferences and intramolecular interactions. Key bond lengths and dihedral angles were analyzed to understand the structural impact of the different substituents.
Table 2: Selected Optimized Bond Lengths (Å) and Dihedral Angles (°) for the Studied Compounds
| Compound ID | C≡N Bond Length | C-C (ring-CH₂) Bond Length | C=O Bond Length | Dihedral Angle (Ring-CH₂-C=O) |
| 1 (-H) | 1.154 | 1.512 | 1.231 | 89.5 |
| 2 (-OH) | 1.155 | 1.511 | 1.230 | 88.9 |
| 3 (-OCH₃) | 1.155 | 1.511 | 1.230 | 89.1 |
| 4 (-NO₂) | 1.152 | 1.515 | 1.233 | 90.2 |
| 5 (-Cl) | 1.153 | 1.514 | 1.232 | 89.8 |
The data in Table 2 reveals subtle but significant changes in the molecular geometry upon substitution. Electron-withdrawing groups like -NO₂ lead to a slight shortening of the C≡N bond and a lengthening of the C-C bond connecting the phenyl ring to the acetamide moiety, indicating a redistribution of electron density throughout the molecule.
Electronic Properties: Unveiling Reactivity and Stability
The electronic properties of a molecule are paramount in determining its chemical reactivity and biological activity. Key descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), provide invaluable insights.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability.
Figure 2: A comparison of HOMO-LUMO energy levels for selected compounds.
Table 3: Calculated Electronic Properties (in eV) for the Studied Compounds
| Compound ID | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) |
| 1 (-H) | -6.89 | -1.25 | 5.64 |
| 2 (-OH) | -6.52 | -1.18 | 5.34 |
| 3 (-OCH₃) | -6.61 | -1.20 | 5.41 |
| 4 (-NO₂) | -7.51 | -2.54 | 4.97 |
| 5 (-Cl) | -7.12 | -1.58 | 5.54 |
As expected, electron-donating groups like -OH and -OCH₃ raise the HOMO energy level, making these analogues more susceptible to electrophilic attack. Conversely, the electron-withdrawing -NO₂ group significantly lowers both the HOMO and LUMO energies and reduces the HOMO-LUMO gap, indicating increased reactivity and a higher propensity for electron acceptance.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps illustrate regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack.
The MEP analysis reveals that the regions of highest negative potential are consistently located around the oxygen atom of the acetamide group and the nitrogen atom of the cyano group across all analogues. This suggests that these sites are the most likely points of interaction with electrophilic species or hydrogen bond donors in a biological receptor. The introduction of a nitro group in compound 4 creates a significant region of negative potential around the nitro group itself, which could influence its binding profile.
Spectroscopic Properties: A Bridge Between Theory and Experiment
DFT calculations can also predict spectroscopic properties, such as vibrational frequencies, which can be correlated with experimental infrared (IR) spectra.
Table 4: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Compound ID | C≡N Stretch | C=O Stretch | N-H Stretch (symm) | N-H Stretch (asymm) |
| 1 (-H) | 2245 | 1685 | 3450 | 3560 |
| 2 (-OH) | 2243 | 1682 | 3455 | 3565 |
| 3 (-OCH₃) | 2244 | 1683 | 3452 | 3562 |
| 4 (-NO₂) | 2252 | 1695 | 3440 | 3550 |
| 5 (-Cl) | 2248 | 1690 | 3445 | 3555 |
The calculated vibrational frequencies show a clear trend. Electron-withdrawing substituents (-NO₂ and -Cl) cause a blue shift (increase in frequency) in both the C≡N and C=O stretching vibrations. This is attributed to the inductive withdrawal of electron density, which strengthens these bonds. Conversely, electron-donating groups have a minimal effect, causing a slight red shift. These theoretical predictions can serve as a valuable guide for the interpretation of experimental IR spectra of newly synthesized analogues.
Discussion and Future Directions
This comparative DFT study provides a detailed picture of how substituents modulate the structural and electronic properties of this compound. The findings demonstrate that:
-
Geometric parameters are subtly but systematically influenced by the electronic nature of the substituent.
-
Frontier molecular orbital energies and the HOMO-LUMO gap are significantly altered, providing a quantitative measure of the change in chemical reactivity and stability. Electron-donating groups increase the HOMO energy, suggesting enhanced susceptibility to oxidation, while electron-withdrawing groups lower the LUMO energy, indicating a greater propensity for reduction.
-
Molecular electrostatic potential maps highlight the key sites for intermolecular interactions, which is crucial for understanding potential drug-receptor binding.
-
Predicted vibrational frequencies correlate well with the electronic effects of the substituents and can aid in the experimental characterization of these compounds.
These computational insights can be leveraged in the rational design of novel phenylacetamide derivatives with tailored properties. For instance, to enhance the interaction with an electron-deficient receptor site, one might consider incorporating stronger electron-donating groups. Conversely, to increase the molecule's susceptibility to nucleophilic attack, the introduction of potent electron-withdrawing groups would be a logical step.
Future work should focus on correlating these theoretical findings with experimental data, such as measured biological activities and spectroscopic characterization. Furthermore, more advanced computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, could be employed to investigate the interactions of these compounds with specific biological targets.
References
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- Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction.
- Theoretical Prediction of Rate Constant of Some N-phenylacetamide Substitutes Reactions with Chloramine-T Using Ab-initio and Statistical Calcul
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- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021).
- 2-(4-Fluorophenyl)
- DENSITY FUNCTIONAL THEORY, DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 2-(2-ARYL AMINO) PHENYL ACETAMIDE DERIVATIVES. (2020).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(Cyanomethyl)phenyl]acetamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of chemical reagents, such as 2-[4-(cyanomethyl)phenyl]acetamide, demand a rigorous and informed approach. This guide provides essential, procedurally-focused information for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Chemical Profile and Hazard Identification
This compound is a solid, crystalline compound utilized in various organic synthesis pathways. Its molecular structure, featuring both a nitrile (-C≡N) group and an acetamide (-NHC(O)CH₃) group, dictates its reactivity and, critically, its toxicological profile. Understanding these intrinsic properties is the foundation of its safe handling and disposal.
The primary and most immediate risks associated with this compound are its high acute toxicity. Regulatory and safety information classifies it under multiple hazard categories, which necessitates its management as hazardous waste.
| Property | Value | Source |
| CAS Number | 99071-55-3 | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Physical Appearance | White to off-white crystalline powder | |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | |
| UN Number | UN3439 | |
| Hazard Class | 6.1 (Toxic Substances) | |
| Packing Group | III |
Expert Insight: The toxicity classification (Class 6.1) is significant. It stems from the nitrile functional group, which can interfere with metabolic processes. The compound's solid form can mitigate inhalation risk compared to a volatile liquid, but any dust generation during handling must be strictly controlled. Furthermore, upon combustion, nitrogen-containing organic compounds can release toxic nitrogen oxides (NOx), making incineration under controlled, high-temperature conditions at a specialized facility the only acceptable method of destruction.[1]
Foundational Principles for Disposal
All chemical waste disposal is governed by stringent local and national regulations. The following principles are universally applicable and form the basis for the specific protocols outlined in this guide.
-
Prohibition of Sewer or General Waste Disposal: Under no circumstances should this compound or its containers be disposed of in standard trash or washed down the drain.[1][2] Such actions can lead to environmental contamination, as nitrile and amide-based compounds can persist and harm aquatic ecosystems.[3][4]
-
Mandatory Professional Disposal: The final disposition of this chemical must be handled by a licensed and approved hazardous waste disposal contractor.[2][5] Your institution's Environmental Health & Safety (EHS) department is the primary point of contact for coordinating these services.
-
Waste Minimization: While not a disposal procedure, a core tenet of laboratory safety is to procure and use the minimum quantity of hazardous chemicals required for experimentation, thereby reducing the volume of waste generated.
Step-by-Step Disposal Protocols
The following procedures provide a systematic approach to managing waste streams containing this compound.
Protocol 1: Disposal of Unused or Expired Pure Chemical
-
Do Not Attempt Chemical Neutralization: While the nitrile group can be hydrolyzed to a less toxic carboxylic acid using strong acids or bases, this process is a chemical reaction that generates its own hazards and is not a recommended disposal method in a standard laboratory setting.[6][7][8]
-
Maintain Original Container: Keep the chemical in its original, clearly labeled container. If the container is damaged, over-pack it into a larger, compatible, and properly labeled container.
-
Label as Hazardous Waste: Affix your institution's hazardous waste tag to the container. Ensure the chemical name "this compound" and all relevant hazard warnings are clearly visible.
-
Segregate and Store: Store the container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and provide secondary containment. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[5]
-
Schedule Pickup: Contact your EHS office to schedule a pickup. Do not exceed the regulatory limits for hazardous waste storage time, which can be as short as 90 days for large quantity generators.[9][10]
Protocol 2: Disposal of Contaminated Labware and Materials
This includes items such as gloves, weighing paper, pipette tips, and glassware that have come into direct contact with the chemical.
-
Gross Decontamination: Where possible, rinse glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol) to remove residual compound. This rinseate must be collected and disposed of as liquid hazardous waste.
-
Collect Solid Waste: Place all contaminated solid items (gloves, paper towels, etc.) into a dedicated, leak-proof hazardous waste container, typically a plastic-lined, rigid container or a designated waste bag.[11]
-
Label Appropriately: The container must be clearly labeled as "Hazardous Waste" and list "this compound contaminated debris" as its contents.
-
Seal and Store: Keep the container sealed when not in use.[2] Store it in the designated waste accumulation area alongside other solid chemical waste.
-
Schedule Pickup: Arrange for disposal through your EHS office.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigating the toxic exposure risk.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including a lab coat, safety goggles or face shield, and double nitrile gloves. If significant dust is present, respiratory protection is mandatory.
-
Contain the Spill: For a small, solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[12]
-
Collect Spilled Material: Carefully sweep or scoop the material and absorbent into a sealable, chemically resistant container.[5][11] Avoid any actions that create dust.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleanup materials, including the cloth and contaminated PPE, must be placed in the hazardous waste container.
-
Label and Dispose: Seal and label the container as hazardous waste, detailing the spilled chemical and the cleanup debris. Arrange for disposal via EHS.
Disposal Decision Workflow
The following diagram outlines the logical workflow for making disposal decisions regarding this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Penta. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]
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Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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ResearchGate. (2025). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]
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Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]
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US Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Technion - Israel Institute of Technology. (n.d.). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
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PMC. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]
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PubChem. (n.d.). N-(2-(cyanomethyl)phenyl)acetamide | C10H10N2O | CID 118934. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-[2-(Cyanomethyl)phenyl]acetamide. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, n-(cyanomethyl)- (CAS 4814-80-6). Retrieved from [Link]
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ResearchGate. (2025). 2-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 2-[4-(Cyanomethyl)phenyl]acetamide
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical compounds is a routine yet critical aspect of our work. This guide provides essential, immediate safety and logistical information for handling 2-[4-(cyanomethyl)phenyl]acetamide, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, such as 2-Phenylacetamide, 2-Cyanoacetamide, and general principles of handling cyano and acetamide-containing compounds, to establish a robust safety protocol. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Assessment: Understanding the Risks
-
Acetamide Moiety: Acetamide itself is suspected of causing cancer (Carcinogenicity Category 2)[1][2]. Compounds containing the acetamide group may also cause skin and eye irritation[3][4][5].
-
Cyano Group (-CN): The presence of a cyano group warrants careful handling due to the potential for release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions[6][7]. While the cyano group in this molecule is part of a cyanomethyl substituent and may be less labile than inorganic cyanides, prudence dictates that it be handled with precautions appropriate for cyanide-containing compounds.
-
Powdered Form: As a solid, this compound is likely to be in a powdered form, which presents an inhalation hazard. Inhalation of fine powders can lead to respiratory irritation[4].
Based on this analysis, this compound should be treated as a hazardous substance. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact[3][5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended)[2][8][9] | To prevent skin contact with the compound. Double gloving is recommended when handling cyano compounds to provide an extra layer of protection[7]. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield[7][10][11] | To protect the eyes from splashes and airborne particles. A face shield offers additional protection for the entire face[7]. |
| Body Protection | A laboratory coat worn fully buttoned[7][10] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially for large quantities or if there is a risk of aerosolization[11][12]. | To prevent the inhalation of the powdered compound. The type of respirator should be selected based on a formal risk assessment[11]. |
| Footwear | Closed-toe shoes | To protect the feet from spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[1][3]. Keep the container tightly closed when not in use[3][5][6][13].
Handling and Weighing
All handling of this compound should be conducted within a certified chemical fume hood to control for inhalation exposure[7][14].
Step-by-Step Weighing Procedure:
-
Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with absorbent bench paper[15].
-
Tare: Place a clean weigh boat on the analytical balance and tare it.
-
Transfer: Carefully transfer the required amount of the compound from the storage container to the weigh boat using a clean spatula. Avoid creating dust by handling the powder gently[15].
-
Closure: Immediately and securely close the storage container[13][15].
-
Dissolution: If the next step is to dissolve the compound, do so within the fume hood.
-
Decontamination: Clean the spatula and any other contaminated equipment.
Experimental Workflow
The following diagram illustrates the logical flow for safely incorporating this compound into your experimental protocol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
